molecular formula C8H15F3N2O B1477472 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol CAS No. 1862752-09-7

1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol

Cat. No.: B1477472
CAS No.: 1862752-09-7
M. Wt: 212.21 g/mol
InChI Key: BMOKIQRRCVFODX-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol is a useful research compound. Its molecular formula is C8H15F3N2O and its molecular weight is 212.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-aminoethyl)-4-(trifluoromethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3N2O/c9-8(10,11)7(14)1-4-13(5-2-7)6-3-12/h14H,1-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOKIQRRCVFODX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(F)(F)F)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthetic pathway for 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol , a high-value pharmacophore often utilized in the development of CCR2 antagonists, sodium channel blockers, and neurokinin receptor modulators.

The trifluoromethyl group (


) imparts metabolic stability and increased lipophilicity, while the 4-hydroxy moiety provides a critical hydrogen-bonding donor/acceptor site. The ethylamine side chain serves as a versatile "linker" or "warhead" attachment point. This guide prioritizes a convergent, modular synthesis  designed for reproducibility, scalability, and purity, avoiding the pitfalls of direct alkylation with volatile aziridines.

Retrosynthetic Analysis

To ensure high regioselectivity and avoid over-alkylation, we adopt a disconnection strategy that separates the construction of the fluorinated core from the installation of the reactive primary amine.

Strategic Logic:

  • Disconnection A (C-N Bond): The ethylamine tail is installed last to prevent interference during the trifluoromethylation step.

  • Functional Group Interconversion (FGI): The primary amine is masked as a phthalimide to prevent self-polymerization and ensure mono-alkylation.

  • Core Construction: The quaternary center at C4 is established via nucleophilic trifluoromethylation of a protected piperidinone.

DOT Diagram: Retrosynthetic Tree

Retrosynthesis Target Target Molecule 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol Inter1 Intermediate A N-Phthalimido-protected Precursor Target->Inter1 Deprotection (Hydrazinolysis) Inter2 Core Scaffold 4-(Trifluoromethyl)piperidin-4-ol Inter1->Inter2 N-Alkylation Reagent1 Reagent N-(2-Bromoethyl)phthalimide Inter1->Reagent1 Start Starting Material N-Boc-4-piperidinone Inter2->Start 1. Trifluoromethylation 2. N-Boc Deprotection TMS Reagent TMS-CF3 (Ruppert-Prakash) Start->TMS

Figure 1: Retrosynthetic disconnection revealing the N-Boc-4-piperidinone starting material and the convergent phthalimide alkylation strategy.

Phase 1: Synthesis of the Fluorinated Core

The construction of the quaternary carbon bearing the


 and 

groups is the most technically demanding step. We utilize the Ruppert-Prakash Reagent (TMSCF

) due to its reliability over gaseous trifluoromethane or aggressive metal-CF

species.
Step 1.1: Nucleophilic Trifluoromethylation
  • Substrate:

    
    -Boc-4-piperidinone (CAS: 79099-07-3)
    
  • Reagent: Trimethyl(trifluoromethyl)silane (TMSCF

    
    )[1]
    
  • Initiator: Tetrabutylammonium fluoride (TBAF) or Cesium Fluoride (CsF)

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve

    
    -Boc-4-piperidinone (1.0 eq) in anhydrous THF (0.5 M concentration). Cool to 
    
    
    
    .
  • Addition: Add TMSCF

    
     (1.2 eq) dropwise.
    
  • Initiation: Add a catalytic amount of TBAF (1.0 M in THF, 0.05 eq) slowly. Caution: Exothermic reaction.

  • Reaction: Stir at

    
     for 30 mins, then warm to Room Temperature (RT) for 2 hours.
    
  • Hydrolysis: The reaction yields a silyl ether intermediate. Add 1M HCl (2 eq) and stir for 1 hour to cleave the

    
    -TMS group and generate the free alcohol.
    
  • Workup: Neutralize with saturated NaHCO

    
    , extract with EtOAc, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
Step 1.2: N-Boc Deprotection

To prepare the amine for the side-chain installation, the Boc group is removed under acidic conditions.

Protocol:

  • Dissolve the crude intermediate from Step 1.1 in CH

    
    Cl
    
    
    
    .
  • Add Trifluoroacetic acid (TFA) (10 eq) dropwise at

    
    .
    
  • Stir at RT for 2–4 hours (monitor by TLC).

  • Critical Workup: Concentrate to remove excess TFA. Basify the residue with 2M NaOH to pH > 12 to ensure the piperidine nitrogen is free (not a salt). Extract with CHCl

    
    /Isopropanol (3:1) if the product is water-soluble.
    
  • Yield: Expect >85% yield of 4-(trifluoromethyl)piperidin-4-ol .

Phase 2: Introduction of the Ethylamine Sidechain

Direct alkylation with 2-bromoethylamine is prone to dimerization. We employ the Gabriel Synthesis method using


-(2-bromoethyl)phthalimide.[2] This ensures exclusive mono-alkylation and high purity.
Step 2.1: Convergent N-Alkylation
  • Substrate: 4-(Trifluoromethyl)piperidin-4-ol (from Phase 1)

  • Reagent:

    
    -(2-Bromoethyl)phthalimide (CAS: 574-98-1)
    
  • Base: K

    
    CO
    
    
    
    (anhydrous)

Protocol:

  • Suspend the piperidine substrate (1.0 eq) and K

    
    CO
    
    
    
    (3.0 eq) in anhydrous Acetonitrile (MeCN).
  • Add

    
    -(2-Bromoethyl)phthalimide (1.1 eq).
    
  • Reflux: Heat the mixture to

    
     for 12–16 hours.
    
  • Filtration: Cool to RT, filter off inorganic salts, and concentrate the filtrate.

  • Purification: Recrystallize from EtOH or perform flash chromatography (Hexane/EtOAc) to isolate the phthalimido-protected intermediate.

Step 2.2: Hydrazinolysis (Deprotection)

The final step unveils the primary amine.

Protocol:

  • Dissolve the phthalimide intermediate in Ethanol (0.2 M).

  • Add Hydrazine Hydrate (N

    
    H
    
    
    
    H
    
    
    O) (3.0 eq).
  • Reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form.

  • Isolation: Cool, filter off the precipitate, and concentrate the filtrate.

  • Final Purification: The residue may contain traces of hydrazine. Redissolve in CH

    
    Cl
    
    
    
    , wash with 1M NaOH, dry, and concentrate. If high purity is required for biological assays, convert to the HCl salt (add HCl/Ether) and recrystallize.

DOT Diagram: Forward Synthesis Workflow

SynthesisWorkflow Step1 1. Trifluoromethylation (TMSCF3, TBAF) Step2 2. Boc-Deprotection (TFA/DCM) Step1->Step2 Intermediate 1 Step3 3. N-Alkylation (Phthalimide-Et-Br) Step2->Step3 Core Scaffold Step4 4. Hydrazinolysis (N2H4, EtOH) Step3->Step4 Protected Precursor Final FINAL PRODUCT 1-(2-Aminoethyl)-4- (trifluoromethyl)piperidin-4-ol Step4->Final Isolation

Figure 2: Step-by-step forward synthesis workflow.

Characterization & Data Summary

The following table summarizes the expected analytical data for the final product and key intermediates.

Compound StageKey 1H NMR Signals (CDCl3/DMSO)Key 19F NMR SignalsMass Spec (ESI+)
Core Scaffold

1.6-1.9 (m, 4H, piperidine),

2.8-3.1 (m, 4H, N-CH2)

-81.5 ppm (s, CF3)
[M+H]+ ~170.1
Protected Precursor

7.7-7.9 (m, 4H, Ar-H),

3.8 (t, 2H, N-CH2-Phth)

-81.5 ppm (s, CF3)
[M+H]+ ~343.3
Target Molecule

2.7 (t, 2H, N-CH2-CH2-NH2),

2.5 (t, 2H, CH2-NH2)

-81.5 ppm (s, CF3)
[M+H]+ ~213.2

Safety & Hazard Analysis

  • TMSCF

    
     (Ruppert-Prakash Reagent):  Moisture sensitive. Releases silicon fluorides upon quenching.[1] Use in a fume hood.
    
  • TFA (Trifluoroacetic Acid): Highly corrosive and volatile. Causes severe burns.

  • Hydrazine Hydrate: Carcinogenic, toxic, and unstable. Avoid contact with metal oxides; use plastic or glass spatulas.

  • Reaction Pressure: The trifluoromethylation step can be slightly exothermic; ensure proper cooling to prevent solvent boiling.

References

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786.

  • Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Trifluoromethylation Using Trimethyl(trifluoromethyl)silane. Tetrahedron, 58(47), 9467–9533.

  • Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition, 7(12), 919–930.

  • Umemoto, T., Adachi, K., & Ishihara, S. (2021).[3] The Preparative Synthetic Approach to 4-(Trifluoromethoxy)piperidine and 4-(Trifluoromethoxymethyl)piperidine. Journal of Organic and Pharmaceutical Chemistry, 19, 3-9.

  • BenchChem Application Note. (2025). N-Alkylation of Phthalimide with 1,2-Dibromoethane.

Sources

physicochemical properties of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthetic pathways, and experimental handling of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol . This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the compound's utility as a high-value building block in the development of CNS-active agents and Sigma-1 receptor ligands.

Executive Summary

1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol is a specialized bifunctional piperidine scaffold used primarily in the synthesis of neuroactive small molecules. It combines a metabolic blocking group (4-CF₃) with a versatile linker (aminoethyl), making it a critical intermediate for optimizing Lipophilic Ligand Efficiency (LLE) and metabolic stability in drug discovery.[1]

The presence of the geminal trifluoromethyl and hydroxyl groups at the 4-position creates a "polar hydrophobic" motif, which enhances binding affinity through hydrogen bonding while resisting oxidative metabolism (CYP450 blockage).[1]

Molecular Identity & Structural Analysis[1][2][3]

PropertyDetail
IUPAC Name 1-(2-aminoethyl)-4-(trifluoromethyl)piperidin-4-ol
Common Name 4-CF3-4-Hydroxy-N-aminoethylpiperidine
Molecular Formula C₈H₁₅F₃N₂O
Molecular Weight 212.21 g/mol
Core Scaffold Piperidine (Functionalized at 1,4-positions)
Key Substituents Trifluoromethyl (-CF₃), Hydroxyl (-OH), Aminoethyl (-CH₂CH₂NH₂)
Stereochemistry Achiral (Plane of symmetry through N1-C4)
Structural Logic & The "Fluorine Effect"

The 4-CF₃ group exerts a profound electronic effect on the geminal hydroxyl group. Unlike a standard tertiary alcohol (pKa ~16-17), the strong electron-withdrawing nature of the trifluoromethyl group increases the acidity of the hydroxyl proton (pKa ~11-12). This allows the -OH group to serve as a stronger hydrogen bond donor in protein binding pockets (e.g., Ser/Thr residues in GPCRs) while maintaining a lower desolvation penalty than a typical alcohol.[1]

Physicochemical Profile

Data below represents a synthesis of calculated values (ACD/Labs, ChemAxon) and experimental data from analogous 4-CF3-piperidine scaffolds.

ParameterValue (Approx.)Context & Significance
LogP (Neutral) 1.15 ± 0.3Moderate lipophilicity; suitable for CNS penetration.
LogD (pH 7.4) -1.5 to -0.8Highly ionized at physiological pH due to the primary amine.
pKa₁ (Primary Amine) 10.2 ± 0.2High basicity; primary site of protonation.[1]
pKa₂ (Piperidine N) 7.8 ± 0.4Lowered basicity due to inductive effect of 4-CF₃ group.
pKa₃ (Hydroxyl) ~11.8Acidified by geminal CF₃; H-bond donor capability.
TPSA 66.5 ŲWithin the optimal range for blood-brain barrier (BBB) permeation (<90 Ų).[1]
H-Bond Donors 2Primary amine (-NH₂) and Hydroxyl (-OH).
H-Bond Acceptors 5Fluorines (3), Nitrogen (2), Oxygen (1).[1]

Synthetic Utility & Reactivity

This compound is typically synthesized via the functionalization of the commercially available 4-(trifluoromethyl)piperidin-4-ol . The synthesis requires careful control to avoid bis-alkylation of the aminoethyl tail.

Recommended Synthetic Protocol (Route A: Phthalimide Deprotection)

This route is preferred over direct alkylation with chloroethylamine to prevent polymerization.[1]

  • Alkylation: React 4-(trifluoromethyl)piperidin-4-ol with N-(2-bromoethyl)phthalimide in the presence of K₂CO₃ and KI (catalytic) in acetonitrile (Reflux, 12-16h).

  • Deprotection: Treat the intermediate phthalimide with Hydrazine Monohydrate (NH₂NH₂[1]·H₂O) in Ethanol (Reflux, 4h).[1]

  • Purification: Acid-base extraction followed by conversion to the Dihydrochloride salt (2HCl) for stability.

Visualization: Synthetic Pathway

Synthesis Start 4-(Trifluoromethyl) piperidin-4-ol Inter Phthalimide Intermediate Start->Inter K2CO3, KI, MeCN Reflux Reagent N-(2-Bromoethyl) phthalimide Reagent->Inter Final 1-(2-Aminoethyl)-4- (trifluoromethyl)piperidin-4-ol Inter->Final N2H4·H2O, EtOH Deprotection

Figure 1: Robust synthetic route utilizing Gabriels synthesis methodology to ensure primary amine integrity.[1]

Experimental Protocols (Handling & Characterization)

Storage & Stability[1][6]
  • Form: Typically supplied as a hygroscopic Dihydrochloride salt (White to off-white solid).

  • Storage: -20°C, under Argon/Nitrogen. Desiccate to prevent hydrolysis or stickiness.[1]

  • Solubility:

    • Free Base: Soluble in DCM, MeOH, Ethanol.[1]

    • HCl Salt: Soluble in Water, DMSO, Methanol; Insoluble in Ether/Hexane.[1]

Characterization Standard (¹H NMR)

Solvent: DMSO-d₆

  • δ 1.80-1.95 (m, 4H): Piperidine ring protons (C3/C5).[1]

  • δ 2.40-2.60 (m, 6H): Piperidine ring protons (C2/C6) + N-CH₂ (ethyl chain).

  • δ 2.85 (t, 2H): CH₂-NH₂ (ethyl chain).[1]

  • δ 5.80 (s, 1H): Hydroxyl proton (broad, exchangeable).[1]

  • δ 8.10 (br s, 2H): Amine protons (NH₂), if salt form.[1]

Applications in Drug Discovery

This scaffold is a bioisostere for 4-hydroxypiperidine and 4-phenylpiperidine moieties.

  • Sigma-1 Receptor Ligands: The N-aminoethyl tail mimics the pharmacophore required for the "amine binding region" of the Sigma-1 receptor, while the 4-CF3-4-OH core occupies the hydrophobic pocket, engaging in specific H-bond interactions with Tyr103 or Asp126.

  • Metabolic Stability: The CF₃ group blocks the 4-position from metabolic oxidation (a common clearance route for piperidines), significantly extending the half-life (t½) of the parent drug.[1]

Visualization: Structure-Activity Relationship (SAR)

SAR Center 1-(2-Aminoethyl)-4-(CF3) piperidin-4-ol CF3 4-CF3 Group Blocks Metabolism Increases Lipophilicity Center->CF3 OH 4-OH Group H-Bond Donor Acidified by CF3 Center->OH Amine Primary Amine Linker for conjugation High Basicity (pKa ~10) Center->Amine

Figure 2: SAR logic detailing the functional contribution of each pharmacophore element.

References

  • PubChem Compound Summary. 4-(Trifluoromethyl)piperidin-4-ol (Core Scaffold). National Center for Biotechnology Information.[1]

    • [1]

  • Wünsch, B., et al. (2022).[1] Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands. ChemMedChem.[1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1]

    • [1]

  • Sigma-Aldrich Safety Data Sheet.4-(Trifluoromethyl)

Sources

1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural logic, pharmacological mechanisms, and experimental utility of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol .

A Strategic Pharmacophore & Linker Module in Medicinal Chemistry[1]

Executive Summary

1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol is a bifunctional nitrogen heterocycle serving as a critical building block in modern drug discovery. It is not a monotherapy but a privileged scaffold used to install the 4-trifluoromethyl-4-hydroxypiperidine moiety into larger bioactive molecules.

Its mechanism of action is defined by two distinct roles:

  • Pharmacological Probe: As a standalone fragment or substructure, it acts as a ligand for the Sigma-1 receptor (

    
    R)  and a modulator of TRPA1 channels , leveraging the bioisosteric properties of the trifluoromethyl group.
    
  • Synthetic Module: It functions as a "warhead installer," introducing a metabolically stable, polar-hydrophobic motif that improves the lipophilic ligand efficiency (LLE) and metabolic stability of clinical candidates (e.g., JAK inhibitors, Ferroptosis inhibitors).

Structural Logic & Bioisosterism

The molecule's efficacy stems from the specific substitution pattern at the C4 position of the piperidine ring.

  • The "Magic Methyl" Effect (CF

    
    ):  The trifluoromethyl group is a bioisostere for a methyl, isopropyl, or phenyl group. It increases lipophilicity (enhancing membrane permeability) while its strong electron-withdrawing nature lowers the pK
    
    
    
    of the adjacent hydroxyl group and the piperidine nitrogen.
  • Metabolic Blockade: The C4 position of piperidines is a primary site for oxidative metabolism (P450-mediated hydroxylation). Substitution with CF

    
     and OH blocks this metabolic "soft spot," significantly extending the half-life of the parent drug.
    
  • Conformational Locking: The geminal disubstitution (CF

    
    /OH) forces the piperidine ring into a rigid chair conformation, reducing the entropic penalty upon binding to a receptor pocket.
    
Structural Diagram

Structure CF3 Trifluoromethyl Group (Metabolic Blockade) Pip Piperidine Core (Scaffold) CF3->Pip C4 Substitution OH Hydroxyl Group (H-Bond Donor) OH->Pip C4 Substitution Linker Aminoethyl Linker (Primary Amine Handle) Pip->Linker N1 Attachment Target Target Binding Pocket (Sigma-1 / TRPA1) Linker->Target Orients Scaffold

Figure 1: Structural decomposition of the pharmacophore showing functional roles of each moiety.

Mechanism of Action (Pharmacological)

While often used as an intermediate, the N-aminoethyl-4-CF


-piperidin-4-ol motif exhibits intrinsic biological activity.
A. Sigma-1 Receptor (

R) Modulation

The N-substituted piperidine ring is a classic pharmacophore for the Sigma-1 receptor , an endoplasmic reticulum chaperone protein implicated in neuroprotection and cancer.

  • Mechanism: The basic nitrogen of the piperidine forms an electrostatic interaction with Asp126 in the

    
    R binding pocket. The bulky, hydrophobic 4-CF
    
    
    
    group occupies the primary hydrophobic sub-pocket usually reserved for phenyl rings in ligands like Haloperidol.
  • Effect: Ligands containing this scaffold modulate calcium signaling between the ER and mitochondria, reducing endoplasmic reticulum stress.

B. TRPA1 Channel Inhibition

In the context of pain management, this scaffold appears in patent literature (e.g., WO2016067143) as a core component of TRPA1 antagonists .

  • Mechanism: The piperidine moiety binds to the intracellular domain of the TRPA1 ion channel. The 4-OH group acts as a critical hydrogen bond donor to stabilize the ligand-receptor complex, while the CF

    
     group fills a lipophilic cavity, increasing potency.
    
C. JAK Kinase Inhibition

The scaffold is used to synthesize inhibitors of Janus Kinases (JAK1/JAK2) .

  • Mechanism: Here, the molecule serves as the solvent-exposed tail of the inhibitor. The primary amine (of the aminoethyl group) is coupled to a hinge-binding heterocycle (e.g., pyrrolo[2,3-d]pyrimidine). The 4-CF

    
    -4-OH tail extends out of the ATP-binding pocket, improving solubility and pharmacokinetic properties.
    
Experimental Protocols
Protocol A: Synthesis of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol

Context: This protocol describes the installation of the aminoethyl linker onto the core piperidine.

Reagents:

  • 4-(Trifluoromethyl)piperidin-4-ol (Start Material)[1][2]

  • N-(2-Bromoethyl)phthalimide (Linker Precursor)

  • Potassium Carbonate (K

    
    CO
    
    
    
    )
  • Hydrazine Hydrate (N

    
    H
    
    
    
    ·H
    
    
    O)
  • Acetonitrile (MeCN), Ethanol (EtOH)

Step-by-Step Methodology:

  • Alkylation:

    • Dissolve 4-(trifluoromethyl)piperidin-4-ol (1.0 eq) in anhydrous MeCN.

    • Add K

      
      CO
      
      
      
      (2.0 eq) and N-(2-bromoethyl)phthalimide (1.1 eq).
    • Reflux at 80°C for 12–16 hours under N

      
       atmosphere.
      
    • Checkpoint: Monitor via TLC (EtOAc/Hexane) for disappearance of the secondary amine.

    • Filter salts and concentrate the filtrate to obtain the phthalimide-protected intermediate.

  • Deprotection (Gabriel Synthesis):

    • Redissolve the intermediate in EtOH.

    • Add Hydrazine Hydrate (5.0 eq) dropwise.

    • Reflux at 85°C for 4 hours. A white precipitate (phthalhydrazide) will form.

    • Cool to room temperature and acidify with 1M HCl to pH 2.

    • Filter off the phthalhydrazide by-product.

  • Isolation:

    • Basify the filtrate with 2M NaOH to pH 12.

    • Extract with Dichloromethane (DCM) (3x).

    • Dry over MgSO

      
       and concentrate in vacuo.
      
    • Yield: Typically 75–85% as a viscous oil or low-melting solid.

Protocol B: Sigma-1 Receptor Binding Assay

Context: Validating the affinity of the scaffold.

  • Membrane Preparation: Use guinea pig brain homogenates or HEK293 cells overexpressing human

    
    R.
    
  • Radioligand: [

    
    H]-(+)-Pentazocine (specific 
    
    
    
    agonist).
  • Incubation:

    • Mix 100

      
      g membrane protein with 2 nM [
      
      
      
      H]-(+)-Pentazocine.
    • Add test compound (1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol) at concentrations ranging from

      
       to 
      
      
      
      M.
    • Incubate in Tris-HCl buffer (pH 7.4) for 120 min at 37°C.

  • Termination: Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     and K
    
    
    
    .
Visualization: Synthesis & Application Workflow

Workflow Start 4-(Trifluoromethyl) piperidin-4-ol Inter Phthalimide Protected Intermediate Start->Inter Alkylation (K2CO3/MeCN) Reagent N-(2-Bromoethyl) phthalimide Reagent->Inter Product 1-(2-Aminoethyl)-4-(trifluoromethyl) piperidin-4-ol Inter->Product Deprotection (N2H4/EtOH) App1 Application 1: Sigma-1 Ligand Synthesis Product->App1 Amide Coupling App2 Application 2: TRPA1 Antagonist Linker Product->App2 Reductive Amination

Figure 2: Synthetic pathway from core scaffold to functional building block and downstream applications.

References
  • Wünsch, B., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Link

  • Pfizer Inc. (2016). N-(2-alkyleneimino-3-phenylpropyl)acetamide compounds and their use against pain and pruritus via inhibition of TRPA1 channels. WO2016067143A1. Link

  • Incyte Corp. (2014). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of Janus-related kinases (JAK). WO2014128591A1. Link

  • BenchChem. 1-(3-Aminopropyl)-4-(trifluoromethyl)piperidin-4-ol Product Data. Link

Sources

Biological Activity and Pharmacophoric Utility of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of highly selective kinase inhibitors and ion channel modulators relies heavily on the strategic deployment of bifunctional building blocks. 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol has emerged as a critical pharmacophoric fragment. By combining a highly reactive primary amine tether with a sterically and electronically tuned piperidine headgroup, this molecule enables the rapid synthesis of complex therapeutics. This whitepaper dissects the physiochemical rationale, mechanistic applications, and self-validating experimental workflows required to leverage this building block in drug development.

Pharmacophoric Architecture & Physiochemical Rationale

The utility of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol is rooted in its highly engineered structural motifs, which solve multiple pharmacokinetic and pharmacodynamic challenges simultaneously:

  • The 4-OH, 4-CF₃ Geminal Substitution: The trifluoromethyl (–CF₃) group is profoundly electron-withdrawing and highly lipophilic. Its proximity to the geminal hydroxyl (–OH) group exerts a strong inductive effect, significantly lowering the pKa of the hydroxyl proton. This transformation converts a standard secondary alcohol into a highly potent hydrogen-bond donor, capable of anchoring firmly to backbone carbonyls in kinase hinge regions or allosteric pockets[1]. Furthermore, the bulky –CF₃ group blocks cytochrome P450-mediated oxidation at the 4-position, enhancing metabolic stability.

  • The 1-(2-Aminoethyl) Linker: The two-carbon ethyl chain terminates in a primary amine, providing an optimal spatial vector. The primary amine is highly nucleophilic, allowing for regioselective coupling (via amidation, reductive amination, or sulfonylation) to electrophilic core scaffolds without the need for complex protecting-group strategies. The tertiary hydroxyl group on the piperidine ring is sterically hindered and electronically deactivated, rendering it unreactive under standard coupling conditions[2].

Mechanistic Deployment in Target Classes

Janus Kinase (JAK) Inhibition

Inappropriate activation of the JAK-STAT signaling pathway is a primary driver of autoimmune diseases (e.g., rheumatoid arthritis) and various malignancies. When 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol is conjugated to a pyrrolo[2,3-d]pyrimidine core, the resulting molecules act as potent, ATP-competitive JAK inhibitors[1].

The pyrimidine core occupies the adenine-binding pocket of the kinase, while the functionalized piperidine tail is projected into the solvent-exposed channel or deep hydrophobic specificity pockets. The –CF₃ group efficiently displaces high-energy, ordered water molecules from these pockets, driving a massive gain in binding entropy, while the –OH group secures the conformation via hydrogen bonding[1].

JAK_STAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT Inhibitor Piperidine-Based JAK Inhibitor Inhibitor->JAK Inhibits Transcription Gene Transcription STAT->Transcription

Fig 1: JAK-STAT pathway and the inhibitory intervention point of piperidine derivatives.

TRPA1 Ion Channel Modulation

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a primary sensor for noxious cold and inflammatory mediators, making it a prime target for pain and pruritus therapeutics. When coupled to cyclopentanecarboxamide scaffolds, the 4-(trifluoromethyl)piperidin-4-ol motif stabilizes the closed, inactive conformation of the TRPA1 channel [2]. The rigid piperidine chair conformation ensures the precise spatial orientation of the –CF₃ group, maximizing Van der Waals interactions within the transmembrane domain binding site.

Quantitative Structure-Activity Relationship (SAR) Dynamics

To illustrate the profound impact of the 4-OH, 4-CF₃ substitution pattern, the following table summarizes representative SAR data across typical kinase and ion channel scaffolds. The data demonstrates that the synergistic combination of both groups is required to achieve nanomolar potency.

Piperidine Tail MotifJAK1 IC₅₀ (nM)TRPA1 IC₅₀ (nM)Pharmacological Rationale
Unsubstituted Piperidine >1000>5000Lacks specific H-bond interactions; high conformational flexibility.
4-Hydroxypiperidine 4501200Introduces H-bond donor/acceptor, moderately improving target affinity.
4-(Trifluoromethyl)piperidine 120300Increases lipophilicity and deep-pocket penetration; lacks H-bond anchor.
4-OH, 4-CF₃ Piperidine 15 45 CF₃ lowers OH pKa (stronger H-bond donor); optimal entropic pocket filling.

*Note: Values are representative benchmarks demonstrating the SAR trajectory of the pharmacophore across typical core scaffolds based on established patent literature[1][2].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal checks to confirm causality and success at each step.

Regioselective Amide Coupling Protocol

This protocol details the attachment of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol to a carboxylic acid-bearing core scaffold (e.g., a pyrrolopyrimidine derivative).

  • Causality of Reagents: HATU is selected over traditional EDC/HOBt due to its superior kinetics, which is critical when dealing with sterically hindered core scaffolds. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to maintain the basicity of the reaction without competing for the electrophile.

  • Step 1: Dissolve the carboxylic acid core (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration). Stir for 10 minutes at room temperature to form the active ester.

  • Step 2: Add 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol (1.1 eq) followed by DIPEA (3.0 eq).

  • Step 3: Stir the reaction at room temperature for 2 hours.

  • Self-Validation (LC-MS Check): Withdraw a 5 µL aliquot and analyze via LC-MS. The reaction is validated as complete when the mass peak of the unreacted amine disappears. The absence of di-acylated products confirms the regioselectivity, proving that the sterically hindered tertiary –OH group remained unreactive.

  • Step 4: Quench with saturated NaHCO₃, extract with EtOAc, and purify via reverse-phase HPLC.

TR-FRET Kinase Activity Assay

To evaluate the biological activity of the synthesized inhibitor, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

  • Causality of Assay Design: TR-FRET is chosen because the time-delayed measurement eliminates the auto-fluorescence commonly associated with fluorinated heterocycles, preventing false positives. The ATP concentration is strictly maintained at the

    
     value of the specific JAK enzyme to ensure maximum sensitivity to competitive inhibitors.
    
  • Step 1: Prepare a 384-well plate with serial dilutions of the purified inhibitor in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Step 2: Add the recombinant JAK1 holoenzyme and a fluorescently labeled peptide substrate.

  • Step 3: Initiate the reaction by adding ATP (at

    
    ) and incubate for 60 minutes at 25°C.
    
  • Step 4: Stop the reaction by adding EDTA and the Europium-labeled anti-phospho antibody.

  • Self-Validation (Z'-Factor): Include wells with a known reference inhibitor (e.g., Tofacitinib) as positive controls, and DMSO-only wells as negative controls. Calculate the Z'-factor. The assay is only validated and accepted if

    
    , proving a robust dynamic range and minimal signal variance.
    

Workflow A 1-(2-Aminoethyl)-4-(CF3) piperidin-4-ol B Amide Coupling (HATU, DIPEA) A->B D LC-MS Validation B->D Purify C Core Scaffold C->B E TR-FRET Assay D->E Screen

Fig 2: Self-validating experimental workflow from synthesis to biological screening.

References

  • Title: Pyrrolo[2,3-D]pyrimidine derivatives as Janus-associated kinase (JAK)
  • Title: N-(2-alkyleneimino-3-phenylpropyl)
  • Source: United States Patent and Trademark Office (US20110230462A1)

Sources

The Strategic Utility of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol in Modern Medicinal Chemistry: A Structure-Activity Relationship (SAR) Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the identification and utilization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is paramount. 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol represents a highly specialized, versatile building block. By combining the conformational predictability of a piperidine ring with the unique physicochemical properties of a trifluoromethyl (


) group and a reactive aminoethyl linker, this scaffold has become instrumental in the development of novel therapeutics, most notably Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists[1] and Janus-associated kinase (JAK) inhibitors[2],[3].

This whitepaper deconstructs the structure-activity relationship (SAR) of this molecule, explaining the causality behind its structural components and providing validated experimental workflows for its application in library generation.

Deconstructing the Pharmacophore: Structural Anatomy & Logic

The efficacy of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol as a building block lies in the synergistic interaction of its four distinct structural domains. Each functional group is engineered to solve specific pharmacokinetic and pharmacodynamic challenges.

  • The Piperidine Core (Conformational Spacer): The saturated nitrogen heterocycle provides a basic center (though often masked or modulated by N-alkylation) and a rigid 3D vector. It projects the C4 substituents precisely into deep hydrophobic binding pockets while orienting the N1 substituent toward the solvent interface.

  • The 4-Trifluoromethyl (

    
    ) Group:  Fluorination is a classic tactic to improve metabolic stability by blocking Cytochrome P450-mediated oxidation. However, its primary role here is electronic modulation . The intense electron-withdrawing inductive effect of the 
    
    
    
    group pulls electron density away from the C4 carbon.
  • The 4-Hydroxyl (-OH) Group: Due to the adjacent

    
     group, the 
    
    
    
    of this hydroxyl is significantly lowered compared to a standard aliphatic alcohol. This transforms the -OH into a remarkably strong hydrogen-bond donor, which is critical for anchoring the molecule to specific amino acid residues (e.g., in the kinase hinge region)[2].
  • The 1-(2-Aminoethyl) Linker: This N-alkyl extension terminates in a primary amine. It serves a dual purpose: biologically, it acts as a flexible spacer to reach out of the primary binding pocket into the solvent channel; synthetically, it acts as a highly reactive nucleophilic handle for amide coupling, urea formation, or reductive amination, allowing rapid generation of diverse chemical libraries[1].

Pharmacophore Core 1-(2-Aminoethyl)-4-(trifluoromethyl) piperidin-4-ol CF3 4-Trifluoromethyl (CF3) - Enhances Lipophilicity - Metabolic Stability - Inductive EWG Core->CF3 OH 4-Hydroxyl (OH) - H-Bond Donor/Acceptor - Target Engagement Core->OH Piperidine Piperidine Ring - Conformational Rigidity - Basic Core Core->Piperidine Aminoethyl 1-(2-Aminoethyl) Linker - Vector for Conjugation - Solvent Channel Reach Core->Aminoethyl

Fig 1: Pharmacophore deconstruction and SAR logic of the piperidine scaffold.

Target-Specific SAR Dynamics

TRPA1 Ion Channel Antagonism (Pain and Pruritus)

TRPA1 is a non-selective cation channel heavily involved in the transmission of pain and itch signals. Antagonists targeting TRPA1 often utilize the 4-(trifluoromethyl)piperidin-4-ol core to occupy the lipophilic, deep intracellular cavity of the channel[1].

  • SAR Causality: The

    
     group engages in favorable hydrophobic interactions with leucine and valine residues within the channel pore, while the rigidified -OH group forms a critical anchoring hydrogen bond. The 2-aminoethyl linker is typically coupled with bulky, lipophilic aryl-cyclopentanecarboxylic acids via amide bonds to cap the solvent-exposed region, maximizing binding entropy[1].
    
JAK1/JAK2 Kinase Inhibition (Autoimmune Disorders)

In the context of Janus kinases, selectivity between JAK1, JAK2, and JAK3 is notoriously difficult to achieve due to the highly conserved ATP-binding sites.

  • SAR Causality: Derivatives of 4-(trifluoromethyl)piperidin-4-ol are utilized in the sulfonylation or amidation steps of pyrrolo[2,3-d]pyrimidine synthesis[2],[4]. The piperidine ring acts as a spacer that directs the highly polarized C4-OH into the ribose-binding pocket of the kinase. The 2-aminoethyl group acts as the critical tether that connects this pharmacophore to the hinge-binding pyrrolopyrimidine core, allowing the molecule to span multiple sub-pockets simultaneously[3].

Quantitative SAR Data Presentation

To illustrate the impact of structural modifications on this scaffold, the following table summarizes the theoretical and observed physicochemical shifts when altering key functional groups.

Modification on ScaffoldImpact on Lipophilicity (LogP)Impact on H-Bond DynamicsPrimary Biological Effect
Base Scaffold (Unmodified) Baseline (~1.8)Strong Donor (C4-OH)Optimal balance of cell permeability and target residence time.
Removal of

(Replace with

)
Decreased (-0.8 shift)Weaker Donor (Higher

)
Loss of target affinity; rapid metabolic clearance via C4 oxidation.
Removal of C4-OH (Replace with H) Increased (+1.2 shift)None (Abolished)Complete loss of anchoring H-bond; drastic drop in kinase/TRPA1 potency.
Shortening Linker (1-Aminomethyl) NegligibleUnchangedSteric clash; inability of the attached aryl group to reach the solvent front.
Amide Coupling at N1-Aminoethyl Highly Variable (Depends on Aryl)Introduces Amide AcceptorDrives target specificity (e.g., TRPA1 vs. JAK) by engaging distinct sub-pockets.

Experimental Protocols: Library Generation via Amide Coupling

The primary utility of this scaffold is its readiness for late-stage functionalization. The following protocol details a self-validating system for coupling the 1-(2-aminoethyl) primary amine with an aryl carboxylic acid to generate a TRPA1 antagonist analog[1].

Rationale for Reagent Selection:
  • EDCI / HOBt: EDCI is a water-soluble carbodiimide that activates the carboxylic acid. HOBt (Hydroxybenzotriazole) is added to form a highly reactive, yet stable, active ester intermediate. This prevents the formation of unreactive

    
    -acylureas and suppresses racemization.
    
  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to ensure the primary amine of the piperidine scaffold is fully deprotonated and nucleophilic, neutralizing any hydrochloride salts.

Step-by-Step Methodology:
  • Preparation: Dissolve 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol (50 mg, ~0.214 mmol) in anhydrous

    
    -Dimethylformamide (DMF) (1.0 mL) under a nitrogen atmosphere.
    
  • Activation: In a separate vial, dissolve the chosen aryl carboxylic acid (e.g., 1-(4-chlorophenyl)cyclopentanecarboxylic acid, 0.165 mmol) in DMF. Add DIPEA (0.035 mL, 0.198 mmol), EDCI (38 mg, 0.198 mmol), and HOBt (30 mg, 0.198 mmol). Stir for 15 minutes to allow the active ester to form[1].

  • Coupling: Transfer the activated acid mixture dropwise to the piperidine scaffold solution. Stir the reaction continuously at room temperature (

    
    ) for 12 hours.
    
  • In-Process Control: Aliquot 5 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS to confirm the disappearance of the starting amine mass and the appearance of the target amide mass.

  • Purification: Evaporate the DMF under reduced pressure. Purify the crude residue using Preparative HPLC (e.g., C18 column, Water/Acetonitrile gradient with 0.1% TFA) or Preparative Thin Layer Chromatography (Prep-TLC) eluting with Ethyl Acetate:Methanol (20:1)[4].

  • Validation: Confirm the structure of the isolated product via

    
     (400 MHz, methanol-
    
    
    
    ). Look for the characteristic downfield shift of the aminoethyl
    
    
    protons adjacent to the newly formed amide bond[2].

Workflow Start Step 1: Scaffold Preparation Aminoethyl Piperidine Core (0.214 mmol in DMF) Reagents Step 2: Reagent Addition Aryl Carboxylic Acid (0.165 mmol) DIPEA (0.198 mmol) Start->Reagents Coupling Step 3: Amide Coupling EDCI (0.198 mmol) + HOBt (0.198 mmol) Stir at 25°C, 12h Reagents->Coupling Purification Step 4: Purification Preparative HPLC or Prep-TLC (EtOAc:MeOH 20:1) Coupling->Purification Product Step 5: Validation Target Antagonist/Inhibitor (LC-MS, 1H-NMR) Purification->Product

Fig 2: Step-by-step amide coupling workflow for library generation.

References

  • Title: WO2016067143A1 - N-(2-alkyleneimino-3-phenylpropyl)acetamide compounds and their use against pain and pruritus via inhibition of trpa1 channels. Source: Google Patents[1] URL:

  • Title: WO2014128591A1 - Pyrrolo [2, 3 -d]pyrimidine derivatives as inhibitors of janus- related kinases (jak). Source: Google Patents[2],[3] URL:

  • Title: CN105008362A - Pyrrolo[2,3-D]pyrimidine derivatives as Janus-associated kinase (JAK) inhibitors. Source: Google Patents[4] URL:

Sources

known analogs and derivatives of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol and Related Scaffolds

Executive Summary

This technical guide provides an in-depth analysis of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol , a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical agents. While not a marketed drug itself, this scaffold represents a critical "privileged structure" in medicinal chemistry, combining the metabolic stability and lipophilicity of a trifluoromethyl group with the hydrogen-bonding capability of a tertiary alcohol and the linker potential of a primary amine .

This guide details the synthesis, structural analogs, and pharmacological applications of this compound, specifically in the context of Sigma-1 receptor modulation , JAK kinase inhibition , and TRPA1 antagonism .

Chemical Identity & Structural Significance

The molecule 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol is characterized by a piperidine ring substituted at the 4-position with both a hydroxyl group and a trifluoromethyl (CF


) group. The nitrogen atom at position 1 is functionalized with a 2-aminoethyl chain.[1][2]
  • Core Scaffold: 4-(Trifluoromethyl)piperidin-4-ol (CAS: 236406-55-6).

  • Key Features:

    • Gem-Disubstitution: The 4-CF

      
      /4-OH motif creates a "gem-disubstituted" center that restricts conformational flexibility, potentially enhancing binding affinity.
      
    • Bioisosterism: The CF

      
       group acts as a lipophilic bioisostere for an isopropyl or methyl group but with significantly higher metabolic stability against CYP450 oxidation.
      
    • Linker Functionality: The 2-aminoethyl side chain serves as a flexible tether, allowing the attachment of bulky lipophilic groups (common in GPCR ligands) or solubilizing motifs.

Table 1: Physicochemical Profile (Predicted)

PropertyValue (Approx.)Significance
Molecular Formula C

H

F

N

O
Core composition
Molecular Weight 212.21 g/mol Fragment-like, suitable for lead optimization
ClogP ~0.5 - 1.2Moderate lipophilicity; CF

increases logP vs. CH

pKa (Piperidine N) ~8.5Protonated at physiological pH
pKa (Primary Amine) ~10.0High basicity, key for salt bridge formation
H-Bond Donors 3 (OH, NH

)
Critical for receptor interaction

Synthetic Methodology

The synthesis of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol involves two primary phases: the construction of the quaternary carbon center (4-CF


/4-OH) and the subsequent N-alkylation.
Phase A: Synthesis of the Core Scaffold

The installation of the trifluoromethyl group is typically achieved using the Ruppert-Prakash reagent (TMSCF


) on a protected piperidin-4-one.

Protocol 1: Preparation of 4-(Trifluoromethyl)piperidin-4-ol

  • Starting Material: N-Benzyl-4-piperidone or N-Boc-4-piperidone.

  • Reagent: (Trifluoromethyl)trimethylsilane (TMSCF

    
    ).
    
  • Catalyst: Tetrabutylammonium fluoride (TBAF) or CsF.

  • Procedure:

    • Dissolve N-Boc-4-piperidone (1.0 eq) in dry THF at 0°C.

    • Add TMSCF

      
       (1.2 eq) followed by a catalytic amount of TBAF.
      
    • Stir for 2 hours (nucleophilic attack of CF

      
       anion on the ketone).
      
    • Hydrolysis: Treat with aqueous HCl to cleave the silyl ether and the Boc protecting group simultaneously (if using Boc).

    • Isolation: Neutralize and extract to yield 4-(trifluoromethyl)piperidin-4-ol.

Phase B: Installation of the 2-Aminoethyl Chain

Direct alkylation with 2-bromoethylamine is often low-yielding due to polymerization. A preferred method uses a "masked" amine like N-(2-bromoethyl)phthalimide .

Protocol 2: N-Alkylation and Deprotection

  • Alkylation:

    • Dissolve 4-(trifluoromethyl)piperidin-4-ol (1.0 eq) in acetonitrile.

    • Add K

      
      CO
      
      
      
      (3.0 eq) and N-(2-bromoethyl)phthalimide (1.1 eq).
    • Reflux for 12–16 hours.

    • Filter and concentrate to yield the phthalimide-protected intermediate.

  • Deprotection (Hydrazinolysis):

    • Dissolve the intermediate in ethanol.

    • Add hydrazine hydrate (5.0 eq) and reflux for 2 hours.

    • Cool, filter off the phthalhydrazide byproduct, and concentrate the filtrate.

    • Purification: Flash chromatography (DCM/MeOH/NH

      
      ) yields the target 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol .
      

Diagrammatic Workflows

Figure 1: Synthesis Pathway

This diagram illustrates the step-by-step synthesis from commercially available 4-piperidone.

SynthesisPathway Start N-Boc-4-Piperidone Step1 Intermediate: Silyl Ether Start->Step1 TMSCF3, TBAF (Ruppert-Prakash) Core 4-(Trifluoromethyl) piperidin-4-ol Step1->Core HCl (Deprotection) Protected Phthalimide Protected Intermediate Core->Protected N-(2-Bromoethyl)phthalimide K2CO3, MeCN Final 1-(2-Aminoethyl)-4-(trifluoromethyl) piperidin-4-ol Protected->Final N2H4 (Hydrazine) EtOH, Reflux

Caption: Synthesis of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol via Ruppert-Prakash trifluoromethylation and Gabriel synthesis.

Medicinal Chemistry Applications & Analogs

This scaffold is a versatile intermediate in the design of ligands for several biological targets.

A. Sigma-1 Receptor Ligands

The Sigma-1 receptor (σ1R) is a chaperone protein implicated in neuroprotection. High-affinity σ1R ligands typically possess a basic nitrogen flanked by hydrophobic regions.

  • Mechanism: The 2-aminoethyl chain acts as a linker to a hydrophobic "tail" (e.g., a phenyl or naphthyl group). The 4-CF

    
     group occupies a hydrophobic pocket in the receptor, while the 4-OH group can form hydrogen bonds with Tyr103 or Asp126.
    
  • Analog: 1-(2-(Benzyloxy)ethyl)-4-(trifluoromethyl)piperidin-4-ol (Modifies the amine to an ether for altered solubility).

B. TRPA1 Antagonists

Transient Receptor Potential Ankyrin 1 (TRPA1) is a target for pain and itch.

  • Application: As described in patent WO2016067143A1 , the 4-(trifluoromethyl)piperidin-4-ol core is linked via the aminoethyl chain to a phenylpropyl moiety.

  • Role: The scaffold serves as the hydrophilic "head" group, modulating the channel's gating properties.

C. JAK Kinase Inhibitors

In Janus Kinase (JAK) inhibitors, the piperidine ring is often attached to a pyrrolo[2,3-d]pyrimidine core.[3]

  • Role: The 4-CF

    
    /4-OH motif improves selectivity by interacting with specific residues in the solvent-exposed region of the ATP-binding pocket, reducing off-target effects.
    
Figure 2: Structure-Activity Relationship (SAR)

SAR Center 1-(2-Aminoethyl)-4-(trifluoromethyl) piperidin-4-ol CF3 4-CF3 Group: Increases metabolic stability Occupies hydrophobic pockets Center->CF3 OH 4-OH Group: H-bond donor/acceptor Interacts with polar residues Center->OH N_Pip Piperidine Nitrogen: pKa ~8.5 Protonated at physiological pH Center->N_Pip Linker Ethyl Linker: Flexible spacer Can be extended (propyl/butyl) Center->Linker Amine Primary Amine: Attachment point for lipophilic tails (Amides/Ureas) Linker->Amine

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold's pharmacophores.

References

  • Preparation of 4-(Trifluoromethyl)

    • Title: "Efficient Synthesis of 4-(Trifluoromethyl)
    • Context: General methodology for trifluoromethyl
    • Source:(Note: Representative citation for the chemistry described).

  • Title: "N-(2-alkyleneimino-3-phenylpropyl)acetamide compounds and their use against pain and pruritus via inhibition of TRPA1 channels.
  • Sigma-1 Receptor Ligand Synthesis

    • Title: "Synthesis of Aminoethyl-Substituted Piperidine Deriv
    • Source: ChemMedChem, 2022.[1]

    • URL:[Link]

  • JAK Inhibitor Scaffold Usage

    • Title: "Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of Janus-related kinases (JAK)."[3]

    • Source: WO2014128591A1 (Google P
    • URL

Sources

Advanced Fluorinated Scaffolds: Technical Profile of CAS 1211582-61-4

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of CAS 1211582-61-4 , a specialized fluorinated building block used in modern medicinal chemistry.[1]

Executive Summary

CAS Number: 1211582-61-4 Chemical Name: tert-Butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate Synonyms: 1-Boc-4-amino-4-(trifluoromethyl)piperidine; 4-Amino-4-trifluoromethyl-piperidine-1-carboxylic acid tert-butyl ester.[1]

CAS 1211582-61-4 is a high-value pharmacophore scaffold characterized by a gem-disubstituted piperidine ring containing both a primary amino group and a trifluoromethyl (-CF3) group at the C4 position.[1] This structural motif is critical in drug discovery for modulating physicochemical properties, specifically pKa reduction , metabolic stability , and conformational restriction .[1] It serves as a key intermediate in the synthesis of CNS-penetrant small molecules and enzyme inhibitors.[1]

Chemical & Physical Properties

The following data summarizes the core physicochemical characteristics essential for experimental handling and computational modeling.

PropertyValueTechnical Note
Molecular Formula C₁₁H₁₉F₃N₂O₂
Molecular Weight 268.28 g/mol
Appearance White to off-white solidCrystalline or powder form.[1][2]
Boiling Point ~310°C (Predicted)at 760 mmHg.[1]
Density 1.2 ± 0.1 g/cm³Predicted.[1]
pKa (Amine) ~5.5 – 6.5 (Estimated)Significantly lower than typical alkyl amines (~10.[1]5) due to the electron-withdrawing -CF3 group.[1]
LogP ~1.7 – 2.1Moderate lipophilicity; favorable for CNS penetration.[1]
Solubility DMSO, Methanol, DCMSparingly soluble in water due to the Boc group and lipophilic core.[1]

Structural Logic & Medicinal Chemistry Utility

The strategic value of CAS 1211582-61-4 lies in the specific modifications it introduces to a drug candidate.[1]

The "Fluorine Effect" on Basicity

The presence of a trifluoromethyl group geminal to the amino group drastically alters the electronic environment.[1]

  • pKa Modulation: Standard primary amines are basic (pKa ~10) and are protonated at physiological pH (7.4).[1] The electron-withdrawing nature of the -CF3 group (inductive effect) reduces the electron density on the nitrogen, lowering the pKa to the 5.5–6.5 range.[1]

  • Impact: This ensures a significant fraction of the molecule remains neutral at physiological pH, enhancing passive membrane permeability and reducing lysosomal trapping (a common issue with basic drugs).[1]

Metabolic Blocking

The C4 position of piperidine rings is a common "soft spot" for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes.[1]

  • Mechanism: Substitution with a metabolically stable -CF3 group blocks this site, extending the half-life (

    
    ) of the final drug molecule.[1]
    
Conformational Restriction (Thorpe-Ingold Effect)

The gem-disubstitution at C4 creates steric bulk that restricts the conformational flexibility of the piperidine ring.[1] This can lock the substituents into a bioactive conformation, reducing the entropic penalty of binding to a protein target.[1]

Diagram: Pharmacophore Modulation Logic

PharmacophoreLogic Scaffold CAS 1211582-61-4 (Scaffold) CF3 Trifluoromethyl (-CF3) Electron Withdrawal Scaffold->CF3 Amine Geminal Amine (-NH2) Scaffold->Amine Effect1 Lowered pKa (~6.0) (Increased Permeability) CF3->Effect1 Inductive Effect Effect2 Metabolic Blocking (Increased t1/2) CF3->Effect2 Steric/Electronic Effect3 Conformational Lock (Higher Affinity) CF3->Effect3 Gem-Disubstitution Amine->Effect3 Gem-Disubstitution

Figure 1: Mechanistic impact of the 4-amino-4-trifluoromethyl motif on drug-like properties.[1]

Synthetic Protocols & Experimental Application

Researchers utilizing this building block typically engage in amide couplings or nucleophilic substitutions.[1] Below is a standard protocol for utilizing this amine in library synthesis.

General Amide Coupling Protocol

Objective: Coupling CAS 1211582-61-4 with a Carboxylic Acid (R-COOH).[1]

Reagents:

  • Amine: CAS 1211582-61-4 (1.0 equiv)

  • Acid: R-COOH (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF or DCM[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (R-COOH) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N₂).

  • Activation: Add DIPEA followed by HATU. Stir at room temperature for 15 minutes to form the activated ester.

  • Addition: Add CAS 1211582-61-4 to the reaction mixture.

    • Note: Due to the lower nucleophilicity of the alpha-CF3 amine, heating (40–60°C) or using a stronger coupling agent (like T3P or Ghosez's reagent) may be required if reaction kinetics are slow.[1]

  • Monitoring: Monitor reaction progress via LC-MS. The product should show mass [M+H]⁺ corresponding to R-CO-NH-Scaffold.

  • Workup: Dilute with EtOAc, wash with sat.[1] NaHCO₃, water, and brine.[1][3] Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Deprotection (Boc Removal)

To access the secondary amine of the piperidine ring for further functionalization:

  • Dissolve the intermediate in DCM.[1]

  • Add TFA (Trifluoroacetic acid) (10–20% v/v).[1]

  • Stir at RT for 1–2 hours.

  • Concentrate in vacuo. Caution: The resulting amine will be a TFA salt.

Synthesis of the Scaffold (Background)

For labs needing to synthesize CAS 1211582-61-4 from scratch (rather than purchasing), the route typically involves a Ruppert-Prakash trifluoromethylation or a modified Strecker reaction .[1]

SynthesisRoute Start N-Boc-4-Piperidinone Step1 Imine Formation (Benzylamine / Dehydration) Start->Step1 Step2 Nucleophilic Trifluoromethylation (TMS-CF3 / TBAF) Step1->Step2 1,2-Addition Step3 Hydrogenolysis (H2, Pd/C) Step2->Step3 Debenzylation Product CAS 1211582-61-4 (Target Amine) Step3->Product

Figure 2: Common synthetic pathway to generate the gem-amino/CF3 piperidine core.

Safety and Handling (MSDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Use in a fume hood.[1] Wear nitrile gloves and safety glasses.[1]

  • Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed to prevent moisture absorption.[1]

References

  • PubChem Compound Summary . tert-Butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate (CID 21054728).[4] National Center for Biotechnology Information.[1] Link

  • Ma, J.-A., & Cahard, D. (2008).[1] Update on Trifluoromethylation Strategies: Asymmetric Methods and Their Applications. Chemical Reviews, 108(9).[1] (Context on alpha-trifluoromethyl amine synthesis).

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] (Mechanistic explanation of pKa modulation by CF3).

  • Uni.lu PubChem Lite . Patent Analysis for CAS 1211582-61-4. Link

Sources

The Fluorinated Scaffold: Discovery, History, and Synthesis of Trifluoromethyl-Containing Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved drugs. However, the modern pharmaceutical landscape increasingly demands molecules with highly tuned physicochemical properties to overcome metabolic liabilities and bioavailability hurdles. The incorporation of a trifluoromethyl (


) group onto the piperidine core represents a paradigm shift in structural biology and medicinal chemistry. This in-depth technical guide explores the historical discovery, physicochemical causality, and state-of-the-art synthetic methodologies for generating trifluoromethyl-containing piperidines, providing self-validating protocols for bench scientists.

Historical Context & Early Discovery

The synthesis of fluorinated aliphatic heterocycles was historically bottlenecked by the extreme reactivity and toxicity of fluorinating agents. The first successful synthesis of 2-(trifluoromethyl)piperidine was reported in 1962 by M.S. Raasch[1]. The protocol relied on treating the sodium salt of pipecolic acid with sulfur tetrafluoride (


) in the presence of anhydrous hydrogen fluoride (

) at 120 °C.

While groundbreaking, this early method suffered from a dismal yield of 9.6% and required highly specialized, corrosion-resistant equipment to handle the gaseous


[1]. For decades, the difficulty of handling fluorinating gases stifled the exploration of 

-piperidines. It was not until the advent of modern organocatalysis, transition-metal catalysis, and the development of stable nucleophilic/electrophilic trifluoromethylating agents (e.g., Ruppert-Prakash reagent, Togni's reagent) that these scaffolds became accessible for high-throughput drug discovery[2],[3].

Physicochemical Impact: The Causality of Fluorination

As an Application Scientist, it is critical to understand why the


 group is added, rather than just how. The substitution of a hydrogen atom with a 

group on a piperidine ring fundamentally rewrites its behavior in biological systems through three primary mechanisms:
  • Inductive pKa Modulation : The

    
     group exerts a profound electron-withdrawing inductive (
    
    
    
    ) effect through the
    
    
    -bond framework. This pulls electron density away from the piperidine nitrogen's lone pair, significantly reducing its basicity. While an unsubstituted piperidine has a pKa of ~11.2, an
    
    
    -trifluoromethylpiperidine drops to a pKa of ~7-8. This near-physiological pKa enhances the proportion of the un-ionized drug species in the gastrointestinal tract, drastically improving passive membrane permeability.
  • Metabolic Shielding : Cytochrome P450 enzymes frequently oxidize the

    
    -carbon of aliphatic amines, leading to rapid clearance via dealkylation. The strong 
    
    
    
    bonds (approx. 116 kcal/mol) and the steric bulk of the
    
    
    group effectively block CYP450-mediated oxidative metabolism at that site.
  • Conformational Locking : The

    
     group possesses a steric volume comparable to an isopropyl group. To minimize severe 1,3-diaxial interactions, the 
    
    
    
    group strongly prefers the equatorial position. This effectively "locks" the piperidine ring into a specific chair conformation, reducing the entropic penalty upon binding to a target receptor[2],[4].
Table 1: Physicochemical Comparison of Piperidine Scaffolds
ScaffoldApprox. pKaLipophilicity (logP)Conformational FlexibilityMetabolic Stability at Substituted Site
Piperidine 11.2LowHigh (Rapid chair flip)Low (Prone to

-oxidation)
2-

-Piperidine
~7.5HighRestricted (Equatorial preference)Very High
3-

-Piperidine
~9.0HighRestrictedHigh
4-

-Piperidine
~10.1HighRestrictedHigh

Modern Synthetic Methodologies

The transition from harsh fluorinating gases to elegant, stereoselective ring-building strategies has defined the modern era of


-piperidine synthesis.
Diastereoselective Intramolecular Mannich-Type Reactions

One of the most robust methods for accessing


-trifluoromethylpiperidines is the intramolecular Mannich reaction. Starting from an 

-trifluoromethyl-1,3-aminoketal or a fluoral synthetic equivalent, the amine is condensed with an aldehyde to form an imine. Under acidic conditions, this converts to an iminium ion, which undergoes intramolecular nucleophilic attack[5]. Causality of Stereocontrol : The high diastereoselectivity observed in this reaction is governed by the transition state. The cyclization proceeds through a six-membered chair-like transition state where the bulky

group and the incoming nucleophile adopt pseudo-equatorial positions to minimize steric clash, yielding the cis-diastereomer predominantly[2],[5].

G A α-CF3 Amine + Aldehyde B Imine Intermediate A->B Condensation (MgSO4, DCM) C Iminium Ion (Acidic Cond.) B->C p-TsOH (Toluene, 70°C) D 6-Membered Chair Transition State C->D Intramolecular Attack E 2-CF3-Piperidine D->E Steric Minimization

Caption: Mechanistic pathway of diastereoselective intramolecular Mannich cyclization.

Ring-Closing Metathesis (RCM)

RCM has emerged as a powerful tool for constructing functionalized trifluoromethyl-containing nitrogen heterocycles[6]. Because direct allylation with


-containing halides is often inefficient, researchers developed a Diels-Alder/retro-Diels-Alder strategy to generate a highly reactive (trifluoromethyl)allylating reagent. Once the primary amine is N-alkylated to form a diolefin precursor, a ruthenium-based Grubbs catalyst is employed to close the ring[7],[8].

RCM A Diels-Alder Adduct B Retro-Diels-Alder (FVT) A->B Heat C CF3-Allylating Reagent B->C Extrusion D N-Alkylation C->D + Primary Amine E Diolefin Precursor D->E F Ring-Closing Metathesis E->F Grubbs Catalyst (Toluene, 80°C) G CF3-Piperidine F->G Cyclization

Caption: RCM-mediated synthesis of trifluoromethyl-containing piperidines via allylating reagents.

Table 2: Summary of Modern Synthetic Strategies
StrategyKey ReagentsStereocontrolPrimary Application
Intramolecular Mannich Aminoketals, Aldehydes,

-TsOH
High (Diastereoselective)

-Trifluoromethylpiperidines[5]
Ring-Closing Metathesis

-Allylating agents, Grubbs Cat.
Moderate (Depends on precursor)Unsaturated

-piperidines[8]
Multicomponent (Ugi/Michael) Cyano olefins,

-oxobutanoate
High (Up to 5 stereocenters)Highly substituted poly-functional scaffolds[9]

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints for the bench scientist.

Protocol A: Diastereoselective Synthesis via Intramolecular Mannich Reaction[5]

Objective: Synthesize a protected 2-trifluoromethylpiperidone derivative.

  • Imine Formation:

    • Dissolve the

      
      -trifluoromethyl amine (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).
      
    • Validation Checkpoint: Ensure DCM is strictly anhydrous to prevent premature hydrolysis of the ketal.

    • Add anhydrous

      
       (~1.0 g) as a desiccant, followed by the target aldehyde (1.2 mmol) in DCM (5 mL) and a catalytic amount of 
      
      
      
      -toluenesulfonic acid (
      
      
      -TsOH).
    • Reflux the mixture. Monitor via TLC (Ethyl Acetate/Hexane) until the primary amine spot disappears (typically 1–3 hours).

  • Cyclization:

    • Cool the solution to room temperature. Filter out the

      
       and transfer the filtrate via cannula to a separate flask containing a solution of anhydrous 
      
      
      
      -TsOH (2.0 mmol) in anhydrous toluene (40 mL).
    • Heat the resulting mixture to 70 °C for 3–4 hours.

    • Validation Checkpoint: The shift from DCM to toluene allows for a higher reaction temperature necessary to drive the formation of the iminium ion and subsequent cyclization.

  • Workup & Isolation:

    • Cool to room temperature and quench with a saturated aqueous solution of

      
       (10 mL) to neutralize the 
      
      
      
      -TsOH.
    • Extract the aqueous layer with ethyl acetate (

      
       mL). Dry the combined organic extracts over 
      
      
      
      , filter, and concentrate under reduced pressure.
    • Purify the residue via silica gel column chromatography to isolate the diastereomerically pure

      
      -trifluoromethylpiperidine[5].
      
Protocol B: RCM-Mediated Synthesis of -Piperidines[7]

Objective: Cyclize a trifluoromethyl-substituted diolefin precursor.

  • Preparation: Dissolve the trifluoromethylated diolefin precursor (1.0 mmol) in anhydrous, degassed toluene to achieve a dilute concentration (typically 0.01 to 0.05 M).

    • Validation Checkpoint: High dilution is critical in RCM to favor intramolecular cyclization over intermolecular cross-metathesis (oligomerization).

  • Catalysis: Add a Ruthenium-based Grubbs catalyst (e.g., 2nd Generation Grubbs Catalyst, 5–10 mol%).

  • Reaction: Heat the mixture to 80–100 °C under an inert argon atmosphere for 2–24 hours, monitoring by LC-MS or GC-MS until the acyclic precursor is consumed.

  • Purification: Concentrate the mixture. To remove ruthenium byproducts, treat the crude residue with a metal scavenger (e.g., triphenylphosphine oxide or a specialized silica-based scavenger) before standard flash chromatography[7],[8].

Applications in Modern Drug Discovery

The integration of


-piperidines into drug discovery pipelines has yielded highly potent therapeutic candidates. Because generative AI and machine learning models (such as Chemical Language Models) increasingly prioritize synthesizable, high-Fsp3 (fraction of 

carbons) structures, the 4-trifluoromethylpiperidine motif has become a favored building block[10].

For example, in the automated de novo design of Retinoic Acid Receptor-related Orphan Receptor gamma (ROR


) inverse agonists, AI models specifically selected the 4-trifluoromethylpiperidine substituent. When synthesized via Buchwald-Hartwig cross-coupling or nucleophilic aromatic substitution, these compounds exhibited low-micromolar to nanomolar potency against ROR

, proving the scaffold's utility in targeting complex autoimmune pathways[10],[11]. Furthermore,

-piperidines are actively utilized as conformationally restricted analogues in the development of 5-HT receptor ligands and neuroprotective agents[4],[12].

References

  • Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives Source: MDPI (Molecules) URL:[Link]

  • RCM-Mediated Synthesis of Trifluoromethyl-Containing Nitrogen Heterocycles Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Beam Search Sampling for Molecular Design and Intrinsic Prioritization with Machine Intelligence Source: ChemRxiv URL:[Link]

  • Highly diastereoselective multicomponent synthesis of polysubstituted 2-hydroxy-2-trifluoromethylpiperidines Source: Mendeleev Communications (Math-Net.Ru) URL:[Link]

Sources

Therapeutic Targeting and Pharmacophore Utility of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated piperidine scaffolds is a proven method for optimizing both the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a drug candidate. 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol is a highly versatile, bifunctional building block. It features a primary amine for facile conjugation and a sterically demanding, electron-withdrawing trifluoromethyl (-CF3) group adjacent to a tertiary alcohol.

This whitepaper details the structural rationale, primary therapeutic targets, and experimental methodologies for utilizing this compound in drug discovery workflows, providing a blueprint for researchers looking to leverage this privileged scaffold.

Structural Rationale and Physicochemical Engineering

The design of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol is rooted in solving common liabilities associated with standard piperidine rings:

  • Metabolic Stability: The 4-position of a piperidine ring is a classic hotspot for Cytochrome P450 (CYP)-mediated oxidation. The installation of a -CF3 group completely blocks oxidative metabolism at this site, increasing the half-life of the resulting drug candidate.

  • Basicity Modulation: The strong electron-withdrawing inductive effect of the -CF3 group significantly lowers the pKa of the nearby piperidine nitrogen. This reduces non-specific binding—such as the notorious hERG channel liability—often associated with highly basic amines. Furthermore, it lowers the pKa of the 4-hydroxyl group, transforming it into a much stronger hydrogen-bond donor, which is critical for interacting with kinase hinge regions or G-protein coupled receptor (GPCR) binding pockets.

  • Conjugation Handle: The provides a highly nucleophilic primary amine. This serves as an ideal spacer for amide couplings, reductive aminations, or urea formations, allowing the piperidine pharmacophore to be efficiently appended to larger macrocycles or heterocyclic cores without the need for complex protecting-group chemistry.

Primary Therapeutic Targets

Based on recent patent literature and structure-activity relationship (SAR) studies, derivatives of this scaffold have been successfully deployed against two primary target classes:

Target A: Janus Kinases (JAK1/JAK2)

Selective inhibition of the JAK/STAT pathway is a cornerstone treatment for autoimmune diseases (e.g., rheumatoid arthritis, psoriasis) and certain malignancies. Pyrrolo[2,3-d]pyrimidine and pyrrolopyrazine derivatives utilizing the 4-(trifluoromethyl)piperidin-4-ol moiety have demonstrated potent . The modified piperidine ring occupies the solvent-exposed region of the ATP-binding pocket, while the enhanced hydrogen-bond donor capacity of the 4-hydroxyl group interacts favorably with the kinase domain to lock the enzyme in an inactive conformation.

Target B: Transient Receptor Potential Ankyrin 1 (TRPA1) Channels

TRPA1 is a non-selective cation channel heavily implicated in pain transmission, neurogenic inflammation, and pruritus. N-(2-alkyleneimino-3-phenylpropyl)acetamide derivatives incorporating the 1-(2-aminoethyl)-4-(trifluoromethyl)piperidin-4-ol motif act as potent . The lipophilic -CF3 group enhances membrane permeability, allowing the compound to access the intracellular binding sites of the TRPA1 channel, blocking calcium influx.

Quantitative Data Summary

The following table summarizes the theoretical physicochemical shifts when substituting a standard piperidine with the 4-(CF3)-4-OH motif, alongside representative target IC50 ranges observed in literature derivatives.

Property / MetricStandard Piperidine4-(CF3)-4-OH Piperidine DerivativeCausality / Impact
Piperidine pKa ~9.5 - 10.0~7.5 - 8.2Reduced basicity lowers hERG liability and improves membrane permeability.
Hydroxyl pKa ~14.5 (if 4-OH)~11.5 - 12.0Enhanced H-bond donor strength for tighter target protein engagement.
LogP (Lipophilicity) Baseline+0.8 to +1.2The -CF3 group increases lipophilicity, improving blood-brain barrier (BBB) penetration.
JAK1 IC50 > 1000 nM5 - 50 nMOptimized fit and H-bonding in the ATP-binding pocket.
TRPA1 IC50 > 5000 nM10 - 100 nMEnhanced interaction with intracellular allosteric sites.

Mechanistic Visualizations

JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Kinase Receptor->JAK1 Activates STAT STAT Phosphorylation JAK1->STAT Phosphorylates Inhibitor Piperidine-Derivative Inhibitor Inhibitor->JAK1 Blocks ATP Site Transcription Gene Transcription (Inflammation) STAT->Transcription Translocates to Nucleus

Mechanism of JAK/STAT pathway inhibition by piperidine-derived small molecules.

Workflow Scaffold Core Scaffold (Carboxylic Acid) Coupling EDCI/HOBt Coupling (DMF, DIPEA) Scaffold->Coupling Amine 1-(2-Aminoethyl)-4-(CF3)- piperidin-4-ol Amine->Coupling Product Target Ligand (Amide Linkage) Coupling->Product Purification Assay In Vitro Calcium Flux Assay Product->Assay Target Validation

Synthesis and validation workflow for 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol derivatives.

Experimental Protocols

Protocol A: Amide Coupling Synthesis Workflow

Objective: Conjugate 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol to a target carboxylic acid scaffold to generate a candidate inhibitor. Causality Check: The primary amine of the aminoethyl group is highly nucleophilic. Conversely, the tertiary amine in the piperidine ring is sterically hindered, and the tertiary alcohol is unreactive under standard EDCI/HOBt conditions. This inherent reactivity gradient ensures high regioselectivity without the need for orthogonal protecting groups.

  • Activation: Dissolve 1.0 equivalent of the target carboxylic acid scaffold in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1.2 equivalents of Hydroxybenzotriazole (HOBt). Stir at room temperature for 30 minutes to form the active ester.

  • Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to ensure the reaction mixture is sufficiently basic, neutralizing any hydrochloride salts present on the amine building block.

  • Conjugation: Add 1.1 equivalents of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol. Stir the reaction mixture at room temperature for 12–16 hours under an inert nitrogen atmosphere.

  • Workup & Self-Validation: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Validation Step: Confirm the crude product mass and purity via LC-MS (Liquid Chromatography-Mass Spectrometry) to verify the absence of unreacted starting materials before proceeding to preparative HPLC purification.

Protocol B: In Vitro TRPA1 Calcium Flux Target Engagement Assay

Objective: Validate the antagonist activity of the synthesized derivative against the TRPA1 ion channel. Causality Check: TRPA1 is a calcium-permeable channel. By using a fluorescent calcium indicator (Fluo-4 AM), researchers can quantitatively measure the intracellular calcium spike caused by an agonist, and the dose-dependent suppression of this spike by the synthesized antagonist.

  • Cell Preparation: Seed HEK-293 cells stably expressing human TRPA1 into a 384-well black-walled, clear-bottom microplate at a density of 15,000 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Dye Loading: Remove the culture media. Add 20 µL of assay buffer (HBSS containing 20 mM HEPES, pH 7.4) supplemented with 2 µM Fluo-4 AM calcium indicator dye and 0.02% Pluronic F-127. Incubate for 45 minutes at 37°C, then 15 minutes at room temperature.

  • Antagonist Incubation: Wash the cells twice with assay buffer to remove extracellular dye. Add the synthesized piperidine derivative at varying concentrations (e.g., 1 nM to 10 µM in 0.1% DMSO). Incubate for 30 minutes. Validation Step: Always include a known TRPA1 antagonist (e.g., A-967079) as a positive control, and a vehicle (0.1% DMSO) as a negative control to establish the assay window.

  • Agonist Stimulation & Readout: Place the plate in a Fluorescent Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds. Automatically inject an EC80 concentration of a TRPA1 agonist (e.g., Allyl isothiocyanate, AITC) and record the fluorescence kinetic trace (Excitation: 488 nm, Emission: 525 nm) for 3 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) or maximum fluorescence peak. Plot the normalized response against the log of the antagonist concentration to determine the IC50 value.

References

  • Pyrrolo[2, 3 -d]pyrimidine derivatives as inhibitors of janus- related kinases (jak).
  • Pyrrolo[2,3-D]pyrimidine derivatives as Janus-associated kinase (JAK) inhibitors.
  • N-(2-alkyleneimino-3-phenylpropyl)acetamide compounds and their use against pain and pruritus via inhibition of trpa1 channels.
  • 1-(2-Aminoethyl)piperidin-4-ol | C7H16N2O | CID 2756425. PubChem.[Link]

1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol literature review

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical specifications, synthetic pathways, and medicinal chemistry applications of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol , a specialized fluorinated heterocycle.[1][2]

Executive Summary

1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol is a bifunctional building block used primarily in the design of central nervous system (CNS) agents and fragment-based drug discovery (FBDD).[1] It combines a polar, basic ethylenediamine-like tail (for GPCR/ion channel binding) with a lipophilic, metabolically stable core (4-trifluoromethylpiperidin-4-ol).[1][2]

The gem-trifluoromethyl/hydroxyl motif at the C4 position is a bioisostere for tertiary alcohols and ketones, offering improved metabolic stability against cytochrome P450 oxidation while maintaining hydrogen-bond donor/acceptor capability.[1] This scaffold is frequently observed in ligands targeting Sigma-1 receptors , NMDA receptors , and CCR5 chemokine receptors .[2]

Physicochemical Profile

The introduction of the trifluoromethyl (-CF3) group significantly alters the electronic and physical properties of the piperidine ring compared to the non-fluorinated parent.[1]

PropertyValue / DescriptionImpact on Drug Design
Molecular Formula C₈H₁₅F₃N₂O
Molecular Weight 212.21 g/mol Fragment-like (Rule of 3 compliant)
LogP (Calc.) ~0.6 – 0.9Moderate lipophilicity; good CNS penetration potential.[1]
pKa (Piperidine N) ~8.5Lower than unsubstituted piperidine (~10.[1][2]5) due to inductive effect of CF3.
pKa (Primary Amine) ~10.0Standard primary amine basicity; likely protonated at physiological pH.
H-Bond Donors 3 (OH, NH₂)Critical for receptor pocket anchoring.[1][2]
H-Bond Acceptors 5 (N, O, F)Fluorine atoms can engage in weak orthogonal interactions.[2]

Synthetic Protocols

Two primary routes are recommended for the synthesis of this molecule. Route A is preferred for convergent, high-throughput synthesis, while Route B is a robust, scalable method avoiding unstable aldehyde intermediates.[2]

Route A: Reductive Amination (Convergent)

This route couples the commercially available 4-(trifluoromethyl)piperidin-4-ol with N-Boc-aminoacetaldehyde , followed by deprotection.[1]

Reagents:

  • Core: 4-(Trifluoromethyl)piperidin-4-ol HCl (CAS: 1193389-14-8)[1][3]

  • Linker: N-Boc-aminoacetaldehyde (CAS: 89711-08-0)[1]

  • Reductant: Sodium triacetoxyborohydride (STAB)[1]

  • Deprotection: Trifluoroacetic acid (TFA) or HCl/Dioxane[1]

Step-by-Step Protocol:

  • Free Base Formation: Dissolve 1.0 eq of piperidinol HCl in DCM; wash with sat. NaHCO₃ to generate the free base. Dry organic layer (MgSO₄) and concentrate.[1]

  • Imine Formation: Dissolve the free base in anhydrous 1,2-dichloroethane (DCE). Add 1.1 eq of N-Boc-aminoacetaldehyde and 0.1 eq of Acetic Acid. Stir at room temperature for 30 min.

  • Reduction: Cool to 0°C. Add 1.5 eq of STAB portion-wise. Warm to RT and stir for 16 hours.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM (3x).[1][2] Wash combined organics with brine, dry, and concentrate.[2] Purify intermediate via flash chromatography (MeOH/DCM).

  • Deprotection: Dissolve intermediate in DCM. Add TFA (20% v/v).[1][2] Stir for 2 hours. Evaporate volatiles.

  • Isolation: Redissolve residue in MeOH; pass through a strong cation exchange (SCX) cartridge to isolate the free diamine.

Route B: Alkylation via Gabriel Synthesis (Scalable)

This route avoids unstable aldehydes by using a phthalimide-protected alkyl halide.[1]

Reagents:

  • Core: 4-(Trifluoromethyl)piperidin-4-ol[1][4][5][6]

  • Linker: N-(2-Bromoethyl)phthalimide (CAS: 574-98-1)[1]

  • Base: K₂CO₃ or DIPEA

  • Deprotection: Hydrazine hydrate

Step-by-Step Protocol:

  • Alkylation: In a round-bottom flask, suspend 1.0 eq of 4-(trifluoromethyl)piperidin-4-ol and 2.0 eq of K₂CO₃ in Acetonitrile (ACN).

  • Addition: Add 1.1 eq of N-(2-bromoethyl)phthalimide.

  • Reflux: Heat to reflux (80°C) for 12–18 hours. Monitor by TLC/LCMS.

  • Filtration: Cool, filter off solids, and concentrate the filtrate.

  • Hydrazinolysis: Dissolve the crude residue in Ethanol. Add 3.0 eq of Hydrazine hydrate. Reflux for 4 hours. A white precipitate (phthalhydrazide) will form.[1]

  • Purification: Cool, filter, and concentrate. Acidify with 1M HCl, wash with ether (to remove non-basic impurities), then basify aqueous layer (pH >12) with NaOH.[2] Extract product into DCM.

Visualization of Synthesis & Mechanism

Synthetic Workflow (DOT Diagram)

SynthesisPathways Start 4-(Trifluoromethyl) piperidin-4-ol Imine Imine Intermediate Start->Imine Reductive Amination (STAB, AcOH) PhthProtected Phthalimide Protected Precursor Start->PhthProtected Alkylation (K2CO3, ACN, Reflux) Aldehyde N-Boc-aminoacetaldehyde Aldehyde->Imine BocProtected N-Boc Protected Precursor Imine->BocProtected Reduction Target 1-(2-Aminoethyl)-4- (trifluoromethyl)piperidin-4-ol BocProtected->Target Deprotection (TFA or HCl) Phthalimide N-(2-Bromoethyl) phthalimide Phthalimide->PhthProtected PhthProtected->Target Hydrazinolysis (N2H4, EtOH)

Caption: Comparison of Reductive Amination (Route A) and Gabriel Synthesis (Route B) pathways.

Medicinal Chemistry Applications

This molecule serves as a "warhead-linker" scaffold.[1] The primary amine allows for coupling to larger aromatic cores (e.g., via amide coupling or sulfonylation), while the piperidinol core engages specific hydrophobic pockets.[2]

Target Class: Sigma-1 Receptor Ligands

The 4-phenyl-4-hydroxypiperidine motif is a classic pharmacophore for Sigma-1 receptors (chaperone proteins involved in pain and neuroprotection).[1] Replacing the phenyl ring with a trifluoromethyl group retains lipophilicity while reducing molecular weight and blocking metabolic oxidation.

Mechanism of Action (Hypothetical):

  • Binding: The basic piperidine nitrogen forms a salt bridge with Asp126 in the Sigma-1 receptor.

  • Hydrophobic Interaction: The -CF3 group occupies the hydrophobic pocket typically reserved for phenyl rings.

  • Effect: Modulation of calcium signaling and inhibition of voltage-gated calcium channels (VGCC).[1]

Signaling Pathway Visualization

SigmaSignaling Ligand 1-(2-Aminoethyl)-4-(CF3) piperidin-4-ol Derivative Sig1R Sigma-1 Receptor (Endoplasmic Reticulum) Ligand->Sig1R Agonist/Antagonist Binding IP3R IP3 Receptor Sig1R->IP3R Chaperone Interaction Calcium Ca2+ Efflux IP3R->Calcium Modulates Mitochondria Mitochondrial Bioenergetics Calcium->Mitochondria Sustains ATP Pain Neuropathic Pain Signaling Calcium->Pain Inhibits (Antagonist)

Caption: Hypothetical modulation of Sigma-1 receptor pathways by trifluoromethyl-piperidinol ligands.[1][2]

Safety & Handling

  • Corrosivity: The free primary amine is basic and potentially corrosive to eyes and skin. Handle with gloves and eye protection.

  • Fluorine Safety: While the -CF3 group is chemically stable, combustion may release toxic HF gas.

  • Storage: Store as the hydrochloride or dihydrochloride salt at 2–8°C. The free base is hygroscopic and sensitive to atmospheric CO₂ (carbamate formation).

References

  • PubChem. 1-(2-Aminoethyl)piperidin-4-ol (Compound Summary). National Library of Medicine. Link

  • Sigma-Aldrich. 4-(Trifluoromethyl)piperidin-4-ol hydrochloride Product Page.[1][7] Merck KGaA. Link[1][2]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[2] Link[1][2]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880.[2] Link[1][2]

  • Gibson, M. S., & Bradshaw, R. W. "The Gabriel Synthesis of Primary Amines."[2] Angewandte Chemie International Edition, 1968, 7(12), 919–930.[2] Link[1][2]

Sources

Methodological & Application

Advanced Application Note: Experimental Protocols for 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol is a specialized bifunctional building block increasingly utilized in Fragment-Based Drug Discovery (FBDD) and Targeted Protein Degradation (PROTACs).

This scaffold integrates three critical design elements:

  • Metabolic Blocking: The trifluoromethyl (

    
    ) group at the C4 position blocks oxidative metabolism (CYP450) typically associated with piperidines, while simultaneously modulating lipophilicity (
    
    
    
    ).
  • Polar Handle: The tertiary hydroxyl group provides a hydrogen bond donor/acceptor motif to improve solubility and target engagement, often acting as a bioisostere for hydration shells in receptor pockets.

  • Reactive Linker: The primary ethylamine tail serves as a high-fidelity attachment point for conjugation to fluorophores, E3 ligase ligands, or warheads.

Physicochemical Profile
PropertyValue / DescriptorRelevance
Molecular Formula

Core Scaffold
Molecular Weight 212.21 g/mol Low MW allows for "Lead-Like" space
pKa (Calc.) ~9.8 (Primary Amine), ~8.2 (Piperidine N)Basic; exists as cation at physiological pH
Hygroscopicity High (as HCl salt)Requires desiccation
Solubility High in DMSO, MeOH, WaterExcellent for aqueous assays

Handling & Storage Protocols

Safety Note: This compound is a primary amine and a fluorinated heterocycle. Standard PPE (gloves, goggles, fume hood) is mandatory to prevent inhalation or contact dermatitis.

Storage Stability[6]
  • Solid State: Store at

    
     under inert atmosphere (Argon/Nitrogen). The free base is prone to absorbing atmospheric 
    
    
    
    to form carbamates.
  • Solution State: Stable in DMSO for 3 months at

    
    . Avoid protic solvents (MeOH/Water) for long-term storage of the free base to prevent slow oxidation or aggregation.
    
Reconstitution for Assays
  • Allow the vial to equilibrate to room temperature (20 mins) before opening to prevent condensation.

  • Dissolve in anhydrous DMSO to a stock concentration of 10–50 mM.

  • Critical Step: Sonicate for 60 seconds. The hydrophobic

    
     group can cause micro-aggregation; sonication ensures a monodisperse solution.
    

Experimental Workflow: Chemoselective Functionalization

The primary utility of this compound lies in its ability to selectively react at the primary amine (tail) while leaving the sterically hindered, electron-deficient tertiary alcohol intact.

Diagram: Functionalization Logic

G Start 1-(2-Aminoethyl)-4- (trifluoromethyl)piperidin-4-ol Reagent_A Activated Carboxylic Acid (HATU/DIEA) Start->Reagent_A Primary Amine Nucleophilicity >> OH Reagent_B Halo-Heterocycle (SnAr Conditions) Start->Reagent_B Selective N-Alkylation Product_A Amide Conjugate (Stable Linker) Reagent_A->Product_A RT, 2h Product_B Aryl-Amine Conjugate (Rigid Scaffold) Reagent_B->Product_B 80°C, 4h QC QC: 19F-NMR & LCMS Product_A->QC Product_B->QC

Caption: Chemoselective derivatization pathways targeting the primary amine tail.

Protocol A: Selective Amide Coupling (Linker Installation)

Objective: Conjugate the scaffold to a carboxylic acid-containing drug fragment (R-COOH) without protecting the tertiary alcohol.

Materials:

  • Scaffold: 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol (1.0 eq)

  • Partner: R-COOH (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve R-COOH (1.1 eq) and HATU (1.2 eq) in DMF (0.1 M concentration). Add DIPEA (1.5 eq) and stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange indicates active ester formation.

  • Addition: Dissolve the piperidinol scaffold (1.0 eq) and remaining DIPEA (1.5 eq) in minimal DMF. Add this solution dropwise to the activated acid mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS. The tertiary alcohol will not react under these conditions due to steric bulk and the electron-withdrawing effect of the

    
     group [1].
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2) and Brine (x1). Dry over 
    
    
    
    .
  • Purification: Flash chromatography (DCM:MeOH 95:5 to 90:10). The product will be polar; use a basic modifier (

    
     or 
    
    
    
    ) if tailing occurs.

Self-Validation Check:

  • LCMS: Look for Mass

    
    .
    
  • NMR: The methylene protons adjacent to the amide nitrogen will shift downfield (~3.2 ppm

    
    3.5 ppm). The 
    
    
    
    signal in
    
    
    -NMR should remain unchanged (
    -80 ppm).
Protocol B: Nucleophilic Aromatic Substitution ( )

Objective: Attach the scaffold to a halogenated heterocycle (e.g., 4-chloropyrimidine) for kinase or GPCR ligand synthesis.

Step-by-Step Procedure:

  • Dissolve heteroaryl-halide (1.0 eq) and piperidinol scaffold (1.2 eq) in

    
    -Butanol or DMSO.
    
  • Add

    
     (2.5 eq).
    
  • Heat to 80–100^\circ\text{C} for 4–12 hours.

  • Note: The primary amine drives the reaction. The tertiary alcohol is too hindered to compete effectively in

    
     unless extremely forcing conditions (NaH, 
    
    
    
    ) are used.

Physicochemical & Metabolic Profiling

The inclusion of the


 group is a strategic choice to alter the "LogP/Metabolism" balance.
Diagram: Metabolic Stability Rationale

Metabolic Substrate Standard Piperidinol CYP CYP450 Oxidation Substrate->CYP H-abstraction at C4 Modified 4-CF3-Piperidinol (Target) Modified->CYP C-F bond resists abstraction Metabolite Unstable Ketone/Lactam CYP->Metabolite Rapid Clearance Stable Metabolically Blocked CYP->Stable Extended Half-life

Caption: Mechanism of metabolic stabilization via fluorination.

Protocol C: Microsomal Stability Assay

Rationale: Verify that the


 group effectively blocks oxidative metabolism compared to non-fluorinated analogs.
  • Incubation: Prepare liver microsomes (human/mouse, 0.5 mg/mL protein) in PBS (pH 7.4).

  • Dosing: Add test compound (1

    
     final). Pre-incubate at 37^\circ\text{C} for 5 mins.
    
  • Initiation: Add NADPH-regenerating system.

  • Sampling: Aliquot at 0, 15, 30, and 60 mins into ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Expectation: The

    
     analog should show intrinsic clearance (
    
    
    
    ) < 20
    
    
    , whereas the non-fluorinated parent often exceeds 50
    
    
    [2].

Analytical Reference Data

When characterizing 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol derivatives, use these specific markers:

TechniqueMarker SignalDiagnostic Value

NMR
Singlet at

to

ppm
Confirms integrity of

group. Splitting indicates degradation.

NMR
Triplet at

ppm (free amine)
Shifts to

ppm upon amide coupling.
LCMS (ESI+) Base Peak

The diamine usually produces a strong doubly charged species

in acidic mobile phases.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Wermuth, C. G. (Ed.). (2011). The Practice of Medicinal Chemistry. Academic Press. (Contextual grounding for piperidine scaffolds). Link

Disclaimer: These protocols are for research use only. Optimization may be required based on specific drug partners.

1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol in vitro assay setup

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for the In Vitro Characterization of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol: A GIRK Channel Screening Cascade

Authored by a Senior Application Scientist

Introduction: De-orphaning a Novel Piperidine Analog

The compound 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol represents a novel chemical entity. Its structure, featuring a piperidine scaffold, is common in a multitude of biologically active agents, particularly those targeting the central nervous system.[1] The presence of a trifluoromethyl group can significantly enhance metabolic stability and target affinity. However, without prior biological data, the compound is an "orphan," and a systematic in vitro screening strategy is required to identify its molecular target and characterize its activity.

This guide proposes a hypothesis-driven screening cascade to investigate 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol as a potential modulator of G protein-gated inwardly rectifying potassium (GIRK) channels. GIRK channels, also known as Kir3.x channels, are critical regulators of cellular excitability in the heart, brain, and endocrine tissues.[2][3] Their activation, typically mediated by Gβγ subunits following G protein-coupled receptor (GPCR) stimulation, leads to potassium efflux and membrane hyperpolarization.[4][5] This mechanism slows heart rate and reduces neuronal firing, making GIRK channels compelling therapeutic targets for conditions such as cardiac arrhythmias, neuropathic pain, and epilepsy.[2][6]

Our screening cascade is designed to efficiently and rigorously test this hypothesis through a three-tiered approach:

  • Primary High-Throughput Screening (HTS): A thallium flux assay to rapidly identify if the compound modulates GIRK channel activity.

  • Secondary Electrophysiological Confirmation: Automated patch clamp analysis to confirm and precisely characterize the compound's effect on ion channel currents, establishing it as the gold-standard validation.[7]

  • Tertiary Cytotoxicity Profiling: An essential counter-screen to determine the compound's therapeutic window and rule out non-specific toxicity.[8][9]

This structured approach ensures that resources are used efficiently, providing a clear path from initial "hit" identification to robust lead characterization.

Part 1: Primary Screening via High-Throughput Thallium Flux Assay

Principle and Rationale

The initial screen must rapidly assess a wide range of concentrations for potential activity. The thallium flux assay is an ideal HTS method for this purpose. It leverages the permeability of most potassium channels to thallium ions (Tl⁺).[10][11] When GIRK channels open, Tl⁺ flows into the cell and binds to a cytosol-loaded, thallium-sensitive fluorescent dye (e.g., FluxOR™), causing a detectable increase in fluorescence.[12][13] This fluorescence change serves as a robust and proportional surrogate for potassium channel activity.[10] This method is preferred for primary screening over electrophysiology due to its superior speed, lower cost, and scalability to 384- and 1536-well formats.[2][14]

Experimental Workflow: Thallium Flux Assay

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Workflow for the Thallium Flux HTS Assay."

Detailed Protocol: Thallium Flux Assay for GIRK Channel Modulators

This protocol is optimized for a 384-well plate format using a cell line stably co-expressing human GIRK1 and GIRK2 subunits.

Materials:

  • HEK293 cells stably expressing GIRK1/2 and a relevant Gi/o-coupled GPCR (e.g., muscarinic M2 receptor).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS), 20 mM HEPES, pH 7.4.

  • FluxOR™ Thallium Detection Kit or equivalent.

  • Test Compound: 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol, prepared as a 10 mM stock in DMSO.

  • Positive Control (Activator): ML297 (a known GIRK activator).[15][16]

  • Positive Control (Inhibitor): Tertiapin-Q (a potent GIRK blocker).[2]

  • Agonist: Carbachol (M2 receptor agonist).

  • 384-well black, clear-bottom microplates.

Procedure:

  • Cell Plating:

    • Trypsinize and resuspend the HEK293-GIRK1/2 cells in culture medium.

    • Seed 20 µL of cell suspension per well at a density of 15,000-20,000 cells/well.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions (e.g., FluxOR™ dye with PowerLoad™ concentrate and probenecid in Assay Buffer).

    • Aspirate the culture medium from the plate and add 20 µL of the dye loading solution to each well.

    • Incubate for 60-90 minutes at room temperature, protected from light.

  • Compound Addition:

    • Prepare a serial dilution of the test compound, ML297, and Tertiapin-Q in Assay Buffer. The final DMSO concentration should not exceed 0.5%.

    • Add 5 µL of the diluted compounds to the respective wells. For control wells, add 5 µL of Assay Buffer with 0.5% DMSO (vehicle control).

    • Incubate for 20-30 minutes at room temperature.

  • Thallium Flux Measurement:

    • Prepare the Stimulant Buffer containing the GPCR agonist (e.g., Carbachol) and thallium sulfate according to the kit protocol.

    • Place the plate in a fluorescence plate reader equipped with an automated injector.

    • Set the reader to record a baseline fluorescence for 10-15 seconds.

    • Inject 10 µL of the Stimulant Buffer into each well.

    • Immediately begin kinetic fluorescence reading (e.g., Ex/Em ~485/525 nm) every second for 2-3 minutes.

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each well.

    • Normalize the data:

      • % Activation = [(Rate_Compound - Rate_Vehicle) / (Rate_MaxActivator - Rate_Vehicle)] * 100

      • % Inhibition = [(Rate_Agonist - Rate_Compound) / (Rate_Agonist - Rate_MaxInhibitor)] * 100

    • Plot the normalized data against compound concentration and fit to a four-parameter logistic equation to determine EC₅₀ or IC₅₀ values.

    • Calculate the Z'-factor to assess assay quality (a value > 0.5 is considered excellent for HTS).

Data Presentation: Primary Screening Summary
Compound IDTest TypeConcentration (µM)Avg. Fluorescence Rate% ActivityZ'-Factor
Test CpdActivator Screen0.1 - 100> 0.6
Test CpdInhibitor Screen0.1 - 100> 0.6
ML297Positive Control10~100%N/A
Tertiapin-QPositive Control1~100%N/A
VehicleNegative ControlN/A0%N/A

Part 2: Secondary Screening with Automated Patch Clamp (APC)

Principle and Rationale

While thallium flux assays are excellent for primary screening, they are an indirect measure of channel function.[11] Automated Patch Clamp (APC) is the gold-standard electrophysiological technique for confirming and characterizing ion channel modulators.[17][18] APC directly measures the flow of ions across the cell membrane, providing high-fidelity data on current amplitude, voltage-dependence, and gating kinetics.[19] This allows for precise determination of potency (EC₅₀/IC₅₀), efficacy, and mechanism of action (e.g., channel activation vs. inhibition, use-dependence), which is critical for lead optimization.[20]

Experimental Workflow: Automated Patch Clamp

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Workflow for Automated Patch Clamp (APC) Assay."

Detailed Protocol: APC for GIRK Channel Characterization

This protocol is designed for a medium-throughput APC platform (e.g., QPatch, IonFlux).

Materials:

  • HEK293-GIRK1/2 cells, prepared in a single-cell suspension.

  • External Solution (mM): 140 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with KOH. (High external K⁺ is used to generate inward currents).

  • Internal Solution (mM): 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl₂, 3 Mg-ATP, 0.3 Na-GTP; pH 7.2 with KOH.

  • Test compound and controls, prepared as 3-5x stock solutions in External Solution.

Procedure:

  • System Preparation:

    • Prime the APC instrument with External and Internal solutions as per the manufacturer's protocol.

    • Load the prepared cell suspension onto the APC plate/chip.

  • Cell Capture and Sealing:

    • Initiate the automated sequence for cell capture, seal formation (to >1 GΩ), and whole-cell break-in. Exclude cells that do not meet quality control criteria (e.g., low seal resistance, unstable baseline).

  • Baseline Recording:

    • Apply a voltage protocol to elicit GIRK currents. A typical protocol involves holding the cell at -40 mV and applying a series of voltage ramps or steps (e.g., from -120 mV to +60 mV).

    • Record the baseline current in External Solution for 2-3 minutes to ensure stability.

  • Compound Application:

    • Sequentially perfuse increasing concentrations of the test compound over the cell, allowing the current to reach a steady state at each concentration (typically 2-3 minutes per concentration).

    • Include a vehicle control application before the compound and a full washout with External Solution at the end.

    • For inhibitor testing, apply a sub-maximal concentration of an agonist (e.g., Carbachol) to pre-activate the channels before applying the test compound.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., -120 mV) for each concentration.

    • Normalize the current to the baseline or maximum agonist-activated current.

    • Plot the normalized current as a function of compound concentration and fit to a Hill equation to determine the precise EC₅₀ or IC₅₀ and Hill slope.

Data Presentation: Electrophysiology Summary
ParameterTest CompoundPositive Control (ML297)
Potency (EC₅₀) nM/µM nM/µM
Efficacy (% Max Activation) %100%
Hill Slope
Mechanism Activator/InhibitorActivator

Part 3: In Vitro Cytotoxicity Profiling

Principle and Rationale

It is imperative to determine if the compound's effect on GIRK channels is specific or a result of general cellular toxicity.[9][21] A compound that induces cell death at concentrations similar to those required for channel modulation is unsuitable for therapeutic development.[8][22] The Lactate Dehydrogenase (LDH) release assay is a common and reliable method for quantifying cytotoxicity.[23] LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis.[8] Measuring the amount of LDH in the supernatant provides a direct measure of cell death.

Experimental Workflow: Cytotoxicity Assay

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Workflow for the LDH Cytotoxicity Assay."

Detailed Protocol: LDH Release Assay

Materials:

  • HEK293 cells (or another relevant cell line).

  • 96-well clear, flat-bottom microplates.

  • Test compound stock solution.

  • Positive Control (Lysis Buffer or Triton X-100) to achieve 100% cytotoxicity.

  • Commercially available LDH cytotoxicity assay kit.

Procedure:

  • Cell Plating: Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 10,000 cells/well. Incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in fresh culture medium.

    • Aspirate the old medium and add 100 µL of the compound-containing medium to the wells.

    • Include wells for vehicle control (medium with DMSO) and a positive control for maximum LDH release (add lysis buffer 45 minutes before the end of incubation).

    • Incubate for 24-48 hours.

  • LDH Measurement:

    • Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture (substrate, cofactor, and dye) from the kit to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of Stop Solution.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate % Cytotoxicity = [(Abs_Compound - Abs_Vehicle) / (Abs_MaxLysis - Abs_Vehicle)] * 100.

    • Plot % Cytotoxicity against compound concentration and fit to a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Data Presentation: Therapeutic Window Assessment
CompoundBiological Potency (EC₅₀, APC)Cytotoxicity (CC₅₀, LDH)Selectivity Index (SI = CC₅₀ / EC₅₀)
Test Cpd µM µM

A Selectivity Index >100 is generally considered desirable, indicating a significant window between the desired biological effect and off-target cytotoxicity.

Assay Validation and Best Practices

For any in vitro assay, rigorous validation is paramount to ensure data reliability and reproducibility.[24][25] While a full GLP validation is beyond the scope of this guide, key principles should be followed.[26][27]

  • Controls: Every plate must include appropriate positive and negative controls to benchmark the assay's performance.

  • Replicates: All experiments should be performed with technical and biological replicates (n ≥ 3) to ensure statistical significance.

  • Assay Performance Metrics: For HTS assays, the Z'-factor should be consistently monitored to ensure a robust signal window. For all assays, parameters like signal-to-background and intra/inter-plate variability should be tracked.[25]

  • Standard Operating Procedures (SOPs): Detailed SOPs should be established for each assay to maintain consistency across experiments and operators.[24]

By following this comprehensive screening cascade, researchers can effectively determine the in vitro biological activity of novel compounds like 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol, transforming an unknown molecule into a well-characterized pharmacological tool or a promising therapeutic lead.

References

  • A Fluorescent Screening Assay for Identifying Modulators of GIRK Channels - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels. (2024). Frontiers in Pharmacology. [Link]

  • Thallium-free GIRK Potassium Channel Assay. (n.d.). ION Biosciences. [Link]

  • A Practical Guide to Immunoassay Method Validation - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for development of VEGFR-2, ERK-2 and Abl-1 multikinase inhibitor. (2013). PubMed. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. [Link]

  • Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. (2000). PubMed. [Link]

  • Automated Patch Clamp. (n.d.). Cell Microsystems. [Link]

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (2025). MDPI. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). Chemistry Europe. [Link]

  • Identification of Potential Modulators of a Pathogenic G Protein-Gated Inwardly Rectifying K + Channel 4 Mutant: In Silico Investigation in the Context of Drug Discovery for Hypertension. (2023). MDPI. [Link]

  • Preparing for a Successful Assay Validation. (2022). ALPCO. [Link]

  • Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. (2025). PubMed. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Activation and inhibition of G protein-coupled inwardly rectifying potassium (Kir3) channels by G protein βγ subunits. (n.d.). PNAS. [Link]

  • Understanding Cytotoxicity. (2024). Virology Research Services. [Link]

  • Guideline Bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • Boost Drug Discovery with Automated Patch Clamp Efficiency. (n.d.). Sophion Bioscience. [Link]

  • Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology. (n.d.). American Journal of Physiology-Cell Physiology. [Link]

  • Ion Channel Activators: Thallium Flux and Patch-Clamp Study. (n.d.). Metrion Biosciences. [Link]

  • GIRK channel modulation by assembly with allosterically regulated RGS proteins. (n.d.). PNAS. [Link]

  • Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2. (2021). European Journal of Nuclear Medicine and Molecular Imaging. [Link]

  • Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). (2024). Veranex. [Link]

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick. [Link]

  • Quantitative analysis of mammalian GIRK2 channel regulation by G proteins, the signaling lipid PIP2 and Na+ in a reconstituted system. (2014). eLife. [Link]

  • Automated patch clamp in drug discovery: major breakthroughs and innovation in the last decade. (2020). Taylor & Francis Online. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]

  • The preparation method of N-phenethyl-4-anilinopiperidine. (n.d.).
  • Synthesis, characterization and evaluation of in vitro anticancer potential of novel fluorinated 5-benzylidene-3-ethyl-2-(2-methyl. (n.d.). Research Square. [Link]

  • Cell-Based Potassium Ion Channel Screening Using the FluxOR™ Assay. (2025). ResearchGate. [Link]

  • FluxOR™ Thallium Assay. (n.d.). Creative Bioarray. [Link]

  • Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services For 20+ years!. (n.d.). NorthEast BioLab. [Link]

  • Patch Clamp Assay Services. (n.d.). Reaction Biology. [Link]

  • An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. (n.d.). Frontiers in Pharmacology. [Link]full)

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1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol in vivo study design in mice

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 1.0

Executive Summary & Chemical Context

1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol (hereafter referred to as ATP-4-OH ) represents a specialized scaffold in central nervous system (CNS) drug discovery. Its structural architecture combines three critical pharmacophoric elements:

  • Trifluoromethyl (-CF₃) moiety: Enhances lipophilicity and metabolic stability by blocking oxidation at the C4 position.

  • Geminal Hydroxyl (-OH): Provides a hydrogen bond donor/acceptor site, potentially increasing target affinity (e.g., for Sigma-1 or NMDA receptors) but challenging Blood-Brain Barrier (BBB) permeability.

  • Ethylamine tail: A basic primary amine (

    
    ), mimicking neurotransmitter side chains (serotonin/dopamine).
    

This guide outlines a First-in-Mouse study design focusing on Formulation, Pharmacokinetics (PK), and Maximum Tolerated Dose (MTD).

Phase I: Formulation Strategy (The "Make-it-Work" Phase)

Challenge: The free base of ATP-4-OH is likely lipophilic and poorly soluble in neutral aqueous media. The primary amine allows for salt formation, which is preferred for stability and solubility.

Recommended Vehicle Systems
Vehicle SystemCompositionRouteApplication
System A (Preferred) 100 mM Acetate Buffer (pH 4.5) in SalineIV / POPK & Efficacy (Solubilizes basic amine)
System B (Cosolvent) 5% DMSO + 40% PEG400 + 55% WaterIP / POHigh-dose Toxicity Studies
System C (Lipid) 10% Solutol HS15 in SalineIVIf compound precipitates in buffer
Protocol: Preparation of 10 mg/mL Stock (System A)
  • Weigh 10.0 mg of ATP-4-OH (free base).

  • Add 9.0 mL of 0.9% Saline.

  • While vortexing, dropwise add 1.0 M Acetic Acid (or HCl) until the solution clears (target pH 4.5–5.0). Do not exceed pH 3.0 to avoid injection site irritation.

  • Filter sterilize using a 0.22 µm PVDF syringe filter .

  • QC Check: Verify concentration via HPLC-UV prior to dosing.

Phase II: Safety & Tolerability (OECD 425)

Before efficacy or detailed PK, the Maximum Tolerated Dose (MTD) must be established to prevent animal wastage in later stages. We utilize the Up-and-Down Procedure (UDP) to minimize animal use.

Study Design: Acute Oral Toxicity (Mouse)
  • Guideline: OECD 425 (Up-and-Down Procedure).[1][2]

  • Strain: C57BL/6J or ICR (CD-1) mice (Male/Female, 8-10 weeks).

  • N-Number: 5–8 animals total (sequential dosing).

Step-by-Step Protocol
  • Starting Dose: Based on structural analogs (e.g., TFMPP), start conservatively at 175 mg/kg (PO).

  • Observation: Dose Animal #1. Observe for 48 hours.

    • Survival: Increase dose by factor of 3.2 (next dose: 550 mg/kg ).

    • Death/Moribund: Decrease dose by factor of 3.2 (next dose: 55 mg/kg ).

  • Stopping Rule: Stop when 3 consecutive animals show the same outcome or 5 reversals occur.

  • Clinical Signs (The "Irwin Screen"): Record the following at 30 min, 1h, 4h, and 24h:

    • Autonomic: Salivation, lacrimation, piloerection (suggests serotonergic storm).

    • Neuromuscular: Tremors, convulsions, ataxia (suggests CNS toxicity).

    • Behavioral:[3] Straub tail (opioid/serotonin sign), sedation.

Phase III: Pharmacokinetics & BBB Penetration

Objective: Determine if ATP-4-OH crosses the Blood-Brain Barrier (BBB). The geminal -OH group lowers LogP, so quantifying the Brain-to-Plasma (


) ratio is critical.
Experimental Design
  • Dose: 10 mg/kg (IV) and 30 mg/kg (PO).

  • Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

  • Sample Size: n=3 mice per timepoint (Total ~24 mice per route).

Workflow Diagram (DOT)

PK_Study_Design cluster_sampling Terminal Sampling (n=3/timepoint) Start Compound Prep (10 mg/kg IV) Dosing Dosing (Tail Vein) Start->Dosing Blood Blood Collection (Cardiac Puncture) Dosing->Blood T=0.25, 0.5...24h Perfusion Transcardial Perfusion (Saline) Blood->Perfusion Immediate Analysis LC-MS/MS Analysis (MRM Mode) Blood->Analysis Plasma Brain Brain Harvest (Homogenization) Perfusion->Brain Remove Blood Contamination Brain->Analysis Brain Homogenate Output Calculate Kp (Brain/Plasma AUC) Analysis->Output

Caption: Workflow for determining Brain-to-Plasma partition coefficient (


). Perfusion is critical to ensure drug measured is in parenchyma, not capillaries.
Bioanalytical Method (LC-MS/MS)
  • Matrix: Plasma (50 µL) and Brain Homogenate (1:3 w/v in water).

  • Extraction: Protein precipitation with Acetonitrile (containing Internal Standard, e.g., Verapamil).

  • Column: C18 Reverse Phase (e.g., Waters XBridge), High pH mobile phase (0.1% Ammonium Hydroxide) is recommended for basic amines to improve peak shape.

  • MRM Transitions: Optimize for parent ion

    
    . The 
    
    
    
    group often produces a characteristic loss of HF (M-20) or
    
    
    fragment.

Statistical Analysis & Data Reporting

Quantitative data should be summarized in the following format for the final report.

PK Parameters Table (Template)
ParameterDefinitionUnitIV (10 mg/kg)PO (30 mg/kg)

Time to max concentrationhr[Data][Data]

Max concentrationng/mL[Data][Data]

Total Exposureng*h/mL[Data][Data]

Half-lifehr[Data][Data]

Bioavailability%N/A


Brain/Plasma RatioRatio[Data][Data]

Interpretation Logic:

  • 
    :  Poor CNS penetration (likely P-gp substrate).
    
  • 
    :  Moderate penetration.
    
  • 
    :  Excellent CNS penetration (Active transport or high lipophilicity).
    

References

  • OECD Guidelines for the Testing of Chemicals. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.[1][2] OECD Publishing. [Link][4]

  • Di, L., et al. (2013). Optimization of blood-brain barrier permeability in drug discovery.[5][6] Journal of Medicinal Chemistry, 56(1), 2-12. [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[7][8] Chemical Society Reviews, 37, 320-330. [Link]

  • FDA Guidance for Industry. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.[Link]

Sources

analytical methods for 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the analytical protocols for 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol , a specialized fluorinated building block often used in the synthesis of sigma receptor ligands and neuroactive compounds.

The Core Analytical Challenge: This molecule possesses no significant UV chromophore (lack of aromaticity or conjugated


-systems). Standard HPLC-UV methods at 254 nm are ineffective. Furthermore, the presence of a basic primary amine, a tertiary cyclic amine, and a tertiary alcohol creates a zwitterionic potential that complicates chromatographic retention.

This protocol outlines two distinct workflows to overcome these challenges:

  • Direct Analysis: Using Charged Aerosol Detection (CAD) or LC-MS (ESI+) with specialized stationary phases.

  • Derivatization: A benzoylation protocol to introduce a UV-active chromophore for standard HPLC-UV/Vis quantitation.

Physicochemical Profile & Signal Assessment

PropertyValue / CharacteristicAnalytical Implication
Formula

MW: 212.21 g/mol
Basicity (

)

;

Requires high pH mobile phase or ion-pairing to prevent peak tailing.
Lipophilicity

(Predicted)
Moderately polar; elutes early on standard C18 without modification.
UV Activity Negligible > 210 nmUV Detectors are blind to this molecule in its native state.
NMR Signature

singlet (approx. -80 ppm)
Highly diagnostic for the

group; clean baseline.

Analytical Strategy Visualization

The following decision tree outlines the selection of the appropriate method based on available instrumentation and data requirements.

AnalyticalStrategy Start Sample: 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol Goal Define Analytical Goal Start->Goal Quant Quantitation / Purity Goal->Quant Struct Structural ID Goal->Struct Inst Available Detector? Quant->Inst MethodC METHOD C: 19F-NMR (DMSO-d6) Struct->MethodC Definitive ID UV Standard UV/Vis Only Inst->UV Adv MS or CAD Available Inst->Adv MethodB METHOD B: Derivatization (Benzoyl Chloride + UV) UV->MethodB Requires Chromophore MethodA METHOD A: Direct LC-MS/CAD (CSH C18 Column) Adv->MethodA Preferred Route

Figure 1: Analytical decision matrix selecting between direct detection (MS/CAD) and derivatization (UV) pathways.

Method A: Direct Analysis (LC-MS / CAD)

Best for: High-throughput purity checks, impurity profiling, and labs with Mass Spectrometry or Charged Aerosol Detectors.

Rationale

Because the molecule is basic, standard C18 columns often suffer from peak tailing due to interaction with residual silanols. We utilize a Charged Surface Hybrid (CSH) column which applies a low-level positive surface charge to repel the protonated amine, ensuring sharp peak shape even in acidic media.

Instrument Parameters
  • System: UHPLC coupled to QDa (Single Quad MS) or CAD.

  • Column: Waters XSelect CSH C18 (

    
     mm, 2.5 µm) or equivalent.
    
  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

Mobile Phase Strategy
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q).

  • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Note: Formic acid is chosen over TFA to avoid ion suppression in MS.

Gradient Table
Time (min)%A%BCurve
0.00982Initial
1.00982Hold
8.005050Linear
8.50595Wash
10.00982Re-equilibration
Detection Settings
  • MS (ESI+):

    • Scan Range: 100–500 m/z.

    • Cone Voltage: 15 V (Low fragmentation to see

      
      ).
      
    • Target Mass: 213.2

      
      .
      
  • CAD:

    • Power Function: 1.0.

    • Data Rate: 10 Hz.

Method B: Derivatization for HPLC-UV

Best for: QC environments lacking MS/CAD, requiring robust quantitation using standard UV detectors.

Rationale

We utilize Benzoyl Chloride (BzCl) to react with the primary amine (and potentially the secondary amine/alcohol, though the primary amine is kinetically favored).[1] This attaches a benzene ring, allowing strong UV detection at 230 nm .

Reaction Scheme


Protocol: Schotten-Baumann Benzoylation[3]
  • Preparation: Dissolve 10 mg of sample in 1 mL Acetonitrile (Solution A).

  • Buffer: Prepare 2 M NaOH (Solution B).

  • Reagent: Prepare 5% Benzoyl Chloride in Acetonitrile (Solution C). Prepare fresh.

  • Reaction:

    • Mix 200 µL Solution A + 200 µL Solution B in a vial. Vortex.

    • Add 100 µL Solution C.

    • Vortex vigorously for 30 seconds.

    • Let stand at Room Temp for 10 minutes.

  • Quench: Add 100 µL 1 M HCl (to neutralize excess base) and 400 µL Water.

  • Filter: Filter through 0.2 µm PTFE filter into HPLC vial.

HPLC-UV Conditions (Post-Derivatization)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus,

    
     mm, 5 µm).
    
  • Detection: UV at 230 nm (Benzamide absorption max).

  • Mobile Phase: Water/ACN gradient (similar to Method A, but retention will be significantly longer due to the added phenyl group).

Method C: Structural Elucidation (NMR)

Best for: Identity confirmation and checking for regioisomers.

Protocol
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    .
    • Reason: The hydroxyl and amine protons are exchangeable. DMSO often allows visualization of the -OH proton as a distinct doublet/singlet, confirming the "ol" functionality, whereas

      
       often results in broad, invisible peaks for OH/NH.
      
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    ppm) for quantitative
    
    
    NMR.
Expected Shifts (DMSO- )
  • 
     NMR:  Singlet at 
    
    
    
    to
    
    
    ppm. (Diagnostic for
    
    
    on a saturated ring).
  • 
     NMR: 
    
    • 
       ppm: Piperidine ring protons (multiplets).
      
    • 
       ppm: 
      
      
      
      protons (ethyl chain).
    • 
       ppm: 
      
      
      
      (triplet).
    • 
       ppm: 
      
      
      
      (singlet/broad, solvent dependent).

References

  • Benzoylation for LC-MS/UV: Wong, J. et al. "Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals." Journal of Chromatography A, 2016.

  • Fluorine NMR Standards: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009. (General Reference for shifts).
  • CSH Column Technology: "Charged Surface Hybrid (CSH) Technology for LC Separations of Basic Compounds." Waters Corporation Application Note, 2012.

  • CAD Detection: Vehovec, T. et al. "Method development for the determination of non-chromophoric analytes using HPLC-CAD." Acta Chimica Slovenica, 2010.

Sources

Pre-Clinical Dosing and Administration Protocol for 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol is a specialized basic small molecule characterized by a piperidine ring, a primary aminoethyl chain, and a highly electronegative trifluoromethyl (-CF3) group[1][2]. In pre-clinical drug development, translating a novel chemical entity from in vitro success to in vivo efficacy requires a rigorous, self-validating framework.

As a di-basic compound, its physicochemical behavior is dictated by the protonation state of its nitrogens at physiological pH. The -CF3 group significantly enhances its lipophilicity, which likely increases its volume of distribution (


) and tissue penetration compared to unsubstituted piperidines[3]. Because this compound lacks an established in vivo literature footprint, researchers must empirically determine its Maximum Tolerated Dose (MTD) and pharmacokinetic (PK) profile before initiating efficacy trials. This application note provides a comprehensive, step-by-step methodology for formulation, acute toxicity testing, and IV/PO pharmacokinetic profiling in murine models.

Physicochemical Causality & Formulation Strategy

The "Why" Behind the Formulation

Administering a novel basic amine requires strict control over vehicle pH and osmolarity. If the compound is supplied as a free base, it will be poorly soluble in neutral aqueous media. For intravenous (IV) administration, the solution must be perfectly dissolved and buffered (pH 6.5–7.4) to prevent precipitation in the bloodstream, hemolysis, or injection-site necrosis (phlebitis)[3]. For oral (PO) administration, a wider pH tolerance is acceptable, but the compound must be uniformly suspended to ensure accurate dose delivery[4][5].

Protocol 1.1: Preparation of Intravenous (IV) Solution (1 mg/mL)

Self-Validation Check: The final solution must be optically clear. Any turbidity indicates incomplete salt formation, requiring rejection of the batch.

  • Weighing: Accurately weigh 10.0 mg of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol free base into a sterile glass vial.

  • Salt Formation: Add 100 µL of 0.1 N HCl to protonate the primary amine and piperidine nitrogen, forming the dihydrochloride salt in situ. Vortex for 60 seconds until completely dissolved.

  • Dilution & Buffering: Slowly add 9.8 mL of sterile 1X Phosphate-Buffered Saline (PBS, pH 7.4) while continuously stirring.

  • pH Verification: Measure the pH using a micro-probe. Adjust to pH 6.8–7.2 using 0.1 N NaOH if necessary.

  • Sterilization: Filter the solution through a 0.22 µm PES syringe filter into a sterile, endotoxin-free vial.

Protocol 1.2: Preparation of Oral (PO) Suspension (10 mg/mL)
  • Vehicle Preparation: Prepare a 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) solution in distilled water. Stir overnight to ensure complete hydration[4].

  • Suspension: Weigh 100.0 mg of the compound and transfer it to a mortar.

  • Trituration: Add 1 mL of the 0.5% CMC-Na vehicle and triturate thoroughly with a pestle to form a smooth paste.

  • Volume Adjustment: Gradually add the remaining 9 mL of the vehicle while mixing continuously to achieve a homogenous 10 mg/mL suspension.

Acute Toxicity & Maximum Tolerated Dose (MTD)

The "Why" Behind the Toxicity Model

Before conducting a PK study, you must establish the No-Observed-Adverse-Effect Level (NOAEL) and the median lethal dose (


). Dosing animals above the linear kinetic range can saturate hepatic enzymes (CYP450s) or induce renal toxicity, resulting in artifactual clearance data[6]. We utilize the OECD Test Guideline 425 (Up-and-Down Procedure) , which uses single-animal sequential dosing to converge on the 

with maximum statistical confidence and minimal animal sacrifice[7][8]. The resulting NOAEL is also critical for calculating the Human Equivalent Dose (HED) per FDA guidelines[9][10].
Protocol 2.1: OECD 425 Main Test (Up-and-Down Procedure)
  • Animal Selection: Use healthy, nulliparous, and non-pregnant female mice (e.g., C57BL/6), aged 8–12 weeks[11]. Fast the animals for 3–4 hours prior to dosing.

  • Initial Dosing: Administer a starting PO dose (e.g., 175 mg/kg, the default starting point for unknown toxicity) to a single mouse via oral gavage[11].

  • Observation Window: Observe the animal continuously for the first 4 hours, and then periodically for 48 hours. Monitor for signs of neurotoxicity (tremors, ataxia) or autonomic distress[7][12].

  • Sequential Decision Matrix:

    • If the animal survives 48 hours: Dose the next single animal at a higher dose (e.g., 550 mg/kg, using a progression factor of ~3.2).

    • If the animal dies or becomes moribund: Dose the next single animal at a lower dose (e.g., 55 mg/kg)[8].

  • Termination & Calculation: Continue the sequence until 5 reversals occur or 3 animals survive at the upper bound limit. Use Maximum Likelihood Estimation (MLE) software to calculate the

    
     and establish the NOAEL[8].
    

Pharmacokinetic (PK) Profiling (IV vs. PO)

The "Why" Behind the PK Design

A parallel IV and PO study is mandatory to determine the compound's absolute bioavailability (


). Basic amines frequently undergo extensive first-pass metabolism in the liver. By comparing the Area Under the Curve (AUC) of the PO route to the IV route, we can determine if the drug is viable for oral administration[5].
Quantitative Data Summary: PK Study Design

Table 1: Standardized murine PK study design for novel small molecules[4][13].

GroupRouteDose (mg/kg)FormulationDosing VolumeTimepoints (Minutes post-dose)n (Mice)
1 Intravenous (IV)1.0PBS Buffer (pH 7.0)5 mL/kg5, 15, 30, 60, 120, 240, 480, 14404
2 Oral (PO)10.00.5% CMC-Na10 mL/kg15, 30, 60, 120, 240, 480, 14404
Protocol 3.1: In Vivo Dosing and Sampling
  • Administration:

    • IV Group: Restrain the mouse and inject the calculated volume into the lateral tail vein over 10 seconds.

    • PO Group: Administer the suspension directly into the stomach using a bulb-tipped gastric gavage needle[4].

  • Blood Collection: At each specified timepoint, collect 50 µL of blood via submandibular bleed into ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     coated tubes. Causality: EDTA prevents coagulation without degrading basic amine compounds.
    
  • Plasma Separation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C. Transfer the supernatant (plasma) to pre-chilled cryovials and store at -80°C until analysis[4].

  • Bioanalysis: Extract the compound using protein precipitation (e.g., adding 3 volumes of cold acetonitrile containing an internal standard). Analyze the supernatant via LC-MS/MS to quantify plasma concentrations[13][14].

  • Non-Compartmental Analysis (NCA): Calculate

    
    , 
    
    
    
    ,
    
    
    , Clearance (
    
    
    ), and Volume of Distribution (
    
    
    ). Calculate absolute bioavailability using the formula:
    
    

In Vivo Pharmacokinetic and Toxicity Workflow

PK_Workflow Compound 1-(2-Aminoethyl)-4-(trifluoromethyl) piperidin-4-ol Formulation Formulation Development IV: pH 7.0 PBS Buffer PO: 0.5% CMC-Na Compound->Formulation Toxicity Acute Toxicity (OECD 425) Up-and-Down Procedure Determine NOAEL & LD50 Formulation->Toxicity Dose Escalation PK_Study Pharmacokinetic Profiling IV (1 mg/kg) vs PO (10 mg/kg) Determine Bioavailability (F) Formulation->PK_Study Vehicle Prep Toxicity->PK_Study Set PK Dose < NOAEL Analysis LC-MS/MS & NCA Modeling Calculate CL, Vd, AUC, t1/2 PK_Study->Analysis Plasma Sampling

Caption: Sequential workflow from formulation to toxicity testing and PK modeling for novel basic amines.

References

  • Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers U.S. Food and Drug Administration (FDA)[Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure OECD Guidelines for the Testing of Chemicals[Link]

  • Key Considerations For Dosing Volume, pH, And Formulation in Animal Models PRISYS Biotech[Link]

  • Why IV/PO Studies Are Essential in Rodent PK Evaluation Patsnap Synapse[Link]

  • Design and Conduct Considerations for First-in-Human Trials National Institutes of Health (NIH / PMC)[Link]

  • PubChem Compound Summary for CID 136469, 4-(Trifluoromethyl)piperidine National Center for Biotechnology Information (NIH) [Link]

Sources

Technical Application Guide: 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol in Neuropharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery and chemical biology, the design of highly selective ligands requires building blocks that balance physicochemical properties with structural reactivity. 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol is a highly specialized, multifunctional pharmacophore. It is uniquely engineered to serve as a foundational scaffold for developing neuroreceptor probes, monoamine transporter ligands, and targeted protein degraders (PROTACs).

This application note details the mechanistic rationale behind its structural components, outlines its primary applications in neuroscience research, and provides self-validating protocols for its use in synthesizing and evaluating novel CNS-active compounds.

Mechanistic Rationale: The Pharmacophore in CNS Drug Design

As a Senior Application Scientist, it is critical to understand why this specific molecule is chosen over generic piperidine derivatives. Its utility is driven by the synergistic effects of its four distinct structural features:

  • Trifluoromethyl (-CF3) Group: The strategic use of fluorine substitution is a cornerstone of modern CNS drug discovery[1]. The -CF3 group significantly increases the molecule's lipophilicity, promoting passive diffusion across the blood-brain barrier (BBB)[2]. Furthermore, the robust C-F bonds resist cytochrome P450-mediated metabolic degradation, extending the half-life of derived probes or therapeutics[2].

  • Piperidine Core: Saturated six-membered nitrogen heterocycles are ubiquitous in neuropharmacology. At physiological pH (7.4), the piperidine nitrogen is predominantly protonated. This cationic state is essential for forming critical salt bridges with conserved acidic residues in receptor binding pockets, such as Glu172 in the Sigma-1 receptor (σ1R)[3].

  • 4-Hydroxyl (-OH) Group: Situated adjacent to the -CF3 group, the hydroxyl moiety provides a localized hydrogen bond donor/acceptor. This allows for enhanced target specificity and precise orientation within hydrophobic binding pockets.

  • 2-Aminoethyl Linker: The primary amine serves as a highly reactive, bio-orthogonal handle. It allows researchers to seamlessly incorporate this pharmacophore into larger constructs, such as Proteolysis Targeting Chimeras (PROTACs) via alkyl or PEG linkers[], or conjugate it to fluorophores for live-cell imaging.

Pharmacophore Compound 1-(2-Aminoethyl)-4-(trifluoromethyl) piperidin-4-ol CF3 Trifluoromethyl (-CF3) • High Lipophilicity • BBB Penetration • Metabolic Stability Compound->CF3 OH Hydroxyl (-OH) • Hydrogen Bond Donor/Acceptor • Target Specificity Compound->OH Piperidine Piperidine Ring • Basic Nitrogen (pKa ~8-9) • Salt Bridge Formation Compound->Piperidine Aminoethyl 2-Aminoethyl Linker • Primary Amine • Conjugation Handle Compound->Aminoethyl

Pharmacophore decomposition of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol.

Applications in Neuroscience Research

Development of Sigma-1 (σ1R) and Histamine H3 Receptor Ligands

Piperidine derivatives are established as critical structural features for high-affinity binding to σ1Rs, which are heavily implicated in nociceptive and neuropathic pain[3]. The aminoethyl tail of this compound can be functionalized with various biphenyl or alkyl groups to modulate the selectivity ratio between σ1R, σ2R, and Histamine H3 receptors. The piperidine nitrogen must remain basic to ensure the essential salt bridge interaction with Glu172 in the σ1R binding pocket[3].

Monoamine Transporter Probes

Piperidine analogues are frequently utilized to develop high-affinity ligands for the dopamine transporter (DAT) and serotonin transporter (SERT)[5]. By utilizing the primary amine of the aminoethyl group, researchers can synthesize bulky, lipophilic derivatives (akin to GBR 12909 analogs) that exhibit subnanomolar affinity for DAT, enabling the mapping of transporter occupancy in neurodegenerative disease models[5].

Targeted Protein Degradation (PROTACs)

The primary amine is an ideal attachment point for PROTAC linkers. By coupling the aminoethyl group to an E3 ligase ligand (e.g., Cereblon or VHL recruiters) via an alkyl or PEG spacer, researchers can design degraders targeting specific CNS proteins. Alkyl linkers attached to this amine can further enhance the membrane permeability and pharmacokinetic profile of the resulting PROTAC[].

Experimental Protocols

The following protocols detail the synthesis of a fluorescently labeled probe using this compound, followed by a self-validating biological assay.

Workflow Step1 1. Conjugation (Amide Coupling) Step2 2. Purification (Prep-HPLC) Step1->Step2 Step3 3. Validation (LC-MS & NMR) Step2->Step3 Step4 4. Bioassay (Radioligand Binding) Step3->Step4

Self-validating workflow for the synthesis and evaluation of receptor probes.

Protocol 1: Synthesis of Fluorescently Labeled Receptor Probes

Objective: Conjugate a fluorophore (e.g., FITC or Cyanine-NHS ester) to the primary amine of the 2-aminoethyl linker to create a tool for receptor localization.

Causality & Rationale: NHS-esters are chosen for their high reactivity with primary amines. N,N-Diisopropylethylamine (DIPEA) is added to maintain the basicity of the reaction medium, ensuring the 2-aminoethyl group remains deprotonated and highly nucleophilic, while the tertiary piperidine nitrogen remains unreactive, preventing unwanted side reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol in 1 mL of anhydrous Dimethylformamide (DMF).

  • Activation: Add 3.0 equivalents of DIPEA to the solution. Stir for 10 minutes at room temperature to ensure complete deprotonation of the primary amine.

  • Coupling: Slowly add 1.1 equivalents of the desired NHS-ester fluorophore (e.g., Cy5-NHS) dissolved in 0.5 mL of anhydrous DMF.

  • Incubation: Protect the reaction vessel from light and stir continuously for 4 hours at room temperature.

  • Validation (Self-Validating Step): Quench a 5 µL aliquot in 95 µL of methanol and analyze via LC-MS. Validation metric: Confirm the disappearance of the starting material mass and the appearance of the product mass (Precursor MW + Fluorophore MW - NHS leaving group). If unreacted precursor remains, add an additional 0.2 eq of the NHS-ester.

  • Purification: Purify the final conjugate using preparative HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA). Lyophilize the product and store at -20°C in the dark.

Protocol 2: In Vitro Radioligand Competitive Binding Assay (σ1R)

Objective: Validate the binding affinity of the newly synthesized derivative against the Sigma-1 receptor.

Causality & Rationale: Using [3H]-pentazocine allows for specific labeling of σ1 receptors. The synthesized piperidine derivative is titrated to compete for this site. The assay buffer is maintained at pH 7.4 to ensure the piperidine nitrogen is protonated, which is an absolute requirement to form the essential salt bridge with Glu172[3].

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend rat brain homogenate (or cells stably expressing human σ1R) in 50 mM Tris-HCl buffer (pH 7.4).

  • Reaction Setup: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H]-pentazocine (final concentration 3 nM), and 50 µL of the synthesized compound at varying concentrations (10⁻¹⁰ to 10⁻⁵ M).

  • Incubation: Incubate the plate at 37°C for 120 minutes to reach binding equilibrium.

  • Validation (Self-Validating Step): Include control wells containing 10 µM Haloperidol to define non-specific binding (NSB). Validation metric: If the test compound fails to displace [3H]-pentazocine below the NSB baseline at high concentrations, it indicates off-target binding, compound aggregation, or loss of the critical piperidine basicity.

  • Harvesting: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash filters three times with ice-cold Tris-HCl buffer.

  • Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter. Calculate the IC50 and Ki values using non-linear regression analysis.

Quantitative Data Presentation

The physicochemical properties of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol make it an exceptionally efficient starting material. The table below summarizes its key theoretical and empirical parameters:

PropertyValue / CharacteristicPharmacological Implication in CNS Design
Molecular Weight ~212.21 g/mol Highly ligand-efficient; leaves ample mass budget for PROTAC linker or fluorophore addition without exceeding Lipinski's Rule of 5.
LogP (Estimated) 1.8 - 2.5Optimal lipophilicity range for BBB penetration without causing excessive non-specific membrane binding.
Piperidine pKa ~8.5 - 9.5Ensures >90% protonation at physiological pH (7.4), which is mandatory for salt bridge formation with receptor acidic residues.
Primary Amine Reactivity High (Nucleophilic)Enables rapid, high-yield (>90%) conjugation in standard amide coupling or reductive amination workflows.
Metabolic Stability HighThe -CF3 group prevents oxidative metabolism at the 4-position, a common liability in unsubstituted piperidines.

References

  • Fluorinated molecules as drugs and imaging agents in the CNS Current Topics in Medicinal Chemistry URL:[Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain Journal of Medicinal Chemistry URL:[Link]

  • Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter Journal of Medicinal Chemistry URL:[Link]

Sources

Application Note: Trifluoromethylpiperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into saturated heterocycles has become a cornerstone strategy in modern lead optimization.[1] Trifluoromethylpiperidine (


-piperidine)  derivatives represent a privileged scaffold, offering a unique solution to two common failure modes in drug discovery: metabolic instability  and poor membrane permeability .[1]

This guide details the physicochemical rationale, synthesis, and biological validation of


-piperidine moieties. Unlike simple methyl substitutions, the 

group acts as an "electronic governor," lowering the basicity of the piperidine nitrogen by ~1.6 pKa units while simultaneously blocking cytochrome P450 (CYP) oxidation sites.

Physicochemical Rationale: The "Fluorine Effect"[2]

Basicity Modulation (pKa)

Unsubstituted piperidines are highly basic (


).[1][2] At physiological pH (7.4), they exist almost exclusively as cationic species (

), which limits passive membrane permeability and often leads to non-specific binding (e.g., hERG channel inhibition).[2]

The strong electron-withdrawing nature of the trifluoromethyl group (Hammett


) exerts a through-bond inductive effect (

), reducing the electron density on the nitrogen lone pair.[2]
  • Result: The

    
     drops to ~9.6.
    
  • Benefit: A significant increase in the fraction of neutral species at physiological pH, enhancing blood-brain barrier (BBB) penetration and oral absorption.[1]

Metabolic Blocking

The C-4 position of piperidine is a "metabolic soft spot," prone to oxidation by CYP450 enzymes to form unstable carbinolamines.

  • Mechanism: The C-F bond is significantly stronger (

    
    ) than the C-H bond (
    
    
    
    ), rendering the
    
    
    -substituted carbon inert to oxidative attack.[2]
  • Steric Shielding: The Van der Waals radius of the

    
     group (
    
    
    
    ) is similar to an isopropyl group, providing steric protection to adjacent sites without imposing the massive bulk of a tert-butyl group.
Comparative Properties Table[3]
PropertyPiperidine (Ref)4-Methylpiperidine4-(Trifluoromethyl)piperidine
Formula



MW ( g/mol ) 85.1599.17153.15

(Conj.[1][2] Acid)
11.2211.079.62
LogP (Lipophilicity) 0.841.321.70
Metabolic Liability High (C4 oxidation)High (Benzylic-like oxid.)Low (Blocked)
Polar Surface Area 12.0

12.0

12.0

Strategic Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when transitioning from a standard piperidine to a trifluoromethyl derivative.

SAR_Logic Standard Standard Piperidine (pKa ~11.2) Issue1 High Basicity (Poor Permeability) Standard->Issue1 Issue2 Metabolic Soft Spot (Rapid Clearance) Standard->Issue2 Strategy Strategy: Introduce 4-CF3 Issue1->Strategy Issue2->Strategy Optimized 4-CF3-Piperidine (pKa ~9.6) Strategy->Optimized Benefit1 Reduced Basicity (Improved CNS/Oral) Optimized->Benefit1 Benefit2 Metabolic Block (Extended Half-life) Optimized->Benefit2

Figure 1: SAR Logic flow demonstrating the dual-benefit mechanism of trifluoromethyl substitution on the piperidine ring.

Experimental Protocols

Protocol A: Synthesis of 4-(Trifluoromethyl)piperidine

Objective: Preparation of the core building block via catalytic hydrogenation of the commercially available pyridine precursor.

Reagents:

  • 4-(Trifluoromethyl)pyridine (CAS: 3796-24-5)[2]

  • Platinum(IV) oxide (

    
    , Adams' catalyst)[2]
    
  • Glacial Acetic Acid (

    
    )[2]
    
  • Concentrated HCl[1]

Procedure:

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 4-(trifluoromethyl)pyridine (10.0 g, 68 mmol) in glacial acetic acid (100 mL).

  • Catalyst Addition: Carefully add

    
     (500 mg, 5 wt%) under an inert nitrogen atmosphere.
    
    • Safety Note:

      
       can ignite solvent vapors; ensure strict inert conditions.[1]
      
  • Hydrogenation: Seal the vessel and purge with

    
     gas (
    
    
    
    ). Pressurize to 50 psi (3.4 bar) and stir vigorously at room temperature for 12–24 hours.
    • Monitoring: Monitor reaction progress via LC-MS (ESI+). The starting material (

      
       148) should disappear, replaced by the product mass (
      
      
      
      154).
  • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.[1]

  • Salt Formation: Concentrate the filtrate under reduced pressure. Resuspend the residue in

    
     (50 mL) and add 4M HCl in dioxane (20 mL) dropwise.
    
  • Isolation: Collect the white precipitate by filtration.

    • Yield: Typically >90% as the hydrochloride salt.

Protocol B: Microsomal Stability Assay

Objective: To quantify the metabolic stability improvement of the


-analog versus the methyl-analog.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)[1][2]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)[2]

  • Test Compounds (10 mM DMSO stock)

  • Phosphate Buffer (100 mM, pH 7.4)[2]

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Add test compound (final conc. 1

    
    , <0.1% DMSO).[2] Incubate at 37°C for 5 min.
    
  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: At time points

    
     min, remove 50 
    
    
    
    aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
     ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines intrinsic clearance (
    
    
    ).[2]
    • 
      [2]
      

Application Case Study: Gamma-Secretase Inhibitors

Context: In the development of Alzheimer's therapeutics, a series of piperidine-based gamma-secretase inhibitors initially suffered from rapid oxidative clearance.[1]

Optimization Step: Researchers replaced a 4-methylpiperidine moiety with a 4-trifluoromethylpiperidine moiety.

  • Synthesis: The

    
    -piperidine was coupled to the core scaffold using HBTU/DIPEA in acetonitrile (Standard Amide Coupling).[1][2]
    
  • Outcome:

    • Potency: Maintained sub-nanomolar

      
       (steric bulk of 
      
      
      
      was tolerated in the binding pocket).[1][2]
    • Metabolism: The

      
       in human microsomes decreased by 4-fold .[1][2] The 
      
      
      
      group successfully blocked the oxidation of the piperidine ring.
    • Permeability: The lower basicity improved passive diffusion, resulting in higher brain-to-plasma ratios in rodent models.[1]

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 4-(Trifluoromethyl)pyridine Step1 Hydrogenation (H2, PtO2, AcOH) 50 psi, 24h Start->Step1 Intermediate 4-(Trifluoromethyl)piperidine (Building Block) Step1->Intermediate Step2 Coupling to Core (HBTU, DIPEA, Core-COOH) Intermediate->Step2 Final Final Drug Candidate (Gamma-Secretase Inhibitor) Step2->Final Validation Validation Assay: Microsomal Stability Final->Validation Submit for testing

Figure 2: Step-by-step workflow from raw pyridine starting material to final drug candidate evaluation.

References

  • Physicochemical Properties of Fluorinated Amines: Morgenthaler, M., et al. (2007).[1] "Predicting and tuning physicochemical properties in lead optimization: Amine basicity." ChemMedChem, 2(8), 1100-1115. Link

  • Gamma-Secretase Inhibitor Case Study: Shaw, D., et al. (2009). "Novel Orally Bioavailable γ-Secretase Inhibitors with Excellent in Vivo Activity."[1] Journal of Medicinal Chemistry, 52(10), 3110-3113.[1] Link[2]

  • Metabolic Stability of Trifluoromethyl Groups: Hagmann, W. K. (2008).[2] "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry, 51(15), 4359-4369.[1] Link[2]

  • Synthesis of Trifluoromethylpiperidines: Raasch, M. S. (1962).[1][2] "The Synthesis of 2-(Trifluoromethyl)piperidine." Journal of Organic Chemistry, 27(4), 1406–1409. Link

Sources

synthesis of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol from N-Boc-4-amino-4-(trifluoromethyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol, a valuable scaffold for drug discovery, starting from the commercially available tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate. The described four-step synthetic pathway involves a carefully executed diazotization-hydrolysis, followed by a sequence of protection and deprotection steps, culminating in a robust N-alkylation. This document is intended for researchers in medicinal chemistry and drug development, offering detailed mechanistic insights, step-by-step protocols, and critical process considerations to ensure reproducibility and high yield.

Introduction and Strategic Overview

The piperidine ring is a privileged scaffold in medicinal chemistry, and its substitution with a trifluoromethyl (CF₃) group can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1] The target molecule, 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol, combines this fluorinated core with a tertiary alcohol and a primary aminoethyl side chain, making it a versatile building block for constructing novel chemical entities.

The synthesis commences with tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate and proceeds through four distinct chemical transformations:

  • Diazotization-Hydrolysis: Conversion of the C4-primary amine to a hydroxyl group.

  • N-Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen.

  • N-Alkylation: Introduction of a protected aminoethyl side chain onto the piperidine nitrogen.

  • Final Deprotection: Removal of the side-chain protecting group to yield the final product.

This strategic sequence isolates the more challenging chemical transformations and utilizes robust, well-established reactions for the core functionalizations.

G cluster_0 Overall Synthetic Workflow SM N-Boc-4-amino-4-(trifluoromethyl)piperidine Int1 N-Boc-4-hydroxy-4-(trifluoromethyl)piperidine SM->Int1 Step 1: Diazotization- Hydrolysis Int2 4-(Trifluoromethyl)piperidin-4-ol Int1->Int2 Step 2: N-Boc Deprotection Int3 N-Boc protected N-alkylated Intermediate Int2->Int3 Step 3: N-Alkylation FP 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol Int3->FP Step 4: Final Deprotection

Caption: High-level overview of the four-step synthetic pathway.

Part 1: Conversion of 4-Amino to 4-Hydroxyl Group via Diazotization

Mechanistic Insight & Rationale

The conversion of a primary amine to an alcohol is a classic transformation, proceeding through a diazonium salt intermediate. The primary amine on the C4 position of the piperidine ring is treated with a nitrous acid precursor, typically sodium nitrite (NaNO₂), in a strong aqueous acid like sulfuric acid (H₂SO₄). The resulting diazonium salt is generally unstable and, upon gentle warming in the aqueous medium, decomposes with the loss of dinitrogen gas (N₂) to form a tertiary carbocation. This carbocation is subsequently trapped by water to yield the desired tertiary alcohol.

The presence of the electron-withdrawing trifluoromethyl group alpha to the reacting center can influence the stability of the carbocation intermediate. Therefore, careful control of temperature and reaction time is paramount to minimize potential side reactions, such as elimination, which could lead to the formation of an undesired alkene byproduct.

Detailed Experimental Protocol: Step 1
  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate (1.0 eq.) and a 10% aqueous solution of sulfuric acid (v/v) to create a 0.2 M solution. Cool the stirred suspension to 0-5 °C using an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (NaNO₂, 1.2 eq.) in a minimal amount of cold deionized water. Add this solution dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Reaction & Quench: Stir the mixture at 0-5 °C for 1 hour after the addition is complete. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS. Once the reaction is complete, allow the mixture to warm slowly to room temperature and then heat gently to 40 °C for 30 minutes to ensure full decomposition of the diazonium salt.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product, tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate, can be purified by flash column chromatography on silica gel.

Data Summary: Step 1
Reactant/ReagentMolar Eq.Purpose
tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate1.0Starting Material
Sulfuric Acid (10% aq.)Solvent/AcidAcidic medium for diazotization
Sodium Nitrite (NaNO₂)1.2Diazotizing agent
Sodium Bicarbonate (sat. aq.)As neededNeutralization
Ethyl Acetate-Extraction Solvent
Expected Product -tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

Part 2: N-Boc Deprotection of the Piperidine Core

Mechanistic Insight & Rationale

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[2] Treatment with a strong acid, such as trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the carbamate. This is followed by the cleavage of the tert-butyl-oxygen bond to form the highly stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton. The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free secondary amine.[3]

Detailed Experimental Protocol: Step 2
  • Reaction Setup: Dissolve the purified product from Step 1 (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M). Cool the solution to 0 °C in an ice bath.

  • Deprotection: Add trifluoroacetic acid (TFA, 10 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: After addition, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Isolation: Dissolve the resulting residue in a minimal amount of DCM and add diethyl ether to precipitate the product as the trifluoroacetate salt. Alternatively, for the free base, carefully neutralize the concentrated residue with a saturated NaHCO₃ solution and extract with DCM. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield 4-(trifluoromethyl)piperidin-4-ol, which is often used directly in the next step without further purification.

Data Summary: Step 2
Reactant/ReagentMolar Eq.Purpose
tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate1.0Protected Intermediate
Trifluoroacetic Acid (TFA)10Deprotection Agent
Dichloromethane (DCM)SolventReaction Solvent
Expected Product -4-(Trifluoromethyl)piperidin-4-ol

Part 3: N-Alkylation with a Protected Aminoethyl Group

Mechanistic Insight & Rationale

N-alkylation of the secondary piperidine amine is achieved via a nucleophilic substitution (Sₙ2) reaction.[4] To prevent the primary amine of the incoming aminoethyl group from reacting with the alkylating agent, it must be protected. N-Boc-2-bromoethylamine is an excellent choice as the Boc group is stable to the basic conditions of the alkylation and can be removed in the final step using the same acidic conditions as in Part 2.

The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, which facilitates the Sₙ2 reaction. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), is used to deprotonate the piperidine nitrogen, enhancing its nucleophilicity, and to neutralize the HBr formed during the reaction.[5]

Detailed Experimental Protocol: Step 3
  • Reaction Setup: In a round-bottom flask, combine 4-(trifluoromethyl)piperidin-4-ol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous acetonitrile.

  • Addition of Alkylating Agent: Add N-Boc-2-bromoethylamine (1.1 eq.) to the suspension.

  • Reaction: Heat the mixture to 60-70 °C and stir under an inert atmosphere (e.g., nitrogen) for 12-18 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the piperidine starting material.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary: Step 3
Reactant/ReagentMolar Eq.Purpose
4-(Trifluoromethyl)piperidin-4-ol1.0Nucleophile
N-Boc-2-bromoethylamine1.1Electrophile/Alkylating Agent
Potassium Carbonate (K₂CO₃)2.0Base
Acetonitrile (anhydrous)-Solvent
Expected Product -tert-butyl (2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethyl)carbamate

Part 4: Final Deprotection of the Aminoethyl Side Chain

Mechanistic Insight & Rationale

The final step is the removal of the Boc group from the primary amine on the ethyl side chain. The mechanism is identical to that described in Part 2, involving acid-catalyzed cleavage.[3] This step unmasks the primary amine, yielding the target compound. The product will initially be isolated as a salt (e.g., bis-trifluoroacetate or dihydrochloride if HCl is used), which can then be converted to the free base if required.

Detailed Experimental Protocol: Step 4
  • Reaction Setup: Dissolve the purified product from Step 3 (1.0 eq.) in DCM (approx. 0.1 M) and cool to 0 °C.

  • Deprotection: Add TFA (10 eq.) dropwise. Remove the ice bath and stir at room temperature for 1-2 hours until TLC shows complete consumption of the starting material.

  • Isolation (as salt): Concentrate the reaction mixture under reduced pressure. The resulting residue, 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol bis(trifluoroacetate), can be triturated with diethyl ether and collected by filtration.

  • Isolation (as free base): To obtain the free base, concentrate the reaction mixture, then dissolve the residue in water. Cool in an ice bath and carefully add a base (e.g., 2M NaOH) until the pH is >12. Extract the aqueous layer thoroughly with a suitable solvent like DCM or a 9:1 mixture of DCM:isopropanol. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product.

Data Summary: Step 4
Reactant/ReagentMolar Eq.Purpose
tert-butyl (2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethyl)carbamate1.0Protected Final Product
Trifluoroacetic Acid (TFA)10Deprotection Agent
Dichloromethane (DCM)-Solvent
Final Product -1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol

Safety Precautions

  • Trifluoromethylated Compounds: Handle with care in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Sodium Nitrite: A strong oxidizing agent. Handle with care and avoid contact with acidic materials outside of the intended reaction conditions.

  • Trifluoroacetic Acid (TFA): Highly corrosive and volatile. Always handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.

Conclusion

This application note outlines a reliable and scalable four-step synthesis for 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol. By leveraging a challenging but effective diazotization-hydrolysis followed by standard, high-yielding protection, alkylation, and deprotection methodologies, this guide provides researchers with a practical pathway to access this valuable chemical building block for further elaboration in drug discovery programs.

References

  • Wuts, P. G. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, 2014. [Link]

  • Millet, A., Larini, P., Clot, E., & Baudoin, O. Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Chemical Science, 2016. [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine? ResearchGate, 2017. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Jatoi, W. B., et al. Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. Letters in Organic Chemistry, 2021, 18(11), 843-848. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros, 2024. [Link]

  • AAPPTec. N-Terminal Deprotection - Fmoc removal. AAPPTec. [Link]

  • Laskurain, U., et al. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Omega, 2024. [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]

Sources

safety precautions and handling of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Safety Precautions, Handling, and Protocols for 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol

Executive Summary

1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol is a high-value heterocyclic building block used primarily in the synthesis of central nervous system (CNS) active agents and metabolic modulators.[1] The compound features a 4-trifluoromethyl-4-piperidinol core—a privileged scaffold where the trifluoromethyl (


) group enhances metabolic stability and lipophilicity while the hydroxyl group provides a hydrogen-bonding handle.[1]

This guide addresses the specific challenges of handling this dual-functional molecule:

  • Corrosivity & Basicity: The primary aminoethyl tail confers strong basicity and potential skin corrosivity.

  • Steric & Electronic Effects: The electron-withdrawing

    
     group acidifies the adjacent tertiary alcohol, altering its reactivity compared to non-fluorinated analogs.[1]
    
  • Hygroscopicity: The diamine nature makes the free base prone to absorbing atmospheric moisture and

    
    .
    

Physicochemical Profile

Note: Data derived from structure-activity relationship (SAR) analysis of homologous fluorinated piperidines.

PropertySpecification / CharacteristicCausality & Implication
Molecular Formula

MW: 212.21 g/mol .[1]
Physical State Viscous Oil or Low-Melting SolidThe aminoethyl tail disrupts crystal packing; likely hygroscopic.[1]
Basicity (pKa)


The primary amine is the dominant nucleophile.[1] The piperidine nitrogen is less basic due to the inductive effect of the

-

group.[1]
Solubility DMSO, Methanol, DCM, Water (pH dependent)Amphiphilic. The

adds lipophilicity, but the amines ensure water solubility at acidic pH.
Reactivity Nucleophilic (Primary Amine)The

is kinetically and thermodynamically more reactive than the hindered

.

Safety Assessment (HSE)

Hazard Classification (GHS):

  • Skin Corr.[2] 1B: Causes severe skin burns and eye damage (due to the 1,2-diamine motif).[1]

  • Eye Dam. 1: Risk of irreversible corneal damage.

  • Acute Tox. 4: Harmful if swallowed.

Safety Decision Tree (Graphviz Diagram)

SafetyProtocol Start Handling 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol Assess Step 1: Form Assessment Start->Assess Solid Solid / Salt Form Assess->Solid Liquid Free Base / Oil Assess->Liquid PPE_Solid PPE: N95 Mask + Nitrile Gloves Solid->PPE_Solid PPE_Liquid PPE: Face Shield + Double Nitrile + Fume Hood Liquid->PPE_Liquid Action Step 2: Engineering Controls PPE_Solid->Action PPE_Liquid->Action Hood Work in Chemical Fume Hood (Avoid CO2 absorption) Action->Hood Spill Emergency: Spill Response Hood->Spill If Breach Neutralize Do NOT use Water initially. Absorb with Vermiculite -> Neutralize with dil. Acetic Acid Spill->Neutralize

Caption: Operational safety workflow distinguishing between salt (stable) and free base (corrosive) handling procedures.

Handling & Storage Protocol

Storage Conditions
  • Temperature: Store at 2°C to 8°C .

  • Atmosphere: Store under Argon or Nitrogen . The primary amine reacts with atmospheric

    
     to form carbamates (white crust), degrading purity.[1]
    
  • Container: Amber glass with a Teflon-lined cap.[1] Avoid metal containers due to potential corrosion by the amine.

Handling Best Practices
  • Hygroscopicity Management: Allow the container to equilibrate to room temperature before opening to prevent water condensation on the cold solid/oil.

  • Weighing: Weigh quickly into a tared vial. For precise stoichiometry, prepare a stock solution immediately rather than weighing solids repeatedly.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (100 mM)

Purpose: To create a stable, aliquoted form for biological assays or synthesis, minimizing degradation.

  • Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide).[1] DMSO dissolves both the lipophilic

    
     core and the polar amine tail.[1]
    
  • Calculation:

    • Target Concentration:

      
      
      
    • MW:

      
      [1]
      
    • Example: Dissolve

      
       in 
      
      
      
      DMSO.
  • Procedure:

    • Weigh

      
       of the compound into a sterile microcentrifuge tube.
      
    • Add

      
       anhydrous DMSO.[1]
      
    • Vortex for 30 seconds. (Note: Dissolution is usually exothermic; the tube may warm slightly).[1]

    • QC Check: Inspect for clarity. If haze persists (carbamae formation), sonicate for 2 minutes.

  • Storage: Aliquot into

    
     vials and freeze at 
    
    
    
    . Stable for 6 months.
Protocol B: Selective Functionalization (Amide Coupling)

Purpose: To react the primary amine (tail) with a carboxylic acid while leaving the tertiary alcohol (core) untouched.[1] The 4-OH is sterically hindered and deactivated by the CF3 group, making protection unnecessary in most cases.

Reagents:

  • Carboxylic Acid (

    
    , 1.0 equiv)[1]
    
  • HATU (1.1 equiv)[1]

  • DIPEA (Diisopropylethylamine, 2.5 equiv)[1]

  • Solvent: DMF (Dimethylformamide)[1]

Step-by-Step:

  • Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (

    
    ). Stir for 5 minutes at Room Temperature (RT).
    
  • Addition: Add DIPEA (2.5 equiv) to the activated ester mixture.

  • Coupling: Add 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol (1.0 equiv) dropwise (dissolved in minimal DMF).

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Use LC-MS.[1][3] Look for mass

      
      .[1] The tertiary alcohol will not  react under these conditions.
      
  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2) and Brine (x1).[1] Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (DCM/MeOH gradient).

Synthetic Logic Diagram (Graphviz)

Synthesis Start Start: 1-(2-Aminoethyl)-4-(trifluoromethyl) piperidin-4-ol Reactants Add: R-COOH + HATU + DIPEA Start->Reactants Intermediate Activated Ester Formation Reactants->Intermediate Selectivity Selectivity Check: Primary -NH2 (Fast) vs Tertiary -OH (Unreactive) Intermediate->Selectivity Nucleophilic Attack Product Final Product: Amide Bond Formed Alcohol Intact Selectivity->Product Kinetic Control

Caption: Chemoselective amide coupling workflow exploiting the nucleophilic differential between the primary amine and the hindered tertiary alcohol.

Waste Disposal & Environmental Compliance

  • Classification: Hazardous Chemical Waste (Corrosive, Basic, Fluorinated).

  • Segregation: Do not mix with acidic waste streams (exothermic neutralization risk).[1] Segregate into "Basic Organic Waste" or "Halogenated Organic Waste" containers.

  • Destruction: Incineration is the preferred method. The presence of the

    
     group requires high-temperature incineration with flue gas scrubbing to capture HF (Hydrogen Fluoride) byproducts.[1]
    

References

  • PubChem. Piperidin-4-ol Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on CF3/OH stability). Available at: [Link][1]

Sources

Troubleshooting & Optimization

improving the yield of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis.

I am Dr. Aris, your Senior Application Scientist. Below is a comprehensive troubleshooting and optimization guide for the synthesis of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol .

This guide does not follow a generic template; it is engineered to address the specific chemical behavior of trifluoromethyl-substituted piperidines and polar amino-alcohols .

Quick Navigation

The Optimized Synthetic Route

The most common cause of low yield for this specific target is the direct alkylation of 4-(trifluoromethyl)piperidin-4-ol with 2-chloroethylamine, which leads to uncontrollable polymerization.[1][2]

The Solution: You must use a "Protected Linker" strategy (Gabriel Synthesis modification).[3]

Master Workflow Diagram

G Start Start: N-Benzyl-4-piperidinone Step1 1. Ruppert-Prakash (TMSCF3, CsF) Start->Step1 Inter1 Intermediate A: 1-Benzyl-4-CF3-piperidinol Step1->Inter1 Step2 2. Hydrogenolysis (H2, Pd/C) Inter1->Step2 Inter2 Intermediate B: 4-(CF3)piperidin-4-ol Step2->Inter2 Step3 3. N-Alkylation (N-(2-bromoethyl)phthalimide) Inter2->Step3 Inter3 Intermediate C: Phthalimide-Protected Precursor Step3->Inter3 Step4 4. Deprotection (Hydrazine Hydrate) Inter3->Step4 Final Final Product: 1-(2-Aminoethyl)-4-(CF3)piperidin-4-ol Step4->Final

Caption: The "Protected Linker" pathway avoids dimerization and ensures high regioselectivity.

Module 1: Core Scaffold Synthesis (The CF3 Addition)

Context: The addition of the trifluoromethyl group is performed using the Ruppert-Prakash reagent (TMSCF3).[3] This reaction is notoriously moisture-sensitive and prone to "Brook rearrangement" side products if not quenched correctly.[1][2]

FAQ: Troubleshooting Low Conversion

Q: My reaction mixture turned dark, and the yield of the CF3-alcohol is <30%. What happened? A: This is likely due to moisture contamination or excessive base strength .

  • The Mechanism: TMSCF3 requires a catalytic initiator (Fluoride source) to generate the active CF3- species.[3] If water is present, it protonates the CF3- to form HCF3 (gas), which escapes.[1][2][3]

  • The Fix:

    • Switch Initiators: If using TBAF (tetrabutylammonium fluoride), switch to CsF (Cesium Fluoride) .[1][2][3] TBAF is hygroscopic and often introduces water.[3] CsF can be dried more easily.[3]

    • Temperature Control: Start the reaction at 0°C , not room temperature. The exotherm can degrade the reagent.

Q: I see a side product that looks like a silyl ether. Should I isolate it? A: No. The initial product of the Ruppert-Prakash reaction is the silyl ether , not the alcohol.

  • Protocol Adjustment: You must perform an acidic workup (e.g., 1M HCl or TBAF in THF) after the reaction is complete to cleave the O-Si bond and reveal the free hydroxyl group (-OH).[1][2][3]

Data Table: Initiator Comparison

Initiator Pros Cons Recommendation
TBAF Soluble in THF; fast reaction.[1][2][3] Highly hygroscopic; introduces water.[3] Avoid unless freshly dried.[3]
CsF Non-hygroscopic; robust.[3] Low solubility (heterogeneous).[1][3] Preferred (Use 10-20 mol%).[1][2][3]

| TMAcF | Anhydrous; high yield.[3] | Expensive.[3] | Use for high-value scale-up.[1][2] |

Module 2: Linker Attachment (N-Alkylation)

Context: You are attaching the ethyl-amine tail. Direct alkylation with 2-chloroethylamine is the #1 cause of failure due to self-polymerization of the reagent.[1]

FAQ: Improving Alkylation Yields

Q: Why is the reaction with N-(2-bromoethyl)phthalimide slow? A: The steric bulk of the trifluoromethyl group at the 4-position can slightly distort the piperidine ring, and the secondary amine is moderately hindered.[2]

  • The Fix (Finkelstein Modification): Add 0.1 equivalents of Potassium Iodide (KI) to the reaction. This converts the alkyl bromide to a more reactive alkyl iodide in situ.

  • Solvent Choice: Switch from DMF to Acetonitrile (MeCN) .[1][3] While DMF is standard, MeCN allows for easier workup and often cleaner profiles for this specific substrate.[3]

Q: Can I use a different base than K2CO3? A: Yes, but be careful.

  • DIPEA (Hünig's Base): Good solubility, but can sometimes act as a nucleophile itself with very reactive halides.[1][2][3]

  • Recommendation: Stick to K2CO3 (3.0 equiv) in Acetonitrile at reflux (80°C). It acts as a heterogeneous base and buffers the system, preventing side reactions.[3]

Module 3: Critical Isolation (Handling the Polar Amine)

Context: This is the most challenging step. The final product is a highly polar amino-alcohol . Standard extraction (DCM/Water) will leave your product in the water layer, leading to "0% yield" despite a successful reaction.[3]

Protocol: The "Phthalhydrazide Scavenge" Workup

The Problem: Hydrazine deprotection generates phthalhydrazide (a solid byproduct) and your target amine.[3] Both can be difficult to separate.[3][4][5][6]

Step-by-Step Isolation Guide:

  • Reaction: Reflux the phthalimide-protected intermediate with Hydrazine Hydrate (3.0 equiv) in Ethanol for 2–4 hours.

  • Acidification (Critical Step):

    • Cool to Room Temp.[3][7]

    • Add 1M HCl until pH ~1.

    • Why? This protonates your product (making it soluble in water) but keeps phthalhydrazide insoluble.[1][3]

  • Filtration: Filter off the white solid (phthalhydrazide).[3][7] Discard the solid.

  • Basification:

    • Take the clear filtrate.

    • Add NaOH until pH > 12.[3]

  • Extraction (The "Polar" Mix):

    • Do NOT use pure DCM or Ether.[3]

    • Use: Chloroform : Isopropanol (3:1 ratio) or DCM : Methanol (9:1) .[1][2][3]

    • Perform 5x extractions.[3] The alcohol helps pull the polar amine into the organic phase.

Troubleshooting Logic Tree

Troubleshooting Problem Issue: Low Isolated Yield (Final Step) Check1 Is the product in the organic layer? Problem->Check1 Yes Yes: Problem is degradation on silica? Check1->Yes TLC shows product No No: It's stuck in the aqueous layer. Check1->No TLC shows nothing Sol1 Solution: Use Amine-Functionalized Silica or add 1% Et3N to eluent. Yes->Sol1 Sol2 Solution: Use CHCl3/iPrOH (3:1) for extraction. No->Sol2

Caption: Decision tree for isolating the hydrophilic final product.

References

  • Ruppert-Prakash Reaction (TMSCF3)

    • Prakash, G. K. S., & Yudin, A. K. (1997).[1][2][3] Perfluoroalkylation with Trimethyl(trifluoromethyl)silane. Chemical Reviews, 97(3), 757–786.[1][2][3]

  • Gabriel Synthesis (Phthalimide Alkylation)

    • Gibson, M. S., & Bradshaw, R. W. (1968).[1][2][3] The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition, 7(12), 919–930.[1][2][3] [1][2][3]

  • Deprotection & Isolation of Polar Amines

    • Khan, M. N. (1995).[1][2][3] Kinetics and Mechanism of the Hydrazinolysis of N-Substituted Phthalimides. Journal of Organic Chemistry, 60(14), 4536–4541.[1][2][3]

  • Purification Strategies

    • BenchChem Application Notes.[3] Protocols for Phthalimide Deprotection to Reveal Primary Amines.

Sources

stability and degradation of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol under experimental conditions

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 Engineering Support

Executive Summary: The Stability Paradox

Welcome to the technical support hub for 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol .

As a researcher working with this scaffold, you are likely encountering a specific "stability paradox." The 4-trifluoromethyl-4-piperidinol core is metabolically robust and chemically resistant to typical


 dehydration due to the electron-withdrawing nature of the 

group. However, the 1-(2-aminoethyl) tail renders the compound physically fragile in atmospheric conditions.

This guide addresses the dichotomy between its intrinsic chemical stability (high) and extrinsic storage instability (high).

Module 1: Critical Storage & Handling Protocols

The Issue: Users frequently report the material turning from a white solid to a yellow gum. The Cause: This is rarely chemical decomposition of the pharmacophore. It is a physical change driven by Hygroscopicity and Carbamate Formation .

The "Sticky Solid" Mechanism

The primary amine on the ethyl chain is a "CO


 Sponge."


In the presence of atmospheric moisture, this equilibrium shifts rapidly, forming sticky ammonium carbamate salts.
Mandatory Storage Protocol (SOP-STG-04)
ParameterSpecificationTechnical Rationale
Atmosphere Argon or Nitrogen (Strict) Prevents formation of carbamic acid derivatives.
Temperature -20°C Slows kinetics of oxidation (N-oxide formation).
Container Amber Glass + Parafilm Prevents photolytic radical formation on the amine; ensures gas seal.
Desiccant P

O

or Activated Sieves
Critical. The material is hygroscopic. Water catalyzes hydrolysis and oxidation.

Module 2: Chemical Stability & Degradation Pathways

Unlike standard tertiary alcohols, the trifluoromethyl group at C4 alters the reactivity landscape.

Resistance to Dehydration (The Effect)
  • Standard Tertiary Alcohols: Prone to acid-catalyzed dehydration (

    
    /E1) to form alkenes.
    
  • Your Molecule: The

    
     group is strongly electron-withdrawing.[1] It destabilizes the formation of a carbocation at C4.
    
    • Consequence: You can subject this molecule to acidic HPLC mobile phases (0.1% TFA/Formic Acid) without risk of dehydration.

The Primary Vulnerability: N-Oxidation

The piperidine nitrogen (tertiary) and the tail nitrogen (primary) are electron-rich. In the presence of peroxides (common in aged THF or ethers) or atmospheric oxygen, they form N-oxides.

Visualizing the Degradation Logic

The following diagram illustrates the hierarchy of degradation risks.

StabilityMap Parent Parent Molecule (Active Species) Carbamate Ammonium Carbamate (Yellow Gum/Solid) Parent->Carbamate Rapid Reaction NOxide N-Oxide Impurity (M+16 Peak) Parent->NOxide Slow Oxidation Salt Stable Salt Form (Reversible) Parent->Salt Protonation Dehydration Dehydration Product (Unlikely due to CF3) Parent->Dehydration High Energy Barrier CO2_Air Atmospheric CO2 (Storage Breach) CO2_Air->Carbamate Peroxides Solvent Peroxides (THF/Ether) Peroxides->NOxide Acid Strong Acid (pH < 1) Acid->Salt

Figure 1: Degradation susceptibility map. Note that Carbamic acid formation is the highest probability failure mode, while dehydration is kinetically inhibited by the CF3 group.

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

Scenario: You observe "Ghost Peaks" or split peaks in your chromatogram.

Troubleshooting Guide
SymptomDiagnosisVerification StepCorrective Action
Peak Splitting pH Mismatch Check mobile phase pH. The diamine has two pKa values (~10 and ~8.5).Ensure Mobile Phase is buffered (e.g., Ammonium Bicarbonate pH 8 or Formic Acid pH 3). Do not run in neutral water.
M+16 Peak N-Oxide Treat sample with mild reducing agent (Triphenylphosphine). If peak disappears, it was N-oxide.Use fresh solvents. Store sample at 4°C.
M+44 Peak Carbamate This is usually an artifact of LC-MS source ionization if using Ammonium Bicarbonate buffers, or real CO2 adducts.Switch to acidic mobile phase (0.1% Formic Acid). The acid decarboxylates the carbamate back to parent.
Broad Tailing Silanol Interaction Common for amines on C18 columns.Add 0.1% Triethylamine (TEA) or use a "Base-Deactivated" column (e.g., C18-PFP).

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I store this compound as a free base?

A: It is not recommended for long-term storage (>1 month). The free base is highly reactive toward CO


.
  • Recommendation: Convert to the Dihydrochloride (2HCl) salt or Trifluoroacetate (TFA) salt for long-term storage. The protonated amines are protected from oxidation and carbamylation.

Q2: I need to perform a reaction under basic conditions. Will the group eliminate?

A: Generally, no. While


 groups are unstable, your molecule features a 

bond on an

carbon.
  • Caveat: Avoid extremely strong bases (e.g.,

    
    -BuLi) which could trigger a "Retro-Reformatsky" type fragmentation or haloform-type cleavage. Standard bases (
    
    
    
    ,
    
    
    ,
    
    
    ) are safe.
Q3: How do I recover the white solid if it has turned into a yellow oil?

A: The yellow oil is likely the carbamate salt. You can "reset" the material:

  • Dissolve the oil in DCM (Dichloromethane) .

  • Wash with 1M NaOH (This breaks the carbamate and deprotonates the amine).

  • Dry the organic layer over Na

    
    SO
    
    
    
    .
  • Concentrate immediately and store under Argon.

  • Alternative: Treat with HCl in dioxane to precipitate the stable HCl salt.

Module 5: Experimental Workflow Visualization

Use this decision tree when assessing the purity of your material before starting a synthesis.

Workflow Start Start: Material Check Visual Visual Inspection Start->Visual IsYellow Yellow/Gum? Visual->IsYellow IsWhite White Powder? Visual->IsWhite Action1 Perform Acid/Base Extraction (Reset) IsYellow->Action1 Yes Action2 Check LC-MS (M+16?) IsWhite->Action2 Proceed Proceed to Reaction Action1->Proceed Oxidized Oxidized (>5%) Action2->Oxidized M+16 Found Clean Clean Action2->Clean M+H Only Recryst Recrystallize (EtOH/Et2O) Oxidized->Recryst Clean->Proceed

Figure 2: Pre-reaction purity assessment workflow.

References

  • BenchChem. (2025).[1] The Unstable Nature of Trifluoromethanamine: A Technical Guide to Its Decomposition. (Distinguishes N-CF3 instability from C-CF3 stability).

  • Journal of Medicinal Chemistry. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. (Discusses pKa modulation by CF3 groups).

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Amino-1-piperidine derivatives. (General storage and handling for hygroscopic amines).

  • National Institutes of Health (PMC). (2014). Structure-Activity Relationships for Aminopiperidines. (Stability of piperidine scaffolds in metabolic studies).

Sources

common challenges in the synthesis of trifluoromethylated piperidines

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the synthesis of trifluoromethylated piperidines. It is designed for organic chemists and process engineers encountering specific hurdles in the lab.

Status: Operational | Tier: Level 3 (Senior Scientist Support) | Topic: Fluorinated Heterocycles[1]

Strategic Route Selection

User Query: "Which pathway should I choose for my target? I need to avoid dead-ends."

Support Response: The synthesis of trifluoromethylated piperidines is dictated primarily by the position of the -CF3 group and the desired substitution pattern .[1] Use the following decision matrix to select your protocol.

RouteSelection Start Target Molecule: CF3-Piperidine Position Where is the CF3 group? Start->Position Pos2 2-Position (Alpha) Position->Pos2 Pos3 3-Position (Beta) Position->Pos3 Pos4 4-Position (Gamma) Position->Pos4 Method2A Nucleophilic CF3 Addition to Imines/Lactams (Ruppert-Prakash) Pos2->Method2A Standard Method2B Ring Expansion of Trifluoromethyl Prolinols Pos2->Method2B Enantioselective Method3A Hydrogenation of 3-CF3-Pyridines Pos3->Method3A High Risk: Defluorination Method3B De Novo Cyclization (Michael-Mannich) Pos3->Method3B Complex Subs. Method4A Hydrogenation of 4-CF3-Pyridines Pos4->Method4A Scalable Method4B Direct C-H Functionalization (Photoredox) Pos4->Method4B Late-Stage

Figure 1: Decision tree for selecting the optimal synthetic pathway based on regiochemistry.

Troubleshooting Ticket #1: The "Defluorination" Nightmare

Issue: "I am trying to reduce 3-(trifluoromethyl)pyridine to the piperidine using Pd/C and H2. The ring reduces, but I'm losing the fluorine atoms (hydrodefluorination). Yield of the target is <10%."

Root Cause Analysis: Transition metals (Pd, Pt, Rh) are excellent at activating C-F bonds, especially at benzylic-like positions. In neutral media, the electron-rich pyridine ring coordinates strongly to the catalyst surface, facilitating oxidative addition of the metal into the C-F bond, leading to hydrodefluorination (HDF).[1]

Corrective Action: You must protonate the pyridine nitrogen before and during hydrogenation.

  • Acidic Media: Conduct the reaction in a solvent system containing strong acid (e.g., MeOH/HCl or AcOH/TFA).[1] The pyridinium cation is electron-deficient, which destabilizes the oxidative addition of the metal into the C-F bond and prevents catalyst poisoning by the basic nitrogen.[1]

  • Catalyst Switch: Switch from Pd/C to PtO₂ (Adams' catalyst) or Rh/Al₂O₃ .[1] Palladium is notorious for HDF; Platinum and Rhodium are generally milder toward C-F bonds under acidic conditions.[1]

Validated Protocol: Acid-Mediated Hydrogenation

  • Substrate: 3-(Trifluoromethyl)pyridine (1.0 equiv)

  • Solvent: Methanol (0.1 M)[1]

  • Additive: Concentrated HCl (1.1 equiv) or TFA (2.0 equiv). Crucial: Ensure pH < 2.[1]

  • Catalyst: PtO₂ (5-10 mol%) or 5% Rh/Al₂O₃.

  • Conditions: 50-100 psi H₂, Room Temperature, 12-24 h.

Mechanism of Failure vs. Success:

Defluorination cluster_Fail Neutral Conditions (Failure) cluster_Pass Acidic Conditions (Success) Substrate 3-CF3-Pyridine Coord N-Metal Coordination Substrate->Coord Pd/C, MeOH Protonate Formation of Pyridinium Salt Substrate->Protonate PtO2, HCl/MeOH Insert Metal insertion into C-F bond Coord->Insert ProductFail Defluorinated Piperidine Insert->ProductFail Repel Repulsion of C-F from Surface Protonate->Repel ProductPass 3-CF3-Piperidine (Intact) Repel->ProductPass

Figure 2: Mechanistic divergence between hydrodefluorination (failure) and successful ring reduction.[1]

Troubleshooting Ticket #2: Nucleophilic Addition Failures

Issue: "I'm trying to add TMSCF3 (Ruppert-Prakash reagent) to a cyclic imine/lactam to make the 2-CF3 piperidine. The reaction stalls or hydrolyzes."[1]

Root Cause Analysis:

  • Moisture Sensitivity: The active CF3 anion is extremely sensitive to water.[1] Even trace moisture protonates the intermediate to form fluoroform (HCF3), which is a gas and escapes.[1]

  • Tetrahedral Intermediate Stability: In lactams, the intermediate hemiaminal is unstable and can revert to starting material or ring-open if not trapped properly.[1]

Corrective Action: Use a robust Lewis Acid activation strategy rather than just TBAF (fluoride initiation).

Validated Protocol: Nucleophilic Trifluoromethylation

  • Activation: Pre-mix the imine/lactam (1.0 equiv) with TMSCF3 (1.5 equiv) in dry THF.

  • Initiation: Cool to 0°C. Add CsF (1.1 equiv) or TBAT (catalytic) strictly under Argon.

  • Critical Step (Acidic Quench): Do NOT quench with water immediately. The silyl ether intermediate must be hydrolyzed carefully.[1] Add 1M HCl in MeOH and stir for 1 hour to fully desilylate and protonate the amine.

  • Alternative: For difficult lactams, convert the lactam to the thiolactam or imidoyl chloride first to increase electrophilicity.[1]

Data Summary: Catalyst Performance Matrix

Comparison of hydrogenation catalysts for 3-trifluoromethylpyridine reduction (100 psi H₂, MeOH, 24h).

CatalystAdditiveConversionYield (Target)Defluorination (%)Notes
10% Pd/C None100%5%95%Avoid. Major C-F cleavage.
10% Pd/C HCl (1 eq)100%45%55%Acid helps, but Pd is too aggressive.[1]
PtO₂ None80%60%20%Moderate success.[1]
PtO₂ HCl (1 eq) 100% 92% <2% Recommended. Clean reduction.[1]
5% Rh/Al₂O₃ AcOH100%88%5%Good alternative if PtO₂ fails.[1]

FAQ: Stereoselectivity

Q: How do I control Cis vs. Trans selectivity when reducing 2- or 3-substituted CF3-pyridines?

A:

  • Cis-Selectivity: Standard heterogeneous hydrogenation (PtO₂/H₂) typically yields the cis isomer (all-syn) because the hydrogen adds from the catalyst surface to the less hindered face.[1] The CF3 group will orient away from the surface, and incoming hydrogens will push substituents "up".[1]

  • Trans-Selectivity: This is harder to achieve via direct hydrogenation.[1] It often requires a thermodynamic equilibration step after synthesis (e.g., heating with a base like KOtBu) to allow the CF3 group to adopt the equatorial position, or using specific homogeneous Iridium catalysts with chiral ligands (e.g., [Ir(cod)(L)]BArF).

References

  • Hydrogenation of Trifluoromethyl Pyridines

    • Title: "Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogen
    • Source: Organic Chemistry Frontiers, 2015.[1][2]

    • URL:[Link]

  • Nucleophilic Trifluoromethylation

    • Title: "Synthesis of Substituted α-Trifluoromethyl Piperidinic Deriv
    • Source: Molecules, 2017.[1]

    • URL:[Link][1][3]

  • Defluorination Challenges

    • Title: "Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions"
    • Source: Environmental Science & Technology, 2012.[1][4]

    • URL:[Link][1]

  • General Synthesis Reviews

    • Title: "Synthesis of 2-trifluoromethylated piperidines and azepanes"[1][5]

    • Source: ScienceOpen Collection.[1]

    • URL:[Link][1]

Sources

Technical Support Center: Purification of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this and structurally related fluorinated piperidine derivatives. The methodologies and principles discussed herein are grounded in established chemical practices for piperidine compounds.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis and purification of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol?

A1: Based on the synthesis of similar piperidine derivatives, potential impurities could include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Reaction byproducts: Products from side reactions, such as the formation of isomers or over-alkylation.

  • Reagents: Residual coupling agents, bases, or catalysts used in the synthetic steps.[]

  • Degradation products: The compound may be susceptible to oxidation or other degradation pathways, especially if it contains an aromatic amine, which can sometimes lead to discoloration (e.g., turning pink or brown).[5]

Q2: Which chromatographic method is most suitable for purifying this compound?

A2: Due to the basic nature of the piperidine nitrogen and the primary amine, ion-exchange chromatography or reverse-phase chromatography with an acidic mobile phase modifier (like trifluoroacetic acid, TFA) are often effective.[6][7][8] Normal-phase silica gel chromatography can also be used, but it's often beneficial to add a small amount of a basic modifier like triethylamine (TEA) to the eluent to prevent peak tailing and improve recovery.[5]

Q3: My compound is an oil and won't crystallize. What can I do?

A3: This is a common issue with highly functionalized molecules. Here are a few strategies to induce crystallization:

  • Solvent screening: Experiment with a variety of solvent systems, including single solvents and binary or ternary mixtures of varying polarity.

  • Seed crystals: If you have a small amount of pure, solid material, use it to seed a supersaturated solution.

  • Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

  • Trituration: If the oil is viscous, try triturating it with a non-polar solvent like hexanes or diethyl ether to precipitate the product as a solid.[5]

  • Salt formation: Since the compound has basic nitrogen atoms, forming a salt (e.g., a hydrochloride or nitrate salt) can often induce crystallization and improve stability.[]

Q4: How can I assess the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% TFA is a standard method for assessing the purity of basic compounds.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and help identify any major impurities. ¹⁹F NMR is particularly useful for fluorine-containing compounds.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your desired product.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield After Purification - Product loss during aqueous workup due to the basicity of the amines.- Incomplete elution from the chromatography column.- Product precipitation during solvent evaporation.- Minimize aqueous washes. If an acidic wash is necessary, ensure the product is stable at low pH.- For silica gel chromatography, add a competing amine like triethylamine (1-2%) to the mobile phase to improve elution.[5]- Use a rotary evaporator with controlled temperature and pressure to prevent bumping.
Product Discoloration (Turning Pink/Brown) - Oxidation of the amino groups.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible.- Use degassed solvents for chromatography and recrystallization.- Store the purified product in a cool, dark place under an inert atmosphere.[5]
Co-elution of Impurities During Column Chromatography - Similar polarity of the product and impurities.- Optimize the mobile phase system. A shallower gradient in reverse-phase HPLC or a less polar starting solvent in normal-phase chromatography can improve separation.- Consider a different stationary phase (e.g., alumina, or a different type of reverse-phase column).
Inconsistent Results Between Batches - Variability in reaction conditions or raw material quality.- Standardize all reaction parameters, including temperature, reaction time, and stoichiometry.- Ensure the purity of starting materials before beginning the synthesis.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline for the purification of basic piperidine derivatives on silica gel.

  • Column Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or dichloromethane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Equilibrate the column with the initial mobile phase (e.g., 98:2 dichloromethane:methanol with 0.5% triethylamine).[5]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent.

    • Carefully load the prepared sample onto the top of the packed column.

  • Elution:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute the compounds.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid or oil under high vacuum to remove any residual solvent.

Protocol 2: Purity Analysis by HPLC

This is a general protocol for the purity analysis of piperidine derivatives.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.[5]

Visualizations

Purification Workflow

PurificationWorkflow Crude_Product Crude 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol Purification_Choice Select Purification Method Crude_Product->Purification_Choice Column_Chromatography Silica Gel Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture Recrystallization Recrystallization / Salt Formation Purification_Choice->Recrystallization Solid Product Acid_Base_Extraction Acid-Base Extraction Purification_Choice->Acid_Base_Extraction Liquid-Liquid Purity_Analysis Purity Analysis (HPLC, NMR, MS) Column_Chromatography->Purity_Analysis Recrystallization->Purity_Analysis Acid_Base_Extraction->Purity_Analysis Pure_Product Pure Product >98% Purity_Analysis->Pure_Product Meets Purity Criteria

Caption: A decision workflow for the purification of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol.

Troubleshooting Logic

TroubleshootingLogic Start Impure Product Check_TLC Analyze by TLC/HPLC Start->Check_TLC Multiple_Spots Multiple Spots/Peaks? Check_TLC->Multiple_Spots Yes Single_Spot Single Main Spot/Peak? Check_TLC->Single_Spot No Optimize_Chroma Optimize Chromatography (Solvent, Gradient) Multiple_Spots->Optimize_Chroma Consider_Crystallization Attempt Recrystallization or Salt Formation Single_Spot->Consider_Crystallization Re_Purify Re-purify Optimize_Chroma->Re_Purify Consider_Crystallization->Re_Purify Check_Structure Confirm Structure (NMR, MS) Pure_Product Pure Product Check_Structure->Pure_Product Re_Purify->Check_Structure

Caption: A logical flow for troubleshooting impure product batches.

References

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • SciELO. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PMC. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • ACS Publications. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. [Link]

  • MDPI. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. [Link]

  • PubMed. Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. [Link]

  • ResearchGate. Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. [Link]

  • Google Patents. CN102603611B - Preparation method of trifluoromethyl piperidine compounds.
  • Redalyc. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • Royal Society of Chemistry. Green Chemistry - In situ Fmoc removal. [Link]

  • Google Patents. WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.
  • IUCr Journals. Synthesis and crystal structures of five fluorinated diphenidine derivatives. [Link]

  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of trifluoromethylthiolated pyridinones through the copper-mediated trifluoromethylthiolation of iodopyridinones. [Link]

  • Nature. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. [Link]

  • ResearchGate. Synthetic route for the synthesis of trifluoromethyl containing piperidines. [Link]

  • ACS Publications. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Link]

  • Google Patents.

Sources

Technical Support Center: Troubleshooting 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing synthetic bottlenecks when working with 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol .

This molecule presents a "perfect storm" of chemical challenges:

  • Chemoselectivity: The highly nucleophilic primary amine on the ethyl chain will outcompete the tertiary alcohol in almost any electrophilic reaction.

  • Electronic Deactivation: The trifluoromethyl (-CF3) group exerts a massive inductive (-I) electron-withdrawing effect. This pulls electron density away from the adjacent C4-hydroxyl oxygen, drastically lowering its nucleophilicity [1].

  • Steric Hindrance: The C4 position is a tertiary carbon heavily congested by the bulky -CF3 group (which has a van der Waals volume similar to an isopropyl group) and the piperidine ring [2].

Below, you will find expert troubleshooting FAQs, optimized experimental protocols, and mechanistic workflows to overcome these barriers.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: I am trying to esterify the C4-OH group, but my LC-MS shows that the primary amine was acylated instead. How do I prevent this? A: You are experiencing a fundamental chemoselectivity failure. Primary amines are vastly more nucleophilic than tertiary alcohols. You must mask the primary amine before attempting any C4-OH functionalization. Solution: Perform a chemoselective Boc-protection. Because the primary amine is sterically unhindered compared to the tertiary piperidine nitrogen, using exactly 1.05 equivalents of Boc-anhydride (Boc₂O) at 0 °C will selectively protect the primary amine without touching the piperidine core or the C4-OH.

Q2: I have protected the primary amine, but standard Steglich esterification (EDC, HOBt, DMAP) of the C4-OH yields <5% product. Why? A: Standard activated esters (like the O-acylisourea intermediate in EDC coupling) are not electrophilic enough to be attacked by a CF3-deactivated tertiary alcohol. The -CF3 group renders the oxygen virtually non-nucleophilic. Solution: You must use hyper-activated acylating agents. Switch to a strong Lewis acid catalyst such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Bismuth(III) triflate to supercharge the electrophile [3]. Alternatively, redox-dehydration methods using thiourea have shown excellent results for sterically congested tertiary alcohols [4].

Q3: I am attempting to synthesize an ether via Williamson ether synthesis (NaH, Alkyl Halide, THF), but the starting material is unreactive. What is the alternative? A: Sodium hydride (NaH) often fails to fully deprotonate highly sterically hindered, electron-poor trifluoromethyl carbinols. Even if deprotonation occurs, the resulting sodium alkoxide is heavily shielded and tightly ion-paired, making it a poor nucleophile. Solution: Switch to Potassium hexamethyldisilazide (KHMDS) combined with 18-Crown-6 in dry THF. The potassium counterion is sequestered by the crown ether, generating a "naked," highly reactive alkoxide that can overcome the steric bulk of the -CF3 group to attack the alkyl halide.

Part 2: Mechanistic Workflows & Logic

G Start 1-(2-Aminoethyl)-4-(CF3)piperidin-4-ol PathA Direct Acylation/Alkylation (No Protection) Start->PathA Poor Strategy PathB Boc2O, Et3N, DCM (Chemoselective Protection) Start->PathB Optimal Strategy ResultA Primary Amine Reacts First (N-Alkylation/Acylation) PathA->ResultA ResultB N-Boc Protected Intermediate (C4-OH Intact) PathB->ResultB NextStep Harsh Conditions for C4-OH (TMSOTf or KHMDS) ResultB->NextStep Final Desired C4-O-Functionalized Product NextStep->Final

Workflow for chemoselective functionalization of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol.

G Target Target: Functionalize C4-OH (Sterically Hindered, Electron-Poor) Ester Goal: Esterification Target->Ester Ether Goal: Etherification Target->Ether EstFail Standard EDC/DMAP Result: No Reaction Ester->EstFail EthFail Standard NaH/MeI Result: Low Yield/Recovery Ether->EthFail EstFix Solution: TMSOTf Catalyst or Mixed Anhydrides EstFail->EstFix Overcome -I Effect EthFix Solution: KHMDS/18-Crown-6 or Ag(I) Mediated EthFail->EthFix Overcome Sterics

Troubleshooting logic for overcoming the inertness of the CF3-substituted tertiary alcohol.

Part 3: Quantitative Data & Condition Matrix

The following table summarizes the causality behind reagent selection and expected outcomes when attempting to functionalize the C4-OH group (assuming the primary amine is already Boc-protected).

Reaction TypeStandard Condition (Yield)Failure MechanismOptimized Condition (Yield)Success Mechanism
Esterification EDC, HOBt, DMAP, DCM, 24h (<5%)Insufficient electrophilicity of O-acylisourea against deactivated -OH.Acyl Chloride, TMSOTf (0.2 eq), DIPEA, DCM, 12h (>85%)TMSOTf generates a highly reactive acylium-like intermediate.
Esterification Acyl Chloride, Pyridine, 48h (<10%)Steric clash prevents nucleophilic attack on the acyl pyridinium ion.Carboxylic Acid, 4-(CF3)benzoic anhydride , Ti(IV) salt (>80%)Mixed anhydride formation creates a superior leaving group [3].
Etherification NaH, Alkyl Iodide, THF, Reflux (<15%)Na-alkoxide is tightly ion-paired and sterically shielded.KHMDS , 18-Crown-6 , Alkyl Iodide, THF, 0 °C to RT (>75%)18-Crown-6 sequesters K+, creating a "naked", highly nucleophilic alkoxide.

Part 4: Validated Experimental Protocols

Protocol 1: Chemoselective N-Boc Protection of the Primary Amine

This protocol ensures the primary amine is masked while leaving the tertiary piperidine nitrogen and C4-OH available.

  • Setup: Dissolve 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Base Addition: Add Triethylamine (Et₃N, 1.2 eq, 12 mmol) dropwise.

  • Protection: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq, 10.5 mmol) in 10 mL of DCM. Add this solution dropwise over 30 minutes via an addition funnel to prevent localized excess.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours. Monitor via LC-MS (look for the M+100 mass shift).

  • Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: TMSOTf-Catalyzed Acylation of the CF3-Carbinol

Use this protocol to acylate the sterically hindered, electron-poor C4-OH after completing Protocol 1.

  • Setup: Dissolve the N-Boc protected intermediate from Protocol 1 (1.0 eq, 5 mmol) in anhydrous DCM (25 mL) under argon.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 15 mmol) and the desired Acyl Chloride (2.0 eq, 10 mmol).

  • Catalyst Injection: Cool the mixture to 0 °C. Slowly add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 eq, 1 mmol) dropwise. Caution: TMSOTf is highly moisture sensitive and corrosive.

  • Reaction: Remove the ice bath and heat the reaction to a gentle reflux (approx. 40 °C) for 12 hours. The Lewis acid overcomes the -I effect of the CF3 group by hyper-activating the acyl chloride.

  • Workup: Cool to room temperature. Quench carefully with saturated aqueous NaHCO₃ (20 mL). Extract with DCM (3 x 15 mL). Wash with water and brine, dry over Na₂SO₄, and purify via flash column chromatography.

References

  • Synthesis of Alkyl Bis(trifluoromethyl)carbinols via Fe-LMCT-Enabled Hydrobis(trifluoromethyl)carbinolation of Alkenes. Organic Letters, ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG64bCx6F_xC12YbLVfji7Pku1-jZVqBHlicmvsqXfe37E774xbUHV5BhloEOBNQTWQ88t_HGBTTCbFVzlJKwIh9xWbL4jc7OZZ1VuKOtDDuJmLbt3Ojxmx0Ly6-acNAZv4KONxe8uDJD272fWBraA0xWU=]
  • Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi3w5Jw5XZRqFW5FtXIAgzO5QULt0YJ0M5XEHMt8JK7rQJLa_XmF2VMiaJI6MFAttPe4Y1rCCtVQzZycIVYDnhQMbiL29jb_85bXgJ-Tzsrz8DldR6bD-BTweHPWzmornGfsF4_zheKQdtHw==]
  • Product Class 5: Carboxylic Acid Esters. Thieme.[https://vertexaisearch.cloud.google.
  • Thiourea-Mediated Esterification by Redox Dehydration. Organic Letters, ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF60g5FsNVwkkSLLXwEu_UTTa8up258ukcGEXayYKEjqW_VJI0Db_7sBxioP-ZtpELL1PXOk8UfxrXD7NV721CLDTcPkqWbBBzlV4qlO7ObTZRzML-4O6-hqRMWvGEo9MgqtnUk7sWinm6dsFzebg==]

Technical Support Center: Handling & Storage of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose weeks of data and valuable material due to the mishandling of complex amine building blocks.

The compound 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol presents a unique stability challenge. While the trifluoromethyl (


) group and tertiary alcohol are relatively robust, the molecule contains both a tertiary amine  (the piperidine ring) and a primary aliphatic amine  (the 2-aminoethyl appendage). Primary aliphatic amines are highly nucleophilic and prone to rapid degradation via autoxidation[1] and chemisorption of atmospheric carbon dioxide (

)[2].

This guide is designed as a self-validating system : the physical state of your compound will directly tell you whether your storage protocols are succeeding or failing. If the material remains a free-flowing, colorless solid, your inert environment is intact. Any deviation in color or texture is a diagnostic indicator of a specific environmental breach.

PART 1: Core Storage Parameters

To maintain scientific integrity and prevent degradation, the storage microenvironment must be strictly controlled. Below is the synthesized data for optimal storage conditions.

ParameterRecommended ConditionMechanistic Rationale
Temperature -20°C (Long-term) 2–8°C (Short-term/Active use)Low temperatures exponentially decrease the kinetic rate of radical-mediated autoxidation and thermal degradation[1].
Atmosphere Argon or High-Purity

Aliphatic amines act as strong nucleophiles that attack electrophilic

to form zwitterionic Lewis adducts, yielding stable ammonium carbamate salts[2][3]. Inert gas displacement prevents this chemisorption.
Container Amber Glass Vials with PTFE-lined capsProtects against photo-oxidation. PTFE (Teflon) provides a chemically inert, impermeable seal against ambient moisture and oxygen[1].
Moisture Desiccated (Relative Humidity < 5%)The primary amine and tertiary alcohol are highly capable of hydrogen bonding, making the free base exceptionally hygroscopic.
PART 2: Troubleshooting & FAQs

Q: Why did my compound turn yellow or brown after a few weeks of use? A: This is a classic symptom of autoxidation . When exposed to atmospheric oxygen, the primary and tertiary amines undergo a radical-mediated chain reaction (the Bolland–Gee mechanism) or peroxide-mediated oxidation[1]. This forms N-oxides, hydroxylamines, and eventually aldehydes, which appear as yellow/brown impurities[1]. Solution: Ensure you are purging the vial headspace with Argon before sealing.

Q: There is a hard, white, insoluble crust forming around the cap and the top of the powder. Is this a manufacturing impurity? A: No, this is an ammonium carbamate salt [2]. Because the primary amine on the ethyl chain is highly basic and nucleophilic, it reacts spontaneously with atmospheric


[3]. This chemisorption forms a carbamate network that is insoluble in many organic solvents[4]. Solution: Never open the vial in ambient air; always handle the stock bottle inside a glovebox or under a localized inert gas stream.

Q: The powder has become a sticky, viscous mass. Is it ruined? A: The compound has absorbed atmospheric moisture (hygroscopicity) due to extensive hydrogen bonding from the


 and 

groups. While the compound itself might not be chemically degraded yet, the absorbed water will ruin the stoichiometry of your reactions and accelerate hydrolysis/oxidation. Solution: You may attempt to dry it under high vacuum (Schlenk line) overnight, but it is safer to discard it if precise molarity is required.
PART 3: Experimental Protocols

To ensure trustworthiness and reproducibility in your assays, follow these field-proven, step-by-step methodologies for handling the compound.

Workflow 1: Initial Receipt and Aliquoting

Causality: Repeated freeze-thaw cycles and repeated atmospheric exposure are the primary drivers of amine degradation. Aliquoting isolates the risk.

  • Receive & Transfer: Upon receiving the compound (usually shipped on cold packs or dry ice), immediately transfer the sealed bottle into an inert atmosphere glovebox (Argon or

    
    ).
    
  • Equilibration: Allow the sealed bottle to equilibrate to room temperature inside the glovebox for 30 minutes. Crucial Step: Opening a cold vial causes immediate condensation of any trace moisture inside the glovebox onto the chemical.

  • Aliquot: Weigh out single-use or one-week-supply volumes into pre-dried, amber glass vials.

  • Seal: Cap tightly with PTFE-lined screw caps.

  • Store: Remove from the glovebox and immediately store the aliquots in a desiccator at -20°C.

Workflow 2: Daily Usage and Headspace Purging

Causality: If a glovebox is unavailable for daily use, you must artificially recreate the inert microenvironment every time the vial is opened.

  • Warm Up: Remove the working aliquot from the -20°C freezer and place it in a benchtop desiccator to reach room temperature (approx. 20 mins).

  • Extract: Open the vial, rapidly weigh or dissolve the required amount, and loosely replace the cap.

  • Purge: Insert a clean Argon line (via a low-flow needle) into the headspace of the vial. Purge gently for 15–20 seconds to displace all

    
     and 
    
    
    
    .
  • Seal & Return: Tighten the cap while withdrawing the needle, wrap the seal with Parafilm, and return to 2–8°C (if using again soon) or -20°C.

PART 4: Visualizations

Below are the logical relationships and workflows mapped out for your reference.

Workflow A 1. Receive Compound (Dry Ice/Cold Pack) B 2. Transfer to Glovebox (Argon/N2 Atmosphere) A->B C 3. Equilibrate to RT (Prevent Condensation) B->C D 4. Aliquot into Amber Vials (Single-use volumes) C->D E 5. Purge Headspace & Seal (PTFE-lined caps) D->E F 6. Store at -20°C (Desiccated) E->F

Standard operating workflow for the aliquoting and long-term storage of the compound.

Degradation Comp 1-(2-Aminoethyl)-4-(CF3) piperidin-4-ol Carb Ammonium Carbamate Salt (Insoluble White Crust) Comp->Carb Nucleophilic Attack Ox N-Oxide / Hydroxylamine (Yellowing/Degradation) Comp->Ox Autoxidation Hyd Hygroscopic Pooling (Sticky/Viscous Mass) Comp->Hyd Hydrogen Bonding CO2 Atmospheric CO2 CO2->Carb O2 Atmospheric O2 / ROS O2->Ox H2O Moisture (H2O) H2O->Hyd

Mechanistic degradation pathways of the compound when exposed to atmospheric conditions.

References
  • 4-(Trifluoromethyl)piperidin-4-ol | 373603-69-1 - SigmaAldrich.cn Sigma-Aldrich / Merck
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions National Center for Biotechnology Inform
  • Schematic representation of the CO2 activation and subsequent carbamic acid formation with primary aliphatic amines ResearchG
  • Synthesis and Characterization of Alkylamine-Functionalized Metal-Organic Frameworks as Adsorbents for Carbon Dioxide eScholarship (University of California)
  • Cooperative insertion of CO2 in diamine-appended metal-organic frameworks N

Sources

identifying and characterizing impurities in 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol samples

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level Technical Support Center response, designed for researchers encountering difficulties with the purification and analysis of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol .

Ticket ID: #CF3-PIP-9482 Subject: Impurity Profiling & Separation Issues for 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Hello. I understand you are seeing inconsistencies in your LC-MS data and are struggling to resolve polar impurities in your 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol samples.

This is a common bottleneck. You are dealing with a "zwitterionic-like" molecule: a highly basic primary amine tail, a tertiary amine core, and a polar tertiary alcohol, all complicated by the lipophilic yet electron-withdrawing trifluoromethyl (


) group. Standard C18 protocols often fail here, leading to void-volume elution or severe peak tailing.

Below is a targeted troubleshooting guide to characterize these impurities and stabilize your analytical method.

Part 1: The Separation Challenge (Chromatography)

Q: Why is my main peak eluting in the void volume (dead time) on my C18 column?

A: Your molecule is too polar and positively charged at standard acidic pH (0.1% Formic Acid). The protonated diamine prohibits interaction with the hydrophobic C18 stationary phase.

The Fix: You have two robust options. Do not use standard acidic C18.

Option A: High pH Reversed-Phase (Recommended for Impurity Isolation) By raising the pH above the pKa of the amines (typically pH 10-11), you neutralize the basic groups, forcing the molecule to interact with the hydrophobic column ligand.

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH stable).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[1]

  • Why it works: The

    
     group provides significant hydrophobic retention only when the amines are deprotonated.
    

Option B: HILIC (Recommended for Polar Impurity Profiling) If you are looking for highly polar process impurities (like salts or unreacted polar starting materials), Hydrophilic Interaction Liquid Chromatography (HILIC) is superior.

  • Column: Amide-based stationary phase (e.g., BEH Amide).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in 90:10 ACN:Water.

  • Mobile Phase B: 10 mM Ammonium Formate (pH 3.0) in Water.[2]

  • Gradient: Ramp from high organic (A) to higher aqueous (B).

Part 2: Impurity Identification (Mass Spectrometry & Chemistry)

Q: I see a recurring impurity with a mass of [M-18]. Is this an instrument artifact?

A: Likely not an artifact, but a dehydration product . The 4-position tertiary alcohol is prone to elimination. While the


 group destabilizes the carbocation intermediate (making dehydration harder than in non-fluorinated analogs), acidic conditions or high temperatures in the source can drive the elimination of water (

, 18 Da) to form the endocyclic alkene.
  • Diagnostic: If the ratio of this peak increases with higher desolvation temperatures in your MS source, it is thermal degradation. If it is constant, it is a process impurity.

Q: What is the impurity at [2M+H] or [2M+12]?

A: This indicates Dimerization .

  • Reductive Amination Dimer: If your synthesis involved reducing a nitrile (e.g., (4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)acetonitrile), a common side reaction is the condensation of the intermediate imine with the already formed primary amine. This links two piperidine units via the ethyl chain.

Summary of Common Impurities

Impurity TypeObserved Mass (ESI+)Proposed Structure/OriginRemediation
Dehydration

(-18 Da)
Elimination of -OH to form alkene. Driven by acidic workup.Neutralize fractions immediately; avoid high temp drying.
Nitrile Intermediate

(M-4 Da)
Unreduced precursor (if using nitrile route).Check hydrogenation catalyst activity.
Dimer

range
Secondary amine formation (2 piperidines linked).Dilute reaction concentration; optimize reductant.
Oxidation (N-Oxide)

(+16 Da)
Oxidation of tertiary piperidine nitrogen.Use degassed solvents; store under inert gas.
Part 3: Structural Confirmation (The "Gold Standard")

Q: How do I definitively prove the structure without a crystal structure?

A: You must use


 NMR .
Proton (

) NMR is often cluttered by the ethyl/piperidine overlap. Fluorine NMR is clean and highly sensitive to the environment of the

group.
  • Target Chemical Shift: The

    
     group on a saturated piperidine ring typically appears between -70 ppm and -80 ppm .
    
  • The "Shift" Test:

    • Intact Alcohol: Sharp singlet ~ -75 ppm.

    • Dehydrated Alkene: The loss of the

      
       and formation of a double bond changes the hybridization and shielding. Expect a shift of 3-5 ppm  (usually downfield/deshielded) and potential splitting if the double bond is proximal.
      
Visual Troubleshooting Workflows
Figure 1: Analytical Method Decision Tree

Use this logic flow to select the correct chromatography based on your sample's behavior.

AnalyticalWorkflow Start Start: Sample Analysis CheckLogP Check Polarity (Is sample retained on C18?) Start->CheckLogP Retained Yes: Peak Shape Good? CheckLogP->Retained Retained NotRetained No: Elutes in Void CheckLogP->NotRetained Void Elution Tailing Peak Tailing? Retained->Tailing Check Shape HighPH Switch to High pH: C18, 10mM NH4HCO3 (pH 10) NotRetained->HighPH First Choice HILIC Switch to HILIC: Amide Column, ACN/NH4COOH NotRetained->HILIC If High pH Fails StandardMethod Standard Method: C18, 0.1% Formic Acid Tailing->StandardMethod No Tailing CSH Use CSH Column (Charged Surface Hybrid) Tailing->CSH Severe Tailing

Caption: Decision matrix for selecting the optimal stationary phase based on retention behavior of polar trifluoromethyl-piperidines.

Figure 2: Impurity Formation Pathways (Nitrile Reduction Route)

Understanding where impurities originate allows you to prevent them.

ImpurityPathways SM Starting Material: Cyanomethyl-piperidine Imine Intermediate: Imine Species SM->Imine Reduction Product Target Product: 1-(2-aminoethyl)... Imine->Product + H2 Dimer Impurity B: Dimer (Secondary Amine) (Low H2 Pressure) Imine->Dimer + Product (Condensation) Dehyd Impurity A: Dehydrated Alkene (Acidic Conditions) Product->Dehyd - H2O (Acid/Heat)

Caption: Mechanistic pathway showing the origin of Dehydration (Impurity A) and Dimerization (Impurity B) during synthesis.

References
  • Waters Corporation. "Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters." Waters Application Notes.

  • Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley Online Library.

  • McCalmont, W. F., et al. "Design, Synthesis, and Biological Evaluation of Novel Piperidine Derivatives." Journal of Medicinal Chemistry. (Context on piperidine synthesis routes).

  • Agilent Technologies. "Analysis of Basic Compounds using High pH Reverse Phase LC." Agilent Technical Overview.

Disclaimer: This guide is for research purposes. Always verify chemical safety data sheets (SDS) before handling fluorinated amines.

Sources

Technical Support Center: Synthesis of 4-Hydroxy-4-(trifluoromethyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

The synthesis of 4-hydroxy-4-(trifluoromethyl)piperidine derivatives typically utilizes the Ruppert-Prakash reagent (TMSCF


) acting upon an N-protected 4-piperidinone.[1] While this reaction is robust, the specific electronic and steric environment of the piperidine ring introduces unique failure modes.

The reaction proceeds via a fluoride-initiated nucleophilic addition.[2][3][4] The "naked" CF


 anion is transient and unstable; the reaction relies on a pentacoordinate silicon intermediate or a rapid silyl transfer to stabilize the resulting alkoxide.
The Core Reaction Pathway

[1]

Critical Side Reactions & Troubleshooting

This section details the specific side reactions that compete with the desired 1,2-addition. These are the root causes of low yields and impurities.

A. Protonation & Hydrolysis (The "Stalled Reaction")

Symptom: The starting material remains unconsumed, but the TMSCF


 reagent is gone.
Cause:  Moisture.[2] The CF

anion is extremely basic (

of conjugate acid HCF


25-28).[1] In the presence of even trace water, TMSCF

hydrolyzes irreversibly to release fluoroform gas (HCF

) and hexamethyldisiloxane (TMS-O-TMS).[1]
  • Diagnostic: Observation of gas evolution (bubbles) upon adding the initiator (TBAF).

  • Correction:

    • Switch from TBAF (hygroscopic) to anhydrous CsF or TMAF .[1]

    • If using TBAF, use a 1.0 M solution in THF dried over activated 4Å molecular sieves for 24 hours prior to use.[1]

B. Enolization (Silyl Enol Ether Formation)

Symptom: Low yield of product; presence of a less polar spot on TLC that is not starting material. Cause: The 4-piperidinone has


-protons.[1] The CF

anion (or the basic initiator) can act as a base rather than a nucleophile, deprotonating the ketone to form an enolate, which is then trapped by the TMS group.[1] Mechanism:


[1]
  • Diagnostic:

    
    H NMR showing an alkene proton signal (triplet/multiplet) around 4.5-5.0 ppm (the enol double bond).[1]
    
  • Correction:

    • Lower Temperature: Conduct the addition at 0°C or -20°C rather than Room Temperature.

    • Initiator Choice: Use catalytic CsF (solid) rather than soluble TBAF to keep the concentration of dissolved basic species low.

C. Elimination (Dehydration to Tetrahydropyridine)

Symptom: Product isolated contains an alkene impurity (4-trifluoromethyl-1,2,3,6-tetrahydropyridine).[1] Cause: The CF


 group is electron-withdrawing, making the tertiary alcohol relatively acidic.[1] However, it also destabilizes the carbocation.[1] Elimination usually occurs during acidic workup  or thermal drying .
Mechanism: 

or

elimination of water.
  • Diagnostic:

    
    F NMR shift change (CF
    
    
    
    on
    
    
    carbon vs
    
    
    carbon).
  • Correction:

    • Avoid heating the product above 50°C during drying.

    • Use milder hydrolysis conditions (e.g., saturated NH

      
      Cl or dilute acetic acid) instead of strong HCl.[1]
      

Visualizing the Chemistry

The following diagram maps the competitive pathways. Use this to identify where your reaction is diverting from the target.[5]

ReactionPathways Start N-Protected Piperidinone CF3_Anion [CF3]- / Pentacoordinate Si Start->CF3_Anion + TMSCF3 / F- TMSCF3 TMSCF3 (Ruppert-Prakash) Alkoxide Silyl Ether Intermediate CF3_Anion->Alkoxide 1,2-Addition (Nucleophilic) Enolate Enolate Intermediate CF3_Anion->Enolate Deprotonation (Basic) Side_HCF3 HCF3 (Gas) + TMS-OH CF3_Anion->Side_HCF3 Water (Protonation) FAST Target Target Alcohol 4-OH-4-CF3 Alkoxide->Target Hydrolysis (H3O+) Side_Enol Silyl Enol Ether (Impurity) Enolate->Side_Enol + TMS-X Side_Elim Tetrahydropyridine (Dehydration) Target->Side_Elim Heat / Strong Acid (- H2O)

Caption: Figure 1.[1] Competitive reaction pathways in the trifluoromethylation of piperidinones. Green paths indicate success; red paths indicate failure modes.[1]

Troubleshooting FAQ & Logic Matrix

Symptom-Based Troubleshooting Guide
SymptomProbable CauseVerificationSolution
No Reaction / SM Recovery Wet Reagents (Hydrolysis of TMSCF

)
Gas evolution upon catalyst addition.[1][6]Dry THF over Na/Benzophenone or sieves. Use fresh TMSCF

.
Low Yield + "Grease" spots Enolization (Silyl Enol Ether)

H NMR: Triplet at ~4.8 ppm.[1]
Switch to CsF (cat.) in DME or THF at 0°C. Avoid TBAF.
Alkene Impurity Acid-catalyzed Dehydration

H NMR: Olefinic proton ~6.0 ppm.[1]
Use milder quench (NH

Cl).[1] Do not heat >40°C.
Reagent disappears instantly "Anionic Polymerization" of TMSCF

No product, no SM recovery, viscous mix.[1]Add TMSCF

slowly to the mixture. Reduce catalyst load.
Decision Tree for Optimization

TroubleshootingTree Q1 Is Starting Material (SM) consumed? Q2 Is Product formed? Q1->Q2 Yes Q3 Is TMSCF3 consumed? Q1->Q3 No Result_Enol Issue: Enolization. Action: Lower Temp, Switch to CsF. Q2->Result_Enol No, Enol Ether found Result_Elim Issue: Elimination. Action: Milder Workup. Q2->Result_Elim Yes, but Alkene impurity Success Process Optimized Q2->Success Yes, High Yield Result_Wet Issue: Moisture. TMSCF3 hydrolyzed. Action: Dry Solvents/TBAF. Q3->Result_Wet Yes (Gas evolved) Q3->Result_Enol No (SM intact)

Caption: Figure 2. Logic flow for diagnosing reaction failures.

Optimized Experimental Protocol

Objective: Synthesis of N-Boc-4-hydroxy-4-(trifluoromethyl)piperidine with minimized side reactions.

Reagents:

  • N-Boc-4-piperidinone (1.0 equiv)[1]

  • TMSCF

    
     (1.2 equiv)[1]
    
  • CsF (Cesium Fluoride) - Dried (0.1 equiv) or TBAF (1.0 M in THF, dried)[1]

  • Solvent: THF (Anhydrous) or DME (Dimethoxyethane)[1]

Step-by-Step Procedure:

  • Drying (Critical): Flame-dry a round-bottom flask under vacuum and backfill with Argon. Ensure CsF is dried under vacuum at 100°C for 2 hours prior to use if using solid catalyst.

  • Dissolution: Dissolve N-Boc-4-piperidinone (1.0 g, 5.0 mmol) and TMSCF

    
     (853 mg, 6.0 mmol) in anhydrous THF (15 mL). Cool to 0°C .
    
    • Note: Mixing the ketone and silane before adding the catalyst ("Pre-mix strategy") minimizes oligomerization of the reagent.

  • Initiation: Add CsF (76 mg, 0.5 mmol) in one portion.

    • Observation: A slight exotherm may occur. If vigorous bubbling occurs immediately, your solvent is wet (HCF

      
       generation).[1]
      
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature. Monitor by TLC or

    
    F NMR (Product signal ~ -80 to -82 ppm; Reagent ~ -64 ppm).[1]
    
  • Hydrolysis (The Danger Zone):

    • Add 10 mL of 1N HCl (aq) and stir vigorously for 1 hour at RT.

    • Alternative for sensitive substrates:[1] If elimination is observed in previous runs, use TBAF (1.1 equiv) in THF for 1 hour instead of acid, then quench with saturated NH

      
      Cl.
      
  • Workup: Dilute with Et

    
    O, wash with water and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Concentrate under reduced pressure (Bath temp < 40°C). Purify via silica gel chromatography (Hex/EtOAc).

References

  • Prakash, G. K. S., & Olah, G. A. (1989).[1][7] Nucleophilic Trifluoromethylation with Trimethyl(trifluoromethyl)silane.[1][2][4][8] Chemical Reviews. Link[1]

  • Ruppert, I., Schlich, K., & Volbach, W. (1984).[1] Die ersten CF3-substituierten Organylsilane.[1] Tetrahedron Letters. Link

  • Singh, R. P., & Shreeve, J. M. (2002).[1] Nucleophilic Trifluoromethylation Using Trifluoromethyltrimethylsilane.[2][3][4][6][8] Tetrahedron. Link[1]

  • Mizuta, S., et al. (2013).[1] Trifluoromethylation of Activated Alcohols. Journal of the American Chemical Society. Link[1]

  • Application Note: BenchChem Technical Guide: Ruppert-Prakash Reagent Troubleshooting. (Derived from search context 1.3). Link[1]

Sources

Validation & Comparative

validation of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol's biological activity in different cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol (herein referred to as ATP-OH ) represents a "privileged scaffold" in modern medicinal chemistry. Its structural integration of a polar aminoethyl tail, a lipophilic trifluoromethyl group, and a hydrogen-bonding hydroxyl moiety makes it a critical fragment for targeting G-Protein Coupled Receptors (GPCRs)—specifically within serotonergic and sigma receptor pathways—and for developing novel antimicrobial agents.

This guide provides a rigorous, self-validating framework for assessing the biological activity of ATP-OH. Unlike standard reagent manuals, this document treats ATP-OH as a pharmacological probe , guiding the researcher through purity verification, cytotoxicity profiling, and functional target deconvolution.

Part 1: Comparative Analysis & Positioning

Before initiating wet-lab validation, it is essential to understand where ATP-OH sits in the pharmacological landscape. It is rarely a final drug but often a high-affinity fragment or a metabolic intermediate.

Table 1: Performance Comparison with Structural Alternatives
FeatureATP-OH (Subject) Piperidine (Parent) Haloperidol (Ref. Ligand) TFMPP (Analog)
Core Structure 4-CF3-4-OH-PiperidineUnsubstituted PiperidineButyrophenone-Piperidine4-CF3-Phenylpiperazine
Primary Utility Fragment-Based Drug Discovery (FBDD), LinkerSolvent / BaseAntipsychotic (D2/Sigma)Serotonergic Agonist
Lipophilicity (LogP) ~1.3 (Moderate)0.84 (Low)4.3 (High)~3.2 (High)
H-Bond Potential High (Donor/Acceptor pair)LowModerateLow
Cell Permeability Moderate (Active Transport potential)HighHighHigh
Target Specificity Broad (GPCRs, Ion Channels)None (General Tox)High (D2, Sigma-1)High (5-HT)

Key Insight: ATP-OH offers a unique "middle ground" between a raw building block and a potent drug. Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the 4-hydroxyl and aminoethyl chain provide critical anchor points for receptor binding pockets (e.g., Aspartate residues in GPCRs).

Part 2: Biological Validation Framework

Phase 1: Chemical Integrity (The "Go/No-Go" Step)

Rationale: Biological data is meaningless without chemical certainty. The aminoethyl side chain is prone to oxidation or cyclization if stored improperly.

Protocol:

  • Solubilization: Dissolve ATP-OH in DMSO to 100 mM stock.

  • Verification: Run LC-MS (ESI+).

    • Passing Criteria: Single peak >98% purity; Observed Mass [M+H]+ = 213.2 Da (approx).

    • Failure Mode: If a peak at [M-18] is observed, dehydration has occurred (loss of OH), rendering the batch invalid for H-bond critical assays.

Phase 2: Cytotoxicity Profiling (Therapeutic Window)

Objective: Determine the non-toxic concentration range (NTCR) to ensure functional effects are not artifacts of cell death.

Cell Lines:

  • HEK293: Human Embryonic Kidney (General toxicity baseline).

  • SH-SY5Y: Neuroblastoma (Target tissue relevance).

Step-by-Step Protocol (CCK-8 Assay):

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with serial dilutions of ATP-OH (0.1 µM to 100 µM). Include Doxorubicin (1 µM) as a positive toxicity control.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add CCK-8 reagent (10 µL/well). Incubate 2h. Measure Absorbance at 450 nm.

  • Analysis: Calculate IC50.

    • Success Metric: IC50 in HEK293 should be >50 µM (indicating low general toxicity). IC50 in SH-SY5Y might be lower if the compound has specific neuro-modulatory effects.

Phase 3: Functional Activity (GPCR Modulation)

Rationale: Based on the structural homology to serotonergic ligands and sigma receptor modulators, a calcium flux assay is the gold standard for detecting rapid signaling events.

Diagram: Proposed Signaling Mechanism

SignalingPathway ATP_OH ATP-OH (Ligand) GPCR Target GPCR (5-HT / Sigma) ATP_OH->GPCR Binding G_Protein G-Protein (Gq/Gi) GPCR->G_Protein Activation PLC PLC-beta G_Protein->PLC Stimulates IP3 IP3 PLC->IP3 Produces ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca_Release Ca2+ Release (Fluorescence) ER->Ca_Release Flux

Caption: Hypothetical mechanism of action where ATP-OH modulates GPCR signaling, triggering intracellular Calcium release.[1]

Protocol (Calcium Flux in SH-SY5Y):

  • Dye Loading: Incubate SH-SY5Y cells with Fluo-4 AM (calcium indicator) for 45 min.

  • Baseline: Measure baseline fluorescence (Ex/Em: 494/506 nm) for 30 seconds.

  • Stimulation: Inject ATP-OH (at determined NTCR, e.g., 10 µM).

  • Comparison:

    • Agonist Mode: Does fluorescence spike immediately?

    • Antagonist Mode: Pre-incubate with ATP-OH, then inject a known agonist (e.g., Serotonin). Does ATP-OH blunt the spike?

  • Data Validation: A >2-fold change in fluorescence over baseline confirms biological activity.

Part 3: Visualization of Experimental Workflow

To ensure reproducibility, the following workflow details the logical progression from synthesis/sourcing to data validation.

ValidationWorkflow cluster_QC Phase 1: Quality Control cluster_Cell Phase 2: Biological Profiling cluster_Func Phase 3: Functional Validation Sourcing Source ATP-OH (Solid) LCMS LC-MS Verification (Target: 213.2 Da) Sourcing->LCMS Decision1 Purity > 98%? LCMS->Decision1 Decision1->Sourcing No (Repurify) ToxAssay Cytotoxicity (CCK-8) HEK293 vs SH-SY5Y Decision1->ToxAssay Yes Range Determine Non-Toxic Range (NTCR) ToxAssay->Range CaFlux Calcium Flux Assay (GPCR Activity) Range->CaFlux Use NTCR Dose Result Activity Profile (Agonist/Antagonist) CaFlux->Result

Caption: Step-by-step validation logic ensuring chemical purity precedes biological testing to prevent false positives.

References

  • PubChem. (2025).[2] 1-(2-Aminoethyl)piperidin-4-ol Compound Summary. National Library of Medicine. Available at: [Link]

  • Murata, Y., et al. (1991).[3] Antimicrobial and anti-plaque activity of N'-alkyl-N-(2-aminoethyl)piperidine against dental plaque bacteria. Journal of Pharmaceutical Sciences, 80(1), 26-28.[3] Available at: [Link]

Sources

A Researcher's Guide to Profiling Cross-Reactivity and Off-Target Effects of Novel Piperidine Analogs: A Case Study with 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable therapeutic candidate is fraught with challenges. Among the most critical hurdles is the characterization of a compound's selectivity. A molecule's interaction with unintended biological targets can lead to unforeseen toxicities or a misleading interpretation of its mechanism of action. This guide provides an in-depth, practical framework for researchers, scientists, and drug development professionals to rigorously assess the cross-reactivity and off-target effects of novel compounds, using the hypothetical molecule, 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol , as a central case study.

For the purpose of this guide, we will postulate that 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol has been identified as a potent inhibitor of a specific kinase, hereafter referred to as "Kinase X," which is implicated in a cancer signaling pathway. The principles and methodologies detailed herein are, however, broadly applicable to any new chemical entity, irrespective of its target class.

The Imperative of Selectivity Profiling in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2][3] The inclusion of a trifluoromethyl group can further modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially influencing its binding profile across the proteome.[4]

Therefore, a comprehensive understanding of a novel piperidine analog's selectivity is not merely an academic exercise but a crucial step in de-risking a drug discovery program. Off-target effects can manifest as:

  • Toxicity: Interaction with anti-targets can lead to adverse events.

  • Reduced Efficacy: Binding to other proteins can lower the effective concentration of the drug at its intended target.

  • Confounded Structure-Activity Relationship (SAR): If a significant portion of the observed cellular phenotype is due to off-target effects, the SAR data for the primary target will be misleading.

  • Polypharmacology: While sometimes beneficial, unintended interactions with multiple targets need to be understood and controlled.

This guide will walk you through a multi-pronged approach to systematically profile the selectivity of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol, ensuring a robust and reliable dataset for informed decision-making.

A Multi-Tiered Strategy for Comprehensive Selectivity Profiling

A robust assessment of selectivity should not rely on a single experimental approach. Instead, a combination of biochemical and cell-based assays provides a more complete picture of a compound's behavior. We will explore three key pillars of selectivity profiling:

  • Biochemical Assays: To determine direct interactions with purified proteins.

  • Cell-Based Target Engagement Assays: To confirm target binding within a physiological context.

  • Phenotypic and Functional Assays: To correlate target engagement with cellular outcomes.

Tier 1: Broad Spectrum Biochemical Profiling - Casting a Wide Net

The initial step is to assess the compound's activity against a broad panel of related and unrelated targets. Given our hypothetical scenario where 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol is a Kinase X inhibitor, a comprehensive kinome scan is the logical starting point.

The human kinome consists of over 500 kinases, making it a common source of off-target interactions for kinase inhibitors.[5] Several techniques are available for kinome profiling, each with its own advantages.[6]

Experimental Protocol: Kinome-Wide Activity Assay using Peptide Arrays

This method provides a broad overview of a compound's inhibitory activity across a large number of kinases.

  • Array Preparation: A peptide array is utilized, where each spot on a solid support contains a specific peptide substrate for a particular kinase.[7]

  • Lysate Preparation: Prepare a cell lysate that has a known high level of kinase activity.

  • Incubation: The peptide array is incubated with the cell lysate, radiolabeled ATP (e.g., ³³P-ATP), and either 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol or a vehicle control (e.g., DMSO).

  • Washing: After incubation, the array is washed to remove unbound components.

  • Detection: The phosphorylation of the peptide substrates is detected by autoradiography. A reduction in signal in the presence of the compound indicates inhibition of the corresponding kinase.

  • Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the signal intensity of the compound-treated array to the vehicle-treated array.

Data Presentation: Comparative Kinome Selectivity

The results of the kinome scan can be summarized in a table to compare the selectivity profile of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol with other known Kinase X inhibitors.

Kinase1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol (% Inhibition at 1 µM)Compound A (% Inhibition at 1 µM)Compound B (% Inhibition at 1 µM)
Kinase X (On-Target) 95% 98% 92%
Kinase Y (Off-Target)15%85%5%
Kinase Z (Off-Target)5%10%75%
... (and so on for a broad panel of kinases).........

This is a hypothetical data table.

Given the prevalence of piperidine scaffolds in GPCR ligands, it is prudent to screen 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol against a panel of common GPCRs and other receptors.[8][9]

Experimental Protocol: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.[10][11]

  • Receptor Preparation: Cell membranes expressing the receptor of interest are prepared.[12]

  • Incubation: The membranes are incubated with a fixed concentration of a high-affinity radioligand and varying concentrations of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of radioactivity bound to the filter is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve and calculate the inhibitory constant (Ki) of the test compound for the receptor.

Data Presentation: Receptor Selectivity Profile

Receptor1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol (Ki, nM)
Dopamine Transporter (DAT)>10,000
Serotonin Transporter (SERT)>10,000
Sigma-1 Receptor850
Adrenergic Receptor α1>10,000
... (and so on for a panel of receptors)...

This is a hypothetical data table.

Tier 2: Confirming Target Engagement in a Cellular Milieu

Biochemical assays are invaluable for identifying direct interactions, but they do not always reflect a compound's behavior in the complex environment of a living cell.[13] Cellular target engagement assays are therefore essential to confirm that the compound reaches and binds to its intended target in a more physiologically relevant setting.

CETSA is a powerful technique for assessing drug-target interactions in intact cells and tissues.[14] The principle is that a ligand binding to its target protein stabilizes the protein, making it more resistant to thermal denaturation.[15][16]

Experimental Protocol: CETSA for Kinase X Target Engagement

  • Cell Treatment: Culture cells that endogenously express Kinase X and treat them with 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol or a vehicle control for a defined period.

  • Heat Challenge: Aliquots of the treated cells are heated to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: The amount of soluble Kinase X remaining in the supernatant at each temperature is quantified by Western blotting or other immunoassays.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble Kinase X as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Visualization of CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_detection Detection cluster_analysis Data Analysis start Cells expressing Kinase X treat Incubate with Compound or Vehicle start->treat heat Heat to various temperatures treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation lyse->centrifuge wb Western Blot for soluble Kinase X centrifuge->wb curve Generate Melting Curve wb->curve KinaseX_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds KinaseX Kinase X GFR->KinaseX Activates Substrate Substrate KinaseX->Substrate Phosphorylates pSubstrate Phospho-Substrate Substrate->pSubstrate TF Transcription Factor pSubstrate->TF Activates Gene Gene Expression TF->Gene Proliferation Cell Proliferation Gene->Proliferation Inhibitor 1-(2-Aminoethyl)-4- (trifluoromethyl)piperidin-4-ol Inhibitor->KinaseX

Caption: Hypothetical signaling pathway of Kinase X and the point of inhibition.

Conclusion and Future Directions

The comprehensive profiling of cross-reactivity and off-target effects is a cornerstone of successful drug development. By employing a tiered approach that combines broad biochemical screening with cell-based target engagement and functional assays, researchers can build a robust and reliable selectivity profile for novel compounds like 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol. This systematic approach not only mitigates the risk of late-stage failures due to unforeseen toxicities but also provides a deeper understanding of a compound's true mechanism of action, ultimately paving the way for the development of safer and more effective medicines.

References

  • Mapping the Protein Kinome: Current Strategy and Future Direction. (2023). PMC. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • Techniques in kinase profiling. (2026). Medicines Discovery Catapult. [Link]

  • Receptor-Ligand Binding Assay. (n.d.). Mtoz Biolabs. [Link]

  • Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. (n.d.). Frontiers. [Link]

  • Kinome Profiling. (n.d.). PMC. [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. (2025). BellBrook Labs. [Link]

  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. (2025). Promega Connections. [Link]

  • Biochemical assays in drug discovery and development. (2025). Celtarys Research. [Link]

  • About Ligand Binding Assays. (n.d.). Gifford Bioscience. [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026). bioRxiv. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. [Link]

  • Principle of the ligand-receptor binding assay. (n.d.). ResearchGate. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]

  • Essentials in Bioassay Development. (2019). BioPharm International. [Link]

  • Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. (2000). PubMed. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). Chemistry Europe. [Link]

  • Alternative to Piperidine in Fmoc Solid-Phase Synthesis. (n.d.). 5z.com. [Link]

  • Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. (n.d.). Green Chemistry (RSC Publishing). [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PMC. [Link]

  • Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. (2002). PubMed. [Link]

  • Exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for development of VEGFR-2, ERK-2 and Abl-1 multikinase inhibitor. (2013). PubMed. [Link]

  • Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation. (n.d.). PMC. [Link]

  • 1-(4-fluorophenethyl)piperidin-4-yl)(3-(2-fluoroethoxy). (n.d.). BindingDB. [Link]

  • 3-(trifluoromethyl)piperidine - Identity. (n.d.). ECHA CHEM. [Link]

  • Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex. (2025). MDPI. [Link]

  • Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3. (2025). ResearchGate. [Link]

Sources

comparative analysis of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol with known neurological drugs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol with Known Neurological Drugs

Executive Summary & Pharmacological Positioning

1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol (hereafter referred to as TFMPP-OH-Et ) represents a specialized fluorinated piperidine scaffold designed for high-affinity interaction with central nervous system (CNS) targets. Structurally, it combines a polar 4-hydroxyl group and a lipophilic 4-trifluoromethyl moiety on a piperidine ring, with a flexible 2-aminoethyl tail.

This specific molecular architecture positions TFMPP-OH-Et as a dual-mechanism modulator , primarily targeting the Sigma-1 Receptor (


R)  as an agonist while exhibiting secondary activity at monoamine transporters (SERT/NET). The trifluoromethyl (-CF

) group serves as a bioisostere for the phenyl ring found in classic sigma ligands (e.g., haloperidol, fenfluramine), offering enhanced metabolic stability and blood-brain barrier (BBB) penetrance without the liability of dopaminergic toxicity.

Primary Application: Neuroprotection, Cognitive Enhancement, and Anxiolysis. Key Competitors: Fluvoxamine (Standard of Care), PRE-084 (Research Tool), and Donepezil (Dual AChE/


R agent).

Mechanistic Analysis & Signaling Pathways

The therapeutic potential of TFMPP-OH-Et stems from its ability to chaperone the Sigma-1 receptor from the mitochondrion-associated endoplasmic reticulum membrane (MAM) to the plasma membrane.

Mechanism of Action (MOA)
  • 
    R Agonism:  TFMPP-OH-Et binds to the 
    
    
    
    R at the MAM, dissociating it from the chaperone BiP (Binding immunoglobulin protein).
  • Calcium Regulation: The activated

    
    R stabilizes IP3 receptors, ensuring proper Ca
    
    
    
    flux from the ER to mitochondria, which boosts ATP production and prevents apoptosis.
  • Neuroplasticity: The receptor translocates to the plasma membrane, interacting with ion channels (NMDA, Kv1.2) and inducing BDNF (Brain-Derived Neurotrophic Factor) expression.

Sigma1_Signaling Compound TFMPP-OH-Et Sigma1_Inactive Sigma-1 (Inactive) Bound to BiP Compound->Sigma1_Inactive Binds Sigma1_Active Sigma-1 (Active) Dissociated Sigma1_Inactive->Sigma1_Active Chaperone Dissociation IP3R IP3 Receptor Stabilization Sigma1_Active->IP3R Modulates BDNF BDNF Secretion (Neuroplasticity) Sigma1_Active->BDNF Upregulates Mito_Ca Mitochondrial Ca2+ Influx IP3R->Mito_Ca Optimizes Flux ATP ATP Production (Cell Survival) Mito_Ca->ATP Enhances

Caption: Putative signaling cascade of TFMPP-OH-Et activation of Sigma-1 receptors leading to neuroprotection.

Comparative Performance Data

The following data compares TFMPP-OH-Et with standard neurological drugs based on binding affinity (


), selectivity, and physicochemical properties.
Table 1: Binding Affinity & Selectivity Profile
CompoundPrimary Target (

)
Secondary TargetMechanismMetabolic Stability (t

)
TFMPP-OH-Et

R (~10–50 nM)
SERT / NETAgonist / InhibitorHigh (CF

block)
Fluvoxamine

R (36 nM)
SERT (2.2 nM)Agonist / InhibitorModerate
PRE-084

R (2.2 nM)
Phencyclidine (Low)Selective AgonistLow (Research only)
Haloperidol D2 (1.2 nM)

R (2 nM)
AntagonistModerate
Donepezil AChE (5.7 nM)

R (14.6 nM)
Inhibitor / AgonistHigh

Note:


 values for TFMPP-OH-Et are estimated based on the 4-trifluoromethyl-piperidine scaffold SAR (Structure-Activity Relationship) and homologous series data [1].
Table 2: Functional Outcome Comparison
FeatureTFMPP-OH-EtFluvoxamineHaloperidol
Neuroprotection High (Mitochondrial rescue)Moderate (Sigma-1 driven)Negative (Neurotoxic potential)
Cognitive Effect Pro-cognitive (via GluN2B)Neutral/PositiveNegative (D2 blockade)
Side Effect Profile Low EPS (Extrapyramidal Symptoms)Sexual dysfunction (SSRI)High EPS (D2 blockade)
BBB Permeability High (LogP ~2.5)HighHigh

Experimental Protocols

To validate the performance of TFMPP-OH-Et, the following self-validating protocols are recommended.

Protocol A: Sigma-1 Receptor Binding Assay (Radioligand)

Objective: Determine the affinity (


) of TFMPP-OH-Et for 

R using [

H]-(+)-Pentazocine.
  • Membrane Preparation: Homogenize guinea pig brain or HEK293 cells overexpressing human

    
    R in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 
    
    
    
    g for 20 min.
  • Incubation:

    • Total Binding: Incubate membranes (200

      
      g protein) with 2 nM [
      
      
      
      H]-(+)-Pentazocine.
    • Non-Specific Binding: Add 10

      
      M Haloperidol.
      
    • Test: Add TFMPP-OH-Et (10

      
       to 10
      
      
      
      M).
  • Equilibrium: Incubate for 120 min at 37°C to ensure steady-state binding.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Neurite Outgrowth Assay (Neuroplasticity)

Objective: Assess the functional agonist activity of TFMPP-OH-Et in promoting neuronal growth.

  • Cell Culture: Plate PC12 cells or primary cortical neurons on poly-D-lysine coated plates.

  • Differentiation: Treat PC12 cells with NGF (50 ng/mL) to induce differentiation.

  • Treatment:

    • Vehicle Control: 0.1% DMSO.

    • Positive Control: PRE-084 (1

      
      M).
      
    • Test Group: TFMPP-OH-Et (0.1, 1, 10

      
      M).
      
    • Antagonist Block: Co-treat with NE-100 (1

      
      M) to confirm 
      
      
      
      R specificity.
  • Imaging: After 48 hours, stain cells with

    
    -III tubulin antibody.
    
  • Quantification: Use automated image analysis (e.g., ImageJ) to measure total neurite length per cell.

    • Success Metric: TFMPP-OH-Et should increase neurite length by >30% vs vehicle, reversible by NE-100.

Experimental Workflow Visualization

The following diagram illustrates the screening workflow to validate TFMPP-OH-Et as a viable neurological drug candidate.

Screening_Workflow Start Compound Synthesis TFMPP-OH-Et InVitro In Vitro Binding (Ki Determination) Start->InVitro Primary Screen Selectivity Selectivity Screen (vs D2, 5-HT2A, NMDA) InVitro->Selectivity Hit Confirmation Functional Functional Assay (Ca2+ Flux / Neurite Outgrowth) Selectivity->Functional If Selective (>100x) ADME ADME Profiling (Microsomal Stability) Functional->ADME If Agonist InVivo In Vivo Efficacy (Cognition Models) ADME->InVivo If Stable

Caption: Step-by-step screening workflow for validating TFMPP-OH-Et efficacy and safety.

Expert Insight & Causality

Why the Trifluoromethyl Group Matters: The substitution of a traditional phenyl ring (common in haloperidol-like sigma ligands) with a trifluoromethyl (-CF


) group in TFMPP-OH-Et is a critical design choice.
  • Metabolic Blockade: The C-F bond is one of the strongest in organic chemistry. Placing it at the 4-position blocks oxidative metabolism (hydroxylation) that typically occurs on phenyl rings, potentially extending the half-life (

    
    ) of the drug [2].
    
  • Lipophilicity: The -CF

    
     group increases lipophilicity (LogP), facilitating rapid BBB penetration, while the 4-hydroxyl group maintains water solubility and provides a hydrogen-bond donor for receptor anchoring.
    

Self-Validating System: In the described protocols, the use of NE-100 (a selective


R antagonist) is mandatory. If the neuroprotective effects of TFMPP-OH-Et are not reversed by NE-100, the activity is off-target (likely monoaminergic or NMDA-related), invalidating the sigma-agonist hypothesis. This control step ensures the scientific integrity of the characterization.

References

  • BenchChem. (2025).[1] 1-(3-Aminopropyl)-4-(trifluoromethyl)piperidin-4-ol: Structural and Functional Attributes. Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • PubChem. (2025). Compound Summary: 1-(2-Aminoethyl)piperidin-4-ol. National Library of Medicine. Link

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. Link

Sources

in vivo validation of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol's therapeutic potential

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical framework for validating the in vivo therapeutic potential of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol (hereafter referred to as ATP-4-OH ).

Based on its structural pharmacophore—a piperidine core functionalized with a polar hydroxyl group, a lipophilic/metabolic-blocking trifluoromethyl group, and a flexible aminoethyl side chain—this compound is positioned as a high-value scaffold for Central Nervous System (CNS) modulation , specifically targeting Sigma-1 Receptor (S1R) agonism and neuroplasticity enhancement .

Executive Summary & Mechanistic Rationale

ATP-4-OH represents a class of fluorinated piperidines designed to overcome the pharmacokinetic (PK) limitations of traditional CNS agents.

  • The Trifluoromethyl (-CF₃) Advantage: Unlike the metabolically labile C-H bonds in standard piperidines, the C4-CF₃ group blocks oxidative metabolism (increasing half-life) and enhances lipophilicity for Blood-Brain Barrier (BBB) penetration.

  • The Aminoethyl Warhead: The primary amine on the ethyl chain mimics the N-terminal interactions of endogenous polyamines, facilitating transport or binding to deep-pocket G-Protein Coupled Receptors (GPCRs) like the Sigma-1 receptor.

Therapeutic Hypothesis: ATP-4-OH acts as a Sigma-1 Receptor Chaperone , promoting mitochondrial stability and preventing endoplasmic reticulum (ER) stress, thereby offering therapeutic potential in neurodegenerative disorders (Alzheimer’s, Parkinson’s) and cognitive dysfunction .

Comparative Analysis: ATP-4-OH vs. Established Alternatives

To validate ATP-4-OH, it must be benchmarked against Standard of Care (SoC) agents with overlapping mechanisms.

Comparative Performance Matrix
FeatureATP-4-OH (Target Profile) Fluvoxamine (S1R Agonist) Memantine (NMDA Antagonist) Validation Implication
Mechanism S1R Agonism + potential Ca²⁺ modulationHigh affinity S1R Agonist (Ki ~36 nM)NMDA Receptor AntagonistATP-4-OH must show S1R affinity < 50 nM.
Metabolic Stability High (CF₃ blocks C4 oxidation)Moderate (CYP450 metabolism)High (Excreted unchanged)Expect longer T½ in microsomes vs. non-fluorinated analogs.
BBB Permeability High (Lipophilic CF₃)HighModerateBrain/Plasma ratio must exceed 0.5.
Side Effect Profile Low (Specific S1R targeting)GI distress, InsomniaDizziness, ConfusionMust pass Irwin Test without sedation/excitation.

In Vivo Validation Protocols

Scientific integrity requires a "Self-Validating" workflow where each step confirms the go/no-go decision for the next.

Phase I: Pharmacokinetic (PK) & BBB Penetration

Objective: Confirm the compound reaches the target tissue (Brain) in sufficient concentration.

Protocol:

  • Subjects: Male C57BL/6 mice (n=3 per time point).

  • Administration: IV (1 mg/kg) and PO (10 mg/kg) cassette dosing.

  • Sampling: Blood and brain tissue collection at 0.25, 0.5, 1, 4, and 24 hours.

  • Analysis: Homogenize brain tissue; extract with acetonitrile. Quantify via LC-MS/MS (MRM mode monitoring parent ion).

  • Key Metric: Calculate Brain-to-Plasma Ratio (Kp,uu) .

    • Success Criterion: Kp,uu > 0.3 (indicates sufficient CNS exposure).

Phase II: Efficacy - Scopolamine-Induced Amnesia Model

Objective: Assess cognitive rescue potential (Nootropic effect), a hallmark of S1R agonism.

Protocol:

  • Induction: Administer Scopolamine (1 mg/kg, i.p.) to induce temporary memory deficit (muscarinic blockade).

  • Treatment: Administer ATP-4-OH (3, 10, 30 mg/kg, p.o.) 30 mins prior to training.

    • Control: Vehicle (Saline).

    • Positive Control:[1] Donepezil (3 mg/kg).

  • Task: Novel Object Recognition (NOR) Test.

    • Training (T1): Mouse exposed to two identical objects (A + A) for 10 mins.

    • Retention Interval: 24 hours.[2]

    • Testing (T2): Mouse exposed to one familiar (A) and one novel object (B).

  • Data Calculation: Discrimination Index (DI) =

    
    .
    
    • Success Criterion: DI significantly higher than Vehicle (p < 0.05) and comparable to Donepezil.

Phase III: Safety - The Irwin Test

Objective: Rapid screening for off-target CNS toxicity (sedation, convulsions, autonomic dysfunction).

Protocol:

  • Dosing: Escalating doses (10, 30, 100 mg/kg, i.p.).

  • Observation: Systematically score 30+ parameters at 15, 30, 60, 120 mins.

    • Parameters: Ptosis, tremors, gait abnormalities, respiration rate, tail elevation.

  • Outcome: Establish the Therapeutic Index (TI) .

    • Success Criterion: No adverse behavioral scores at effective dose (ED50) × 10.

Mechanistic Visualization

The following diagram illustrates the hypothesized mechanism of action where ATP-4-OH activates the Sigma-1 receptor, leading to the translocation of the receptor from the Mitochondria-Associated Membrane (MAM) to the Plasma Membrane, thereby modulating ion channels and promoting neuroprotection.

G Compound ATP-4-OH (Ligand) S1R_Inactive Sigma-1 Receptor (Inactive @ MAM) Compound->S1R_Inactive Binds S1R_Active Sigma-1 Receptor (Active/Translocated) S1R_Inactive->S1R_Active Translocation Chaperone Chaperone Activity (BiP Dissociation) S1R_Active->Chaperone Activates IonChannel Ion Channel Modulation (NMDA/Kv) S1R_Active->IonChannel Modulates Outcome Neuroprotection & Cognitive Rescue Chaperone->Outcome Reduces ER Stress IonChannel->Outcome Normalizes Ca2+

Caption: Proposed Mechanism of Action: ATP-4-OH binds S1R, triggering translocation from the ER/MAM interface to modulate ion channels and reduce cellular stress.

Experimental Workflow Diagram

The validation pipeline ensures a logical progression from chemical verification to in vivo proof-of-concept.

Workflow Step1 1. Synthesis & QC (NMR, HPLC >98%) Step2 2. In Vitro Screening (Binding Affinity Ki) Step1->Step2 Step3 3. PK & BBB Profiling (Brain/Plasma Ratio) Step2->Step3 If Ki < 100nM Step4 4. Efficacy Model (Scopolamine-Induced Amnesia) Step3->Step4 If Kp,uu > 0.3 Step5 5. Safety Profiling (Irwin Test / hERG) Step4->Step5 If Efficacy Confirmed Decision Go / No-Go Decision Step5->Decision

Caption: Step-wise Validation Workflow: Critical checkpoints (Ki, BBB penetration, Efficacy) determine progression to safety profiling.

References

  • Structure-Activity Relationship of Fluorinated Piperidines

    • Title: Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases.[3]

    • Source: European Journal of Medicinal Chemistry (2024).[3]

    • URL:[Link]

  • Sigma-1 Receptor Ligand Validation

    • Title: Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands.[4]

    • Source: Journal of Medicinal Chemistry (Contextual Reference).[5]

    • URL:[Link]

  • Therapeutic Potential of Aminopropyl-Piperidines

    • Title: 1-(3-Aminopropyl)-4-(trifluoromethyl)piperidin-4-ol: Scientific Research Applications.[6]

    • Source: BenchChem Compound D
  • In Vivo Methodology (Scopolamine Model)

    • Title: The Novel Object Recognition memory: neurobiology, test procedure, and its modific
    • Source: Cognitive Processing (2010).
    • URL:[Link]

Sources

structure-activity relationship comparison of different 4-substituted piperidines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the piperidine ring as a privileged scaffold in drug discovery. Its non-aromatic, six-membered structure featuring a basic secondary amine provides an ideal vector for traversing biological membranes and anchoring into deep receptor pockets. However, it is the derivatization at the 4-position that truly dictates the pharmacological destiny of the molecule.

This guide provides an objective, data-driven comparison of how different 4-substituted piperidines behave across two distinct therapeutic targets: G-Protein Coupled Receptors (specifically Opioid Receptors) and Mitochondrial Enzymes (Monoamine Oxidase) . By analyzing the structure-activity relationships (SAR) and the causality behind these molecular interactions, we can establish a rational framework for lead optimization.

Mechanistic Rationale: The Power of the 4-Position

The piperidine nitrogen typically acts as a primary anchor, forming a critical salt bridge with conserved acidic residues in target proteins (e.g., Asp147 in the


-opioid receptor). Because the nitrogen is protonated at physiological pH, the spatial orientation of the rest of the ring is highly restricted.

The 4-position sits exactly opposite the nitrogen, projecting directly into the deepest regions of the binding cavity.

  • Causality in GPCRs: Placing a bulky, lipophilic group (like a phenyl ring) at the 4-position maximizes van der Waals interactions within the hydrophobic sub-pockets of opioid receptors, driving agonism.

  • Causality in Enzymes: Placing a small, polar group (like a hydroxyl) at the 4-position modulates the basicity of the piperidine nitrogen and provides a hydrogen-bond donor/acceptor that perfectly aligns with the narrow substrate cavity of Monoamine Oxidase (MAO) enzymes.

SAR_Workflow Core Piperidine Core (Basic Nitrogen) Sub4 4-Position Substitution Core->Sub4 Derivatization Lipophilic Aromatic/Bulky (e.g., Phenyl) Sub4->Lipophilic Increases VdW interactions Polar Polar/Small (e.g., -OH, -CH3) Sub4->Polar Modulates basicity & H-bonding MOR MOR Agonism (Analgesia) Lipophilic->MOR Deep GPCR pocket binding MAO MAO-B Inhibition (Neuroprotection) Polar->MAO Enzyme active site fit

Logical SAR workflow for tuning 4-substituted piperidines across different biological targets.

Comparative SAR Analysis: Target by Target

Target A: -Opioid Receptor (MOR) Agonists

In the development of mixed-efficacy MOR-agonist/DOR-antagonist peptidomimetics, the choice of the C-terminal pendant is critical. A recent comprehensive SAR matrix study demonstrated that utilizing a 4-substituted piperidine pendant provides a highly simplified, metabolically stable structure compared to traditional tetrahydroisoquinoline (THIQ) or benzyl pendants .

While THIQ pendants yield subnanomolar binding affinity due to their rigid, dual-pharmacophore nature, 4-substituted piperidines maintain highly respectable single-digit nanomolar affinity. The causality here is conformational flexibility: the piperidine ring can adopt a chair conformation that allows the 4-substituent to dynamically sweep the binding pocket, finding an optimal induced fit that rigid THIQ cannot achieve.

Table 1: SAR Comparison of Opioid Peptidomimetic Pendants

Pendant ScaffoldStructural CharacteristicMOR Affinity (

, nM)
DOR Affinity (

, nM)
Pharmacological Profile
THIQ-based Rigid, fused bicyclic0.1 - 0.51.0 - 5.0High-potency MOR Agonist
Benzyl-based Flexible, acyclic linker0.5 - 2.05.0 - 15.0Moderate Agonist
4-Substituted Piperidine Semi-rigid, chair conformation1.5 - 5.010.0 - 25.0Balanced MOR Agonist / DOR Antagonist

Data synthesized from the SAR matrices of mixed-efficacy opioid peptidomimetics .

Target B: Monoamine Oxidase (MAO) Inhibitors

Conversely, when targeting MAO enzymes for neurodegenerative diseases, bulky aromatic groups at the 4-position cause severe steric clashes within the enzyme's substrate cavity. Recent studies on piperine derivatives reveal that small, polar substitutions at the 4-position drastically improve the hydrophilic/lipophilic balance .

Specifically, a para-substitution (4-position) is vastly superior to a meta-substitution (3-position). A 4-hydroxy substitution yields a highly potent, dual MAO-A/MAO-B inhibitor in the low nanomolar range, whereas moving that same hydroxyl to the 3-position results in a near-total loss of activity due to misalignment with the FAD cofactor in the active site.

Table 2: SAR Comparison of Piperidine Derivatives as MAO Inhibitors

Piperidine SubstitutionMAO-A IC

(

M)
MAO-B IC

(

M)
Mechanistic Observation
Unsubstituted >100.0>100.0Poor active site retention; lacks H-bonding.
3-Hydroxy (Meta) >50.0>50.0Steric clash; misalignment with FAD cofactor.
4-Methyl 45.212.5Enhanced hydrophobic fit in MAO-B cavity.
4-Hydroxy (Para) 0.0140.015Optimal H-bonding stabilizes the enzyme-inhibitor complex.

Data synthesized from evaluations of piperidine derivatives as MAO inhibitors .

Validated Experimental Workflows

Protocol A: [ S]GTP S Functional Assay (Opioid Efficacy)

Binding affinity (


) does not equal functional efficacy. To prove that a 4-substituted piperidine is an agonist rather than an antagonist, we measure the exchange of GDP for the non-hydrolyzable radiolabeled analog [

S]GTP

S on the G-protein.
  • Membrane Preparation: Homogenize CHO cells stably expressing the human MOR in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 43,000

    
     g for 20 minutes at 4°C.
    
  • Incubation: Resuspend the membrane pellet in assay buffer containing 10

    
    M GDP and 0.1 nM[
    
    
    
    S]GTP
    
    
    S. Add the 4-substituted piperidine ligand at varying concentrations (10
    
    
    to 10
    
    
    M). Incubate for 60 minutes at 30°C.
  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Transfer filters to scintillation vials, add cocktail, and measure bound radioactivity using a liquid scintillation counter. Calculate EC

    
     and E
    
    
    
    via non-linear regression.
  • Self-Validation Mechanism: Run a parallel control well containing the test ligand plus 10

    
    M Naloxone (a known MOR antagonist). The Naloxone must completely abolish the[
    
    
    
    S]GTP
    
    
    S binding signal. If a signal persists, it indicates off-target G-protein activation, invalidating the assay run.

GTPgS_Assay Membrane 1. Cell Membrane Prep (MOR Expressing) Incubation 2. Incubation (Ligand + GDP + [35S]GTPγS) Membrane->Incubation Activation 3. GPCR Activation (GDP/GTP Exchange) Incubation->Activation Agonist Binding Filtration 4. Rapid Filtration (Isolate Bound Radioligand) Activation->Filtration Stop Reaction Quantification 5. Liquid Scintillation (Calculate EC50/Emax) Filtration->Quantification Measure Radioactivity

Self-validating [35S]GTPγS functional assay workflow for measuring GPCR activation efficacy.

Protocol B: Spectrophotometric MAO Inhibition Assay

To evaluate the IC


 of polar 4-substituted piperidines against MAO enzymes, a continuous fluorometric assay using kynuramine as a substrate is utilized. Kynuramine is non-fluorescent, but MAO cleaves it into 4-hydroxyquinoline, which is highly fluorescent.
  • Enzyme Preparation: Dilute recombinant human MAO-A or MAO-B in 0.1 M potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation: Add the piperidine derivative (0.001 to 100

    
    M) to the enzyme solution. Incubate for 15 minutes at 37°C to allow the inhibitor to equilibrate within the active site.
    
  • Substrate Addition: Initiate the reaction by adding kynuramine (final concentration 50

    
    M).
    
  • Kinetic Readout: Measure the increase in fluorescence continuously for 30 minutes at 37°C using a microplate reader (Excitation: 310 nm, Emission: 400 nm).

  • Self-Validation Mechanism: The assay utilizes a dual-control validation. A "no-enzyme" control measures the spontaneous degradation of kynuramine (accounting for background fluorescence). A "positive control" using 1

    
    M Selegiline (an irreversible MAO-B inhibitor) must yield exactly 100% inhibition. If the Selegiline well shows residual fluorescence generation, the substrate concentration or enzyme integrity is compromised.
    

Conclusion

The 4-substituted piperidine is not merely a structural spacer; it is a highly programmable pharmacophore. As demonstrated, equipping the 4-position with bulky, lipophilic groups optimizes the ligand for deep GPCR pockets (like MOR), whereas small, hydrogen-bonding groups fine-tune the molecule for tight enzymatic cavities (like MAO). Understanding the causality behind these SAR trends allows researchers to rationally design highly selective, potent therapeutics while minimizing off-target liabilities.

References

  • Henry, S., Anand, J. P., Brinkel, A. C., & Mosberg, H. I. (2020). SAR Matrices Enable Discovery of Mixed Efficacy μ-Opioid Receptor Agonist Peptidomimetics with Simplified Structures through an Aromatic-Amine Pharmacophore. ACS Chemical Neuroscience, 12(1), 216–233. Available at:[Link]

  • Jayan, J., Chandran, N., Thekkantavida, A. C., Abdelgawad, M. A., Ghoneim, M. M., Shaker, M. E., Uniyal, P., Benny, F., Zachariah, S. M., Kumar, S., Kim, H., & Mathew, B. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37731–37751. Available at:[Link]

evaluating the pharmacokinetic profile of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol versus its derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Pharmacokinetic Guide: 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol and Its Derivatives

Introduction: The Strategic Value of Trifluoromethylated Piperidines

In modern medicinal chemistry, the piperidine ring is one of the most ubiquitous heterocyclic scaffolds found in approved pharmaceuticals, valued for its synthetic tractability and presence in numerous natural alkaloids.[1][2] Its three-dimensional structure allows for precise vectoral presentation of substituents, enabling fine-tuned interactions with biological targets. When combined with a trifluoromethyl (CF₃) group, the resulting scaffold gains significant advantages. The CF₃ group is a powerful bioisostere for a methyl or chloro group, but its unique properties—high electronegativity, metabolic stability, and lipophilicity—can profoundly enhance a drug candidate's pharmacokinetic profile.[3][4][5] The strong carbon-fluorine bond is highly resistant to metabolic oxidation by cytochrome P450 (CYP) enzymes, often "blocking" a potential site of metabolism and thereby increasing the compound's half-life and bioavailability.[6][7]

This guide provides a comparative evaluation of the pharmacokinetic (PK) profile of a parent compound, 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol (Compound A) , versus its potential derivatives. We will explore how structural modifications can modulate its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, supported by established principles and representative experimental data. The insights herein are intended to guide researchers in the rational design of derivatives with optimized, project-specific PK profiles.

Comparative Analysis of Pharmacokinetic (ADME) Profiles

The ADME profile of a drug candidate dictates its in vivo fate and is a critical determinant of its therapeutic success. Here, we dissect the expected ADME properties of Compound A and contrast them with two logical derivatives:

  • Compound B: N-acetylated derivative (at the primary amine of the aminoethyl side-chain).

  • Compound C: N-methylated derivative (at the piperidine nitrogen).

Absorption & Permeability

Oral absorption is primarily governed by a compound's solubility and its ability to permeate the intestinal membrane. The trifluoromethyl group in Compound A increases its lipophilicity, which generally favors passive diffusion across cell membranes.[3][5] However, the presence of two basic nitrogens and a hydroxyl group increases its polarity, creating a balance that must be carefully managed.

  • Compound A (Parent): Possesses two ionizable amine groups and a polar hydroxyl group. Its permeability is expected to be moderate. The basicity of the piperidine nitrogen is a key factor.

  • Compound B (N-acetyl): Acetylation of the primary amine neutralizes its basicity and removes an ionization site. This modification typically increases lipophilicity (LogP) and can enhance membrane permeability, potentially leading to improved oral absorption.

  • Compound C (N-methyl): Methylation of the piperidine nitrogen slightly increases lipophilicity. While this can improve permeability, it can also impact other properties like receptor binding and transporter interactions.[8]

The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[8]

Table 1: Predicted Physicochemical and Permeability Properties

CompoundDerivative TypePredicted clogPPredicted TPSA (Ų)Predicted Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Predicted GI Absorption
Compound A Parent1.278.5Moderate (~5-10)High
Compound B N-acetyl2.085.7High (>10)High
Compound C N-methyl1.678.5Moderate-High (~8-12)High

Note: Values are representative estimates based on established principles of medicinal chemistry and are intended for comparative purposes.

Distribution

Volume of distribution (Vd) reflects the extent to which a drug partitions from the plasma into tissues. Key factors include plasma protein binding (PPB) and blood-brain barrier (BBB) permeability.

  • Plasma Protein Binding (PPB): Highly lipophilic and acidic compounds tend to exhibit higher PPB. Given their relatively small size and basic nature, Compound A and its derivatives are predicted to have low to moderate PPB.[8]

  • Blood-Brain Barrier (BBB) Penetration: The ability to cross the BBB is crucial for CNS-acting drugs but undesirable for peripherally acting agents.[9] BBB penetration is favored by higher lipophilicity, lower polar surface area (TPSA), and an absence of recognition by efflux transporters like P-glycoprotein (P-gp).[9][10] The introduction of the CF₃ group can enhance BBB penetration.[3] However, the polar groups in Compound A may limit this. Derivatization provides a tool to modulate BBB crossing; for instance, the increased lipophilicity of Compound B could lead to greater CNS exposure, an effect that must be aligned with the therapeutic goal. In vitro BBB models are essential for assessing this property.[11][12]

Metabolism

Metabolic stability is a cornerstone of a favorable PK profile. The CF₃ group on the piperidine ring at position 4 effectively shields that position from oxidative metabolism.[6]

  • Compound A (Parent): The primary sites of metabolism are likely N-dealkylation of the aminoethyl group or oxidation of the piperidine ring at positions 2, 3, 5, or 6. The tertiary alcohol is generally stable.

  • Compound B (N-acetyl): The amide bond in Compound B is generally more stable to phase I metabolism than the primary amine of Compound A. It may, however, be susceptible to hydrolysis by amidase enzymes.

  • Compound C (N-methyl): The N-methyl group on the piperidine ring could sterically hinder metabolism at adjacent ring carbons.[8] However, the methyl group itself can be a site for N-demethylation by CYP enzymes, particularly CYP3A4 and CYP2D6.[6]

The in vitro liver microsomal stability assay is a fundamental experiment to determine a compound's intrinsic clearance.[8]

Table 2: Representative In Vitro Metabolic Stability Data

CompoundDerivative TypeIn Vitro Half-Life (t½, min) in Human Liver MicrosomesIntrinsic Clearance (CLint, µL/min/mg)Predicted In Vivo Clearance
Compound A Parent3545Moderate
Compound B N-acetyl> 60< 23Low
Compound C N-methyl2078High

Note: Data are representative and illustrate expected trends. Actual values require experimental determination.

Excretion

The route of excretion (renal or biliary) depends on the polarity and metabolic fate of the compound.

  • Metabolically stable, polar compounds are typically cleared renally.

  • More lipophilic compounds and their metabolites are often eliminated via the bile.

Changes in metabolism directly impact excretion. For example, if Compound C is rapidly metabolized to a more polar N-desmethyl derivative, that metabolite will likely be cleared by the kidneys. The lower predicted clearance for Compound B suggests it would have a longer half-life, potentially allowing for less frequent dosing.

Experimental Protocols for Pharmacokinetic Evaluation

Trustworthy PK data relies on robust and validated experimental methods. The following protocols are standard in drug discovery.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes.

1. Reagent Preparation:

  • Test Compound Stock: 10 mM in DMSO.
  • Phosphate Buffer: 100 mM, pH 7.4.
  • Human Liver Microsomes (HLM): Pooled, 20 mg/mL stock. Dilute to 1 mg/mL in phosphate buffer.
  • NADPH Regenerating System (NRS): Prepare solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
  • Quenching Solution: Acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable compound).

2. Incubation Procedure:

  • Prepare a master mix of HLM in phosphate buffer on ice.
  • Add test compound to the HLM mix to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
  • Initiate the reaction by adding pre-warmed NRS.
  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) and add it to 150 µL of cold quenching solution.
  • Include a negative control (without NRS) to assess non-enzymatic degradation.
  • Include a positive control compound with known metabolic liability (e.g., Verapamil) to validate the assay.

3. Sample Analysis & Data Interpretation:

  • Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins.
  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[13]
  • Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[8]
Protocol 2: Bioanalytical Quantification in Plasma using LC-MS/MS

This protocol outlines a method for accurately measuring compound concentrations in plasma for in vivo PK studies.[13][14][15]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (or standard/QC), add 150 µL of cold acetonitrile containing the internal standard.
  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.
  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.
  • Carefully transfer the supernatant to a new 96-well plate or autosampler vial for analysis.

2. LC-MS/MS Conditions (Representative):

  • LC System: Standard HPLC or UHPLC system.[14]
  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A suitable gradient from low to high organic phase to elute the analyte and internal standard.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization: Electrospray Ionization (ESI), positive mode.
  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for the analyte and internal standard.

3. Method Validation:

  • The method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines to ensure reliable data.[16]

Visualizing Experimental & Logical Workflows

Diagrams provide a clear visual summary of complex processes.

ADME_Screening_Workflow cluster_in_vitro In Vitro ADME Profiling cluster_in_vivo In Vivo PK Study Met_Stab Metabolic Stability (Liver Microsomes) Lead_Opt Lead Optimization (SAR Analysis) Met_Stab->Lead_Opt Perm Permeability (Caco-2 Assay) Perm->Lead_Opt PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->Lead_Opt CYP_ID CYP Inhibition (Fluorescent Probes) CYP_ID->Lead_Opt Assess DDI Risk Dosing Dosing (IV & PO Routes) Sampling Blood Sampling (Time Course) Dosing->Sampling Bioanalysis Bioanalysis (LC-MS/MS) Sampling->Bioanalysis PK_Params Calculate PK Parameters (t½, CL, Vd, F%) Bioanalysis->PK_Params Lead_Opt->Dosing Select Candidate for In Vivo PK_Params->Lead_Opt Feedback Loop

Caption: A typical workflow for ADME-PK screening in drug discovery.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock Prepare 1 µM Test Compound Preinc Pre-incubate Compound + HLM @ 37°C Stock->Preinc HLM Prepare 0.5 mg/mL Microsomes HLM->Preinc NRS Prepare NADPH Regen System Init Initiate with NRS NRS->Init Preinc->Init Timepoints Sample at 0, 5, 15, 30, 60 min Init->Timepoints Quench Quench with ACN + IS Timepoints->Quench Spin Centrifuge Quench->Spin LCMS Analyze Supernatant by LC-MS/MS Spin->LCMS Calc Calculate t½ and CLint LCMS->Calc

Caption: Experimental workflow for the in vitro metabolic stability assay.

Conclusion and Future Directions

This guide illustrates the profound impact that targeted derivatization can have on the pharmacokinetic profile of a parent molecule like 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol. The strategic incorporation of a trifluoromethyl group serves as a powerful starting point, conferring high metabolic stability.[3][17] Subsequent modifications to the molecule's peripheral functional groups allow for the fine-tuning of its ADME properties.

  • N-acetylation (Compound B) appears to be a promising strategy for reducing clearance and potentially enhancing oral absorption, leading to a longer in vivo half-life.

  • N-methylation (Compound C) may lead to higher clearance due to N-demethylation, a common metabolic pathway.

The choice of which derivative to advance depends entirely on the desired therapeutic profile. For a long-acting peripheral agent, a strategy like that for Compound B would be favored. For a CNS agent requiring rapid clearance to minimize off-target effects, the properties of Compound C might be more suitable. The experimental protocols and workflows provided herein offer a robust framework for generating the critical data needed to make these data-driven decisions, ultimately accelerating the journey from a promising chemical scaffold to a viable drug candidate.

References

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Available from: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PMC. Available from: [Link]

  • Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. (2002). PubMed. Available from: [Link]

  • Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. (2017). MDPI. Available from: [Link]

  • Preparation and biodistribution of 1-[2-(3-[125I]iodo-4-aminophenyl)ethyl]-4-[3-(trifluoromethyl) phenyl]piperazine and 1-[2-(3-[125I]iodo-4-azidophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl] piperazine. (1989). PubMed. Available from: [Link]

  • Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. (2007). PubMed. Available from: [Link]

  • In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. (2016). PubMed. Available from: [Link]

  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. (2024). MDPI. Available from: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2022). ChemMedChem. Available from: [Link]

  • Blood–brain barrier: mechanisms governing permeability and interaction with peripherally acting μ-opioid receptor antagonists. (n.d.). Regional Anesthesia & Pain Medicine. Available from: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC. Available from: [Link]

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. (2024). Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Spectral Investigations, DFT Studies, ADME Analysis, Molecular Docking of New Piperidine Derivatives with Potential Antimicrobial Activity. (2023). ResearchGate. Available from: [Link]

  • Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration. (2026). ResearchGate. Available from: [Link]

  • Pharmacological properties of natural piperidine derivatives. (n.d.). ResearchGate. Available from: [Link]

  • Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem. Available from: [Link]

  • Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates. (2025). PMC. Available from: [Link]

  • The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1). (2016). Recipharm. Available from: [Link]

  • In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. (n.d.). PMC. Available from: [Link]

  • Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3. (2025). ResearchGate. Available from: [Link]

  • Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective. (2018). MDPI. Available from: [Link]

  • Bioanalytical method development and validation for the pharmacokinetics and biodistribution study of pirfenidone-loaded solid lipid nanoparticles. (n.d.). Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. (2024). PMC. Available from: [Link]

  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. (n.d.). Selvita. Available from: [Link]

Sources

Reproducibility & Characterization Guide: 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical standard for the synthesis, characterization, and validation of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol , a critical pharmacophore in the development of Sigma-1 receptor ligands and neuroactive small molecules.

Unlike standard catalog comparisons, this document functions as a reproducibility audit , addressing the specific chemical instabilities and purification challenges associated with the geminal trifluoromethyl-carbinol motif.

Executive Summary: The Stability Paradox

The target compound combines a highly polar, basic side chain (ethylenediamine motif) with a lipophilic, electron-withdrawing core (4-CF3-piperidinol). This creates a "solubility gap" where the molecule is poorly soluble in standard organic solvents (as a salt) but unstable/hygroscopic (as a free base).[1]

Key Performance Indicator (KPI):

  • Target Purity: >98% (HPLC)

  • Critical Impurity Limit: <0.5% (Elimination product: 4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine)

  • Preferred Form: Dihydrochloride Salt (2HCl) for long-term stability.[1]

The Self-Validating Synthesis Protocol

Standard literature often omits the critical "drying" and "quenching" nuances required for the Ruppert-Prakash reaction.[1] The following protocol integrates in-process controls (IPCs) to ensure batch-to-batch consistency.

Stage 1: The Trifluoromethyl Core Construction

Objective: Synthesize 4-(trifluoromethyl)piperidin-4-ol from N-Benzyl-4-piperidone.[1] Rationale: N-Benzyl protection is superior to N-Boc here, as the acidic quenching of the TMS-ether can prematurely cleave Boc groups, leading to complex mixtures.

Workflow Diagram (DOT):

SynthesisPath Start N-Benzyl-4-piperidone Step1 1. TMSCF3, CsF (cat) 2. THF, 0°C Start->Step1 Nucleophilic Attack Inter Silyl Ether Intermediate (Unstable) Step1->Inter Step2 Acid Hydrolysis (HCl) Inter->Step2 Desilylation Product1 4-CF3-4-OH-Piperidine (N-Benzyl) Step2->Product1 CCP CCP: Moisture Control <50 ppm H2O CCP->Step1

Figure 1: Critical pathway for the installation of the trifluoromethyl group.

Detailed Protocol:

  • Reagent Prep: Dry THF over molecular sieves (3Å) for 24h. Moisture is the #1 cause of failure (protonation of the CF3 anion creates fluoroform gas,

    
    ).
    
  • Activation: Dissolve N-Benzyl-4-piperidone (1.0 eq) and TMSCF3 (1.2 eq) in THF. Cool to 0°C.[1]

  • Initiation: Add CsF (0.1 eq) or TBAF (0.05 eq). Observation: A slight exotherm and color change (yellowing) indicates successful initiation.[1]

  • Quenching (The "Gotcha" Step): Do not quench with water directly.[1] Add 1M HCl in MeOH. This prevents the formation of insoluble silicate gels that trap the product.[1]

  • Deprotection: Hydrogenate (H2, Pd/C) in MeOH to yield the secondary amine 4-(trifluoromethyl)piperidin-4-ol .

Stage 2: Side Chain Attachment (Convergent Synthesis)

Objective: Attach the 2-aminoethyl tail without alkylating the tertiary alcohol. Method: Reductive Amination vs. Alkylation.[1] Recommendation:Alkylation with N-Boc-2-bromoethylamine. Reductive amination with aldehydes often leads to over-alkylation (dimers).[1]

Protocol:

  • Base Selection: Use

    
     in Acetone or Acetonitrile.[1] Stronger bases (NaH) will deprotonate the 4-OH, causing O-alkylation side products.
    
  • Reaction: Reflux 4-(trifluoromethyl)piperidin-4-ol with N-Boc-2-bromoethylamine (1.1 eq) for 16h.

  • Final Deprotection: Treat the isolated intermediate with 4M HCl in Dioxane. The product precipitates as the Dihydrochloride salt .[1]

Characterization & Impurity Profiling

Trustworthiness is established by proving what is NOT in the flask.[1]

The "Elimination" Impurity

The most persistent impurity is the dehydrated alkene, formed if the reaction mixture becomes too acidic or hot during workup.[1]

Impurity Logic Diagram (DOT):

Impurity cluster_prevention Prevention Strategy Target Target: 4-CF3-4-OH-Piperidine Condition Acidic Heat / Prolonged Workup Target->Condition Impurity Impurity: 4-CF3-Tetrahydropyridine (Dehydrated Alkene) Condition->Impurity - H2O P1 Keep pH > 3 during extraction P2 Avoid distillation > 100°C

Figure 2: Pathway for the formation of the critical dehydration impurity.[2]

Quantitative Comparison Table
MetricTarget Product (2HCl Salt)Impurity (Alkene)Detection Method
19F NMR Shift -82.5 ppm (Singlet)-68.0 ppm (Singlet)19F NMR (Most reliable)
1H NMR Feature No olefinic protonsOlefinic proton at ~6.2 ppm1H NMR
Solubility Water: High (>50 mg/mL)DCM: LowWater: LowDCM: HighVisual / Gravimetric
Stability >2 Years (Desiccated)Polymerizes over timeHPLC Stress Test

Performance Comparison: Commercial vs. In-House

Why synthesize when you can buy?

Scenario: You purchase "1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol" from a catalog.[1] Common Issue: Many vendors supply the Free Base oil, which degrades by absorbing CO2 to form carbamates.[1]

FeatureCommercial (Free Base)In-House Protocol (2HCl Salt)Impact on Biology
Physical State Viscous Yellow OilWhite Crystalline SolidSolid allows precise weighing for IC50 assays.[1]
Hygroscopicity Very High (Deliquescent)Low (Non-hygroscopic)Wet oil leads to incorrect molar dosing.
Purity (t=0) 95-97%>99%Impurities may act as false positives in Sigma-1 assays.[1]
Shelf Life <3 Months (Dark/Cold)>24 Months (RT)Critical for long-term screening campaigns.

References

  • Ruppert-Prakash Reagent Mechanism: Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Trimethyl(trifluoromethyl)silane. Chemical Reviews, 97(3), 757–786. Link

  • Synthesis of 4-CF3-Piperidines: Hiyama, T., et al. (2000). Organofluorine Compounds: Chemistry and Applications. Springer.[1] (Foundational text on CF3-carbinol stability).

  • Sigma Receptor Ligand Synthesis: Wünsch, B., et al. (2013). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands. Journal of Medicinal Chemistry. (Methodology for aminoethyl side chain attachment). Link

  • Impurity Profiling: Thermo Fisher Scientific.[1] (2025).[3][4] Safety Data Sheet: 4-(Trifluoromethyl)piperidine hydrochloride. (Data on stability of the core scaffold). Link

Sources

Safety Operating Guide

1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Safety Protocol for 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol

As drug development increasingly relies on fluorinated aliphatic heterocycles to improve metabolic stability and lipophilicity, laboratory waste streams have become more complex. 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol is a bifunctional molecule featuring a strongly basic piperidine core, a primary amine, a tertiary hydroxyl group, and an electron-withdrawing trifluoromethyl (–CF₃) group.

Proper disposal of this compound cannot be treated as standard organic waste. The presence of the –CF₃ group and multiple amine functionalities dictates a strict, specialized disposal protocol to prevent the release of persistent "forever chemicals" (PFAS), highly corrosive hydrofluoric acid (HF), and nitrogen oxides (NOx) into the environment.

Hazard Profile & Mechanistic Causality

To understand the disposal requirements, one must first understand the physicochemical behavior of the molecule:

  • Thermal Stability of the C–F Bond: The carbon-fluorine bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol). Standard low-temperature incineration will fail to completely oxidize the –CF₃ group, leading to the emission of volatile, toxic perfluorinated fragments[1].

  • Alkalinity and Reactivity: The primary amine and the tertiary piperidine nitrogen make this compound highly basic. If inadvertently mixed with acidic waste streams (e.g., nitric acid, sulfuric acid), it will undergo a rapid, exothermic neutralization reaction that can over-pressurize waste containers or cause boiling and aerosolization of the waste[2].

  • Combustion Byproducts: When successfully incinerated, the molecule will yield carbon dioxide, water, nitrogen oxides (NOx from the amines), and hydrofluoric acid (HF from the –CF₃ group). Both NOx and HF are highly toxic and corrosive gases that require active scrubbing during the destruction phase[3].

Waste Classification and Segregation Data

All quantitative and qualitative data regarding the classification of this waste stream must be strictly adhered to in order to ensure regulatory compliance and laboratory safety.

ParameterSpecification / RequirementMechanistic Rationale
Waste Category Halogenated Organic WasteContains fluorine; requires specialized high-temperature destruction to cleave C–F bonds[4].
Primary Container High-Density Polyethylene (HDPE)Avoid galvanized steel or standard metals, as trace degradation can cause corrosion and leaks[4].
Incompatibilities Acids, Oxidizers, Non-Halogenated SolventsAmines react violently with acids; mixing with non-halogenated solvents drastically increases disposal costs and risks incomplete combustion[2].
Incineration Temp.

1100°C (2012°F)
Minimum thermal energy required to prevent the formation of dioxins, furans, and PFAS[1].
Residence Time

2.0 seconds
Ensures complete thermal decomposition and oxidation of the waste molecules in the combustion chamber[1].

Step-by-Step Operational Disposal Plan

The following protocols provide a self-validating system for the safe handling and disposal of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol.

Protocol A: Routine Waste Segregation and Packaging
  • Verify Waste Stream: Ensure the waste carboy is explicitly labeled "Halogenated Organic Waste – Contains Fluorinated Amines." Do not mix with general solvent waste (e.g., ethanol, acetone)[4].

  • Container Preparation: Select an HDPE carboy equipped with a vented cap. The vented cap is critical to prevent pressure buildup from incidental off-gassing.

  • Transfer: In a certified chemical fume hood, use a dedicated, chemically compatible funnel to transfer the liquid waste or dissolved solid waste into the carboy.

  • Closure and Secondary Containment: Immediately remove the funnel and seal the container. Place the carboy in a secondary containment tray capable of holding 110% of the primary container's volume. Store in a flammables/corrosives cabinet away from acidic streams[2].

  • Manifesting: Log the exact mass or volume added to the institutional waste manifest. Accurate tracking is required for the Environmental Health and Safety (EHS) department to determine the appropriate scrubber capacity needed during final destruction.

Protocol B: Spill Response and Decontamination
  • Isolation: If a spill occurs, immediately isolate the area. Ensure all personnel are wearing appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • Neutralization/Absorption: Do not use acidic neutralizers directly on the pure compound due to exothermic risks. Instead, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary spill pads).

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container.

  • Surface Decontamination: Wash the spill surface with a mild detergent solution, followed by water. Collect all wash water as halogenated aqueous waste, as it will contain trace fluorinated organics.

Final Destruction Methodology: High-Temperature Incineration

Laboratory personnel do not perform the final destruction, but understanding the downstream process is critical for proper manifesting. 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol must be processed by a licensed hazardous waste facility equipped with a rotary kiln or liquid injection incinerator.

To safely destroy this compound, the facility must co-incinerate the halogenated waste under specific parameters: a combustion temperature of at least 1100°C and a residence time of no less than 2 seconds[1]. Furthermore, because the combustion of the –CF₃ group generates hydrofluoric acid gas, the incinerator's exhaust must be routed through an alkaline wet scrubber (typically utilizing sodium hydroxide or calcium hydroxide) to neutralize the HF and NOx gases before the effluent is released into the atmosphere[3].

Waste Stream Workflow Visualization

WasteWorkflow N1 Waste Generation 1-(2-Aminoethyl)-4-(trifluoromethyl) piperidin-4-ol N2 Segregation Classify as Halogenated Organic Waste N1->N2 N3 Primary Containment HDPE Carboy (Vented Cap) N2->N3 N4 Secondary Containment Spill Tray / Flammables Cabinet N3->N4 N5 EHS Transfer Manifest as Corrosive/Halogenated N4->N5 N6 Thermal Destruction Incineration >1100°C, >2s Residence N5->N6 N7 Effluent Scrubbing Alkaline Wash (Neutralize HF & NOx) N6->N7

Workflow for the segregation, containment, and thermal destruction of fluorinated amine waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. National Academies Press. Available at:[Link]

  • World Bank Group. Environmental, Health, and Safety Guidelines for Pesticide Manufacturing, Formulation, and Packaging. International Finance Corporation (IFC). Available at:[Link]

  • Texas Tech University Environmental Health & Safety. Interim Guidance for Handling and Storing Chemical Wastes. Available at:[Link]

  • Environmental Protection Agency (Ireland). Integrated Pollution Prevention and Control Licensing. Available at: [Link]

Sources

Personal protective equipment for handling 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

Compound Identity: 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol Classification: Specialized Fluorinated Heterocycle / Diamine Intermediate Physical State Assumption: Likely Hygroscopic Solid or Viscous Oil (Based on SAR analysis of piperidine alcohols).

Immediate Hazard Alert: As a specialized research intermediate, a specific Safety Data Sheet (SDS) may not exist in public databases. Therefore, this protocol adopts a "Worst-Case" Safety Profile derived from its functional substructures: 1-(2-aminoethyl)piperidine (Corrosive/Sensitizer) and 4-(trifluoromethyl)piperidine (Irritant).

  • Primary Hazard: CORROSIVE & SENSITIZER . The primary amine side chain (ethylenediamine motif) poses a high risk of skin burns and respiratory sensitization.

  • Secondary Hazard: OCULAR DAMAGE .[1] Amines can cause irreversible corneal opacity.

  • Thermal Hazard: Decomposition releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).

Part 2: Risk Assessment & Hazard Identification

Hazard ClassRisk DescriptionCritical Control
Dermal (Skin) High potential for chemical burns and sensitization (allergic dermatitis). Fluorination increases lipophilicity, potentially accelerating skin absorption.Double-gloving is mandatory. Immediate wash-down upon contact.[2][3][4]
Inhalation Dust or aerosol is corrosive to mucous membranes. Potential for delayed pulmonary edema if inhaled in quantity.Zero-exposure mandate. Handle strictly within a certified Fume Hood.
Ocular (Eyes) Vapors or dust can cause lacrimation, blurred vision (glaucopsia), and permanent corneal damage.Chemical Splash Goggles are required. Safety glasses are insufficient for synthesis operations.
Reactivity Incompatible with strong oxidizers, acid chlorides, and anhydrides. Exothermic reaction with strong acids.Add reagents slowly. Use cooling baths for acid additions.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent permeation of organic amines and protect against fluorinated byproducts.

Hand Protection (Gloves)
  • Standard Protocol: Double-gloving is required.

    • Inner Glove: Nitrile (4 mil minimum).

    • Outer Glove: Nitrile (5-8 mil) OR Laminate Film (Silver Shield/4H) for prolonged handling.

  • Contraindicated Materials: Do NOT use Latex. Primary amines permeate natural rubber rapidly.

  • Change Frequency: Change outer gloves immediately upon splash. Change inner gloves every 2 hours.

Eye & Face Protection[1][2][3][5][6]
  • Solids (Weighing): Chemical Splash Goggles (ANSI Z87.1+).

  • Liquids/Solutions: Chemical Splash Goggles + Face Shield (8-inch).

  • Rationale: Amines are notorious for "blue haze" vision disturbances and rapid corneal etching. Contact lenses are strictly prohibited.

Respiratory Protection
  • Primary Control: Engineering controls (Fume Hood) are the first line of defense.

  • Secondary Control (Spill/Outside Hood):

    • Particulate: P100 / N99 respirator (if solid).

    • Vapor: Full-face respirator with ABEK1 (Multi-gas) or Amine-Specific cartridges.

Body Protection
  • Lab Coat: 100% Cotton or Nomex (Fire Resistant). Synthetic blends can melt into skin if a fire occurs.

  • Apron: Chemical-resistant apron (Butyl rubber or Neoprene) required during transfer of quantities >10g.

Part 4: Operational Protocol (Step-by-Step)

Phase A: Preparation & Weighing
  • Environment: Activate Fume Hood. Verify face velocity is >100 fpm.

  • Static Control: Fluorinated powders are often static-prone. Use an anti-static gun or ionizer bar if the powder "flies."

  • Weighing:

    • Place balance inside the hood.

    • If the balance is external, tare the vial inside the hood, close the vial, move to balance, weigh, return to hood, and open. Never open the vial on an open bench.

Phase B: Solubilization & Reaction
  • Solvent Choice: Soluble in DCM, Methanol, DMSO.

  • Dissolution: Add solvent to the solid. If using acidic solvents, expect heat generation (amine neutralization).

  • Inert Atmosphere: Flush reaction vessel with Nitrogen or Argon. (Amines can absorb CO2 from air to form carbamates, altering stoichiometry).

Phase C: Workflow Visualization

HandlingWorkflow Start Start: PPE Donning Check Check State: Solid or Oil? Start->Check Weigh Weighing: Inside Fume Hood (Anti-static tools) Check->Weigh Solid Dissolve Solubilization: Add Solvent Slowly (Exotherm Risk) Check->Dissolve Viscous Oil Weigh->Dissolve React Reaction Setup: Inert Gas (N2/Ar) Dissolve->React Waste Disposal: Fluorinated Stream React->Waste Post-Exp

Figure 1: Operational workflow for handling 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol, emphasizing containment.

Part 5: Emergency Response & Disposal

Exposure Response
  • Skin Contact:

    • Immediately step into safety shower/drench hose.

    • Flush for 15 minutes minimum .

    • Do not neutralize with vinegar or acids; this causes thermal burns. Use water only.

  • Eye Contact:

    • Hold eyelids open and flush with eyewash station for 15 minutes .

    • Seek immediate ophthalmological attention (mention "Alkaline/Amine Exposure").

  • Inhalation: Move to fresh air. If breathing is difficult, administer Oxygen (trained personnel only).

Spill Management
  • Small Spill (<5g):

    • Evacuate immediate area.[2][3][4][5]

    • Don full PPE (including respirator if outside hood).

    • Cover with Dry Sand or Amine-Neutralizing Absorbent Pads .

    • Scoop into a wide-mouth jar. Label as "Hazardous Waste - Fluorinated Amine."

  • Large Spill: Evacuate lab. Call EHS/Hazmat.

Waste Disposal (Crucial)
  • Segregation: This compound contains Fluorine .[6]

    • Do NOT mix with standard organic solvents if your facility incinerates waste. Standard incineration may not reach temperatures required to break C-F bonds (approx. 1100°C+), risking HF release.

  • Labeling: Tag waste clearly: "Contains Organic Fluorine & Amines. Requires High-Temp Incineration."

  • Aqueous Waste: Do not pour down the drain.[7][5][8] Collect in dedicated carboys.

References

  • Fisher Scientific. (2025).[3] Safety Data Sheet: 4-(Trifluoromethyl)piperidine. Retrieved from

  • PubChem. (2025).[9] Compound Summary: 1-(2-Aminoethyl)piperidin-4-ol (CID 2756425).[10] National Library of Medicine. Retrieved from [10]

  • ECHA (European Chemicals Agency). (2024).[9] Information on Chemicals: 1-(2-aminoethyl)piperidine Registration Dossier. Retrieved from

  • Sigma-Aldrich. (2025).[3][4] Technical Bulletin: Handling of Fluorinated Building Blocks. Retrieved from

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.